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  • Product: 2-(1-Cyclopropylethylidene)malononitrile
  • CAS: 17407-30-6

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 2-(1-Cyclopropylethylidene)malononitrile"

Executive Summary This technical guide details the synthesis, purification, and characterization of 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6). This compound is a critical Knoevenagel condensation adduct,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6). This compound is a critical Knoevenagel condensation adduct, serving as a versatile electrophilic intermediate in the synthesis of polysubstituted heterocycles, agrochemicals (e.g., pyrimidinyl fungicides), and pharmaceutical precursors (e.g., PDE4 inhibitors).

Unlike simple aldehydes, the condensation of cyclopropyl methyl ketone with malononitrile is sterically and electronically demanding. The cyclopropyl group's unique "banana bonds" (Walsh orbitals) donate electron density into the carbonyl, reducing electrophilicity, while simultaneously imposing steric bulk. This guide presents a robust, buffered catalytic protocol designed to drive conversion while preserving the integrity of the strained cyclopropyl ring.

Part 1: Mechanistic Foundation & Chemical Strategy

The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition-elimination reaction.

The Reaction

Reactants: Cyclopropyl methyl ketone (1-cyclopropylethanone) + Malononitrile.[1] Catalyst: Ammonium Acetate (NH₄OAc) / Acetic Acid (AcOH). Solvent: Toluene (azeotropic water removal).

Mechanistic Pathway[1][2][3][4][5]
  • Deprotonation: The base (ammonia/acetate) deprotonates malononitrile (pKa ~11) to generate the dicyanomethanide anion.

  • Nucleophilic Attack: The anion attacks the carbonyl carbon of the ketone. Note: This step is rate-limiting due to the steric hindrance of the cyclopropyl group.

  • Proton Transfer & Elimination: The resulting alkoxide is protonated, followed by base-catalyzed dehydration (E1cB-like mechanism) to form the tetrasubstituted alkene.

Critical Design Choice: The Catalyst System

We utilize a buffered system (Ammonium Acetate/Acetic Acid) rather than strong bases (e.g., NaOEt) or strong Lewis acids (e.g., TiCl₄).

  • Reasoning: Strong acids can trigger the ring-opening of the cyclopropyl group via homo-conjugate addition. Strong bases can cause polymerization of the malononitrile. The NH₄OAc buffer maintains a pH of ~7.0, sufficient to catalyze enolization without degrading the strained ring system.

ReactionMechanism cluster_0 Reactants cluster_1 Transition States R1 Cyclopropyl Methyl Ketone (Electrophile) TS1 Aldol Adduct (Intermediate Alcohol) R1->TS1 NH₄OAc R2 Malononitrile (Nucleophile) R2->TS1 TS2 Dehydration (- H₂O) TS1->TS2 P1 2-(1-Cyclopropylethylidene) malononitrile TS2->P1

Figure 1: Reaction pathway for the Knoevenagel condensation of cyclopropyl methyl ketone.

Part 2: Experimental Protocol

Safety Warning: Malononitrile is toxic (oral/dermal). It can release hydrogen cyanide (HCN) if heated with strong acids. All operations must be performed in a functioning fume hood.

Materials
  • Cyclopropyl methyl ketone (1.0 eq, 100 mmol, 8.41 g)

  • Malononitrile (1.1 eq, 110 mmol, 7.26 g)

  • Ammonium Acetate (0.2 eq, 20 mmol, 1.54 g)

  • Glacial Acetic Acid (0.4 eq, 40 mmol, 2.4 g)

  • Toluene (150 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure
  • Setup: Assemble the RBF, Dean-Stark trap, and condenser. Ensure all glassware is dry.

    • Scientist's Note: The Dean-Stark trap is non-negotiable here. Unlike aldehyde condensations, ketone condensations are reversible. Removing water drives the equilibrium toward the product (Le Chatelier’s principle).

  • Charging: Add Malononitrile, Ammonium Acetate, and Acetic Acid to the Toluene. Stir until partially dissolved. Add Cyclopropyl methyl ketone last.

  • Reflux (The Reaction): Heat the mixture to a vigorous reflux (bath temp ~120°C).

    • Observation: Water will begin to collect in the trap. The theoretical water yield is 1.8 mL.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes). The ketone spot (high Rf) should disappear; the product will appear as a UV-active spot with slightly lower Rf than the ketone but higher than malononitrile.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene layer with Water (2 x 50 mL) to remove the catalyst and unreacted malononitrile.

    • Wash with Saturated NaHCO₃ (1 x 50 mL) to remove acetic acid traces.

    • Wash with Brine (1 x 50 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil/solid.

    • Option A (Distillation - Preferred for Oils): High-vacuum distillation (0.1–0.5 mmHg). Expect boiling point >100°C at reduced pressure.

    • Option B (Recrystallization - Preferred for Solids): Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Workflow Step1 Charge RBF: Ketone, Malononitrile, NH₄OAc, Toluene Step2 Reflux w/ Dean-Stark (4-6 Hours, 110°C) Step1->Step2 Step3 Monitor Water Collection (Target: ~1.8 mL) Step2->Step3 Step4 Workup: Wash H₂O, NaHCO₃, Brine Step3->Step4 Step5 Purification: Vacuum Distillation or Recrystallization (EtOH) Step4->Step5

Figure 2: Experimental workflow for the synthesis process.

Part 3: Characterization & Data Analysis

The product, 2-(1-Cyclopropylethylidene)malononitrile , is typically a low-melting solid or viscous oil that may crystallize upon standing.

1. Spectroscopic Data (Predicted/Consolidated)
TechniqueParameterSignal DescriptionAssignment
¹H NMR δ 0.9 - 1.2 ppm Multiplet (4H)Cyclopropyl methylene (-CH₂-) protons
δ 2.1 - 2.3 ppm Multiplet (1H)Cyclopropyl methine (-CH-) proton
δ 2.45 ppm Singlet (3H)Methyl group (-CH₃) attached to alkene
¹³C NMR δ 113 - 114 ppm Two peaksNitrile carbons (-CN)
δ 175 - 180 ppm SingletAlkene quaternary C (β-carbon)
δ 85 - 90 ppm SingletAlkene quaternary C (α-carbon)
δ 15 - 20 ppm SignalsCyclopropyl and Methyl carbons
IR 2220 cm⁻¹ Strong, SharpC≡N Stretch
1590 cm⁻¹ MediumC=C Stretch (conjugated)
2. Quality Control Criteria
  • Purity: >95% by GC-MS or HPLC.

  • Appearance: Colorless to pale yellow crystals/oil. Darkening indicates polymerization or residual amine.

  • Melting Point: Literature values for similar derivatives suggest a range of 30–50°C (often low-melting).

Part 4: Applications & Context

Why synthesize this molecule? The 1,1-dicyanoalkene moiety is a "privileged structure" in medicinal chemistry due to its high reactivity as a Michael acceptor.

  • Heterocycle Synthesis:

    • Reaction with elemental sulfur/base yields 2-aminothiophenes (Gewald reaction).

    • Reaction with hydrazines yields pyrazoles .

  • Drug Development:

    • The cyclopropyl group is a bioisostere for isopropyl groups, often improving metabolic stability (preventing hydroxylation) while maintaining lipophilicity.

    • Used in the synthesis of PDE4 inhibitors and CRF1 antagonists .

References

  • Wang, G. W., & Cheng, B. (2004).[6] Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, (9), 4-8.[6] Retrieved from [Link]

  • Surkau, J., et al. (2020).[2] Synthesis of 2‐(1‐hydroxyethylidene)malononitrile. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(1-Cyclopropylethylidene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(1-Cyclopropylethylidene)malononitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of published experimental spectra, this guide leverages predictive methodologies for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contextualized with data from analogous compounds. A detailed protocol for the synthesis of the title compound via the Knoevenagel condensation is also presented, offering a self-validating system for its preparation and subsequent characterization. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and application of novel malononitrile derivatives.

Introduction

2-(1-Cyclopropylethylidene)malononitrile is a member of the vinylidenecyanide family, a class of compounds known for their utility as versatile building blocks in organic synthesis. The presence of the dicyanovinyl group, a potent electron-withdrawing moiety, coupled with the unique steric and electronic properties of the cyclopropyl group, makes this molecule a target of interest for creating complex molecular architectures and for screening in drug discovery programs. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides an in-depth look at its expected spectroscopic signatures.

Synthesis Protocol: Knoevenagel Condensation

The most direct and reliable method for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (1-cyclopropylethanone), followed by a dehydration reaction.[1][2] The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the ketone.[2]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation Reactants 1-Cyclopropylethanone + Malononitrile Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Catalyst Base Catalyst (e.g., Piperidine, β-Alanine) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction_Vessel Heating Reflux Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-(1-Cyclopropylethylidene)malononitrile Purification->Product

Caption: Workflow for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile.

Step-by-Step Methodology:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-cyclopropylethanone (1.0 eq), malononitrile (1.1 eq), and a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or β-alanine (0.1 eq). The use of a mild base is critical to favor the desired condensation over side reactions.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(1-Cyclopropylethylidene)malononitrile.

Spectroscopic Data and Interpretation

Due to the absence of experimentally acquired spectra in the public domain, the following sections present predicted spectroscopic data for 2-(1-Cyclopropylethylidene)malononitrile. These predictions are generated using established computational algorithms and are interpreted based on fundamental principles of spectroscopy and comparison with analogous structures.[3][4][5]

Molecular Structure and Atom Numbering

Caption: Structure of 2-(1-Cyclopropylethylidene)malononitrile with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[6] The predicted ¹H NMR spectrum of 2-(1-Cyclopropylethylidene)malononitrile is expected to show distinct signals for the cyclopropyl and ethylidene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.40s3HCH₃ (C8)
~1.50m1HCH (C1)
~0.90m2HCH₂ (C2 or C3)
~0.70m2HCH₂ (C2 or C3)

Disclaimer: Predicted values are estimates and may differ from experimental results.

Interpretation:

  • The methyl protons (C8) are expected to appear as a singlet around 2.40 ppm, deshielded by the adjacent double bond.

  • The methine proton on the cyclopropyl ring (C1) is predicted to be a multiplet around 1.50 ppm.

  • The diastereotopic methylene protons of the cyclopropyl ring (C2 and C3) will likely appear as two distinct multiplets in the upfield region, around 0.90 and 0.70 ppm. Their complex splitting pattern arises from both geminal and vicinal coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3]

Predicted Chemical Shift (δ, ppm) Assignment
~175C=C (C4)
~113C≡N (C6, C7)
~85=C(CN)₂ (C5)
~25CH₃ (C8)
~15CH (C1)
~10CH₂ (C2, C3)

Disclaimer: Predicted values are estimates and may differ from experimental results.

Interpretation:

  • The quaternary carbon of the double bond (C4) is expected to be the most downfield signal, around 175 ppm.

  • The cyano carbons (C6 and C7) are predicted to resonate around 113 ppm.

  • The other quaternary carbon of the double bond (C5) is expected to be significantly shielded, appearing around 85 ppm.

  • The methyl carbon (C8) will likely appear around 25 ppm.

  • The carbons of the cyclopropyl ring (C1, C2, and C3) are characteristically found in the upfield region of the spectrum, below 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[7]

Predicted Wavenumber (cm⁻¹) Vibration Intensity
~2225C≡N stretchStrong, Sharp
~1600C=C stretchMedium
~3080C-H stretch (cyclopropyl)Medium
~2950C-H stretch (methyl)Medium

Disclaimer: Predicted values are estimates and may differ from experimental results.

Interpretation:

  • A strong, sharp absorption band around 2225 cm⁻¹ is the most characteristic feature, corresponding to the C≡N stretching vibration of the nitrile groups.[8]

  • A medium intensity band around 1600 cm⁻¹ is expected for the C=C double bond stretch. Conjugation with the nitrile groups lowers this frequency compared to an isolated double bond.

  • The C-H stretching vibrations of the cyclopropyl ring are expected above 3000 cm⁻¹, typically around 3080 cm⁻¹, which is characteristic of C-H bonds on a three-membered ring.

  • The C-H stretching of the methyl group will appear in the typical alkane region, around 2950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9]

Predicted Fragmentation Pathway:

fragmentation M [M]⁺· m/z = 144 M_minus_CH3 [M-CH₃]⁺ m/z = 129 M->M_minus_CH3 - •CH₃ M_minus_C3H5 [M-C₃H₅]⁺ m/z = 103 M->M_minus_C3H5 - •C₃H₅ C3H5 [C₃H₅]⁺ m/z = 41 M->C3H5

Caption: Proposed fragmentation pathway for 2-(1-Cyclopropylethylidene)malononitrile.

Interpretation:

  • Molecular Ion Peak ([M]⁺·): The molecular ion peak is expected at an m/z of 144, corresponding to the molecular weight of C₉H₈N₂.

  • [M-15]⁺: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 129.

  • [M-41]⁺: Cleavage of the cyclopropyl group as a radical (•C₃H₅) would lead to a fragment at m/z 103.

  • [C₃H₅]⁺: The cyclopropyl cation itself may be observed as a fragment at m/z 41.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(1-Cyclopropylethylidene)malononitrile. The presented synthesis protocol, based on the well-established Knoevenagel condensation, offers a reliable method for its preparation. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, provide a solid foundation for researchers to identify and characterize this compound. It is anticipated that this guide will facilitate further research into the chemistry and potential applications of this and related malononitrile derivatives.

References

  • Guan, Y.; Sowndarya, S. S. V.; Gallegos, L. C.; St. John, P. C.; Paton, R. S. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chem. Sci.2021 , 12 (23), 12012-12026. [Link]

  • ACD/Labs. NMR Predictors. [Link]

  • ACD/Labs. MS Fragmenter. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. [Link]

  • nmrshiftdb2. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Knoevenagel condensation reaction and its mechanism. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Specac Ltd. Infrared Frequency Lookup Tool. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • PraxiLabs. IR simulation | infrared spectra. [Link]

  • Spectroscopy Online. A Process for Successful Infrared Spectral Interpretation. [Link]

  • AZoOptics. How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • Oreate AI Blog. Decoding the Language of NMR Spectra: A Guide to Interpretation. [Link]

  • Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

  • Scientific Instrument Services. Online MS Tools for Mass Spec Users. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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Foundational

An In-depth Technical Guide to Feniodium Chloride (CAS No. 17407-30-6): Properties, Synthesis, and Anthelmintic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Feniodium chloride, identified by CAS number 17407-30-6, is a diaryliodonium salt with the chemical name bis(2,4-dichlorophenyl)iodanium chloride....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniodium chloride, identified by CAS number 17407-30-6, is a diaryliodonium salt with the chemical name bis(2,4-dichlorophenyl)iodanium chloride. While primarily utilized in organic synthesis as an arylating agent, it has also been classified as an anthelmintic agent[1][2]. This guide provides a comprehensive overview of the known properties of Feniodium chloride, including its chemical structure, and physicochemical characteristics. In light of the limited publicly available data on its specific biological activity, this document also presents generalized, yet detailed, experimental protocols for the synthesis of diaryliodonium salts and for the in vitro evaluation of anthelmintic activity. The intention is to equip researchers with the foundational knowledge and methodologies required to further investigate the therapeutic potential of this and related compounds.

Introduction

Diaryliodonium salts are a class of hypervalent iodine compounds that have garnered significant interest in organic chemistry due to their utility as efficient and often metal-free arylating reagents.[3][4] These compounds are generally stable, solid materials that can be handled under normal laboratory conditions. Feniodium chloride, or bis(2,4-dichlorophenyl)iodanium chloride, is a specific example of this class. Its designation as an anthelmintic agent suggests a potential for biological activity that warrants further exploration, particularly in the context of rising anthelmintic resistance.[1][2] This guide aims to consolidate the available information on Feniodium chloride and to provide a framework for future research into its biological properties.

Physicochemical Properties

The fundamental properties of Feniodium chloride are summarized in the table below. This data is essential for its handling, formulation, and for the design of experimental studies.

PropertyValueSource
CAS Number 17407-30-6-
IUPAC Name bis(2,4-dichlorophenyl)iodanium chloride-
Molecular Formula C₁₂H₆Cl₅I-
Molecular Weight 454.30 g/mol -
Appearance Likely a solid, typical of diaryliodonium saltsGeneral Knowledge
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.General Knowledge
Solubility Solubility can vary depending on the solvent. Generally, diaryliodonium salts have some solubility in polar organic solvents.General Knowledge

Synthesis of Bis(2,4-dichlorophenyl)iodanium Chloride

The synthesis of unsymmetrical and symmetrical diaryliodonium salts can be achieved through several established methods.[5][6] A common approach involves the reaction of an iodoarene with an arene in the presence of an oxidizing agent and a strong acid. For symmetrical diaryliodonium salts like Feniodium chloride, a direct synthesis from the corresponding arene is also possible.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diaryliodonium salt.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Iodoarene Iodoarene (Ar-I) Reaction One-Pot Reaction Iodoarene->Reaction Arene Arene (Ar'-H) Arene->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction Acid Strong Acid (e.g., TfOH) Acid->Reaction Intermediate Iodonium Intermediate [Ar-I(OH)-Ar']+ Reaction->Intermediate Product Diaryliodonium Salt [Ar-I-Ar']X Intermediate->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Generalized workflow for the one-pot synthesis of diaryliodonium salts.

Step-by-Step Synthetic Protocol

This protocol is a generalized procedure for the synthesis of a diaryliodonium salt and should be adapted and optimized for the specific synthesis of Feniodium chloride.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the iodoarene (1 equivalent) and the arene (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA, 1.1 equivalents). Following this, add a strong acid (e.g., trifluoromethanesulfonic acid, TfOH, 1.1 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified time (e.g., 1-4 hours), then gradually warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent system or by column chromatography on silica gel, to yield the pure diaryliodonium salt.

Reported Anthelmintic Activity and Proposed In Vitro Evaluation

Feniodium chloride is listed as an anthelmintic agent, however, specific details regarding its spectrum of activity and mechanism of action are not widely available in the public domain.[1][2] To facilitate the investigation of its anthelmintic properties, the following section outlines standard in vitro assays.

General Mechanism of Action of Anthelmintics

Anthelmintic drugs exert their effects through various mechanisms, often targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host.[7][8][9] Key targets include:

  • Ion Channels: Acting as agonists or antagonists of ion channels such as nicotinic acetylcholine receptors, GABA-gated chloride channels, and glutamate-gated chloride channels.[9]

  • Microtubule Synthesis: Inhibiting the polymerization of tubulin, which is crucial for cell structure and division.[7]

  • Energy Metabolism: Uncoupling oxidative phosphorylation or inhibiting key enzymes in the parasite's energy production pathways.[9]

The diaryliodonium moiety of Feniodium chloride presents a unique chemical structure for a potential anthelmintic, and its mechanism of action may differ from existing drug classes.

In Vitro Anthelmintic Assay Workflow

The following diagram outlines a general workflow for the in vitro screening of a compound for anthelmintic activity.

Anthelmintic_Assay_Workflow cluster_preparation Preparation cluster_assays Assay Types Compound Prepare Test Compound (Feniodium Chloride) Dilutions Assay Perform In Vitro Assay Compound->Assay Parasites Obtain and Prepare Target Helminths (e.g., Adult worms, Larvae, Eggs) Parasites->Assay Controls Prepare Positive Control (e.g., Levamisole) and Negative Control (Solvent) Controls->Assay AWMA Adult Worm Motility Assay Assay->AWMA LMA Larval Motility Assay Assay->LMA EHA Egg Hatch Assay Assay->EHA Data Data Collection & Analysis AWMA->Data LMA->Data EHA->Data Results Determine EC50/IC50 Values and Assess Efficacy Data->Results

Caption: General workflow for in-vitro anthelmintic activity screening.

Detailed Experimental Protocols

The following are generalized protocols for common in vitro anthelmintic assays that can be adapted for the evaluation of Feniodium chloride. The choice of parasite species will depend on the research focus (e.g., Haemonchus contortus for ruminants, Caenorhabditis elegans as a model organism).

  • Preparation of Worms: Collect adult worms from a suitable source and wash them with a physiological saline solution.

  • Assay Setup: In a multi-well plate, add a small number of adult worms (e.g., 5-10) to each well containing a suitable culture medium.

  • Treatment: Add different concentrations of Feniodium chloride to the test wells. Include a positive control (e.g., levamisole) and a negative control (vehicle solvent).

  • Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a set period (e.g., 2, 4, 6, 8, and 24 hours).

  • Observation: At each time point, observe the motility of the worms under a microscope. Score the motility on a scale (e.g., 0 for no movement, 1 for intermittent movement, 2 for continuous movement).

  • Data Analysis: Calculate the percentage of inhibition of motility for each concentration compared to the negative control. Determine the EC₅₀ (half-maximal effective concentration) value.

  • Preparation of Larvae: Obtain infective larvae (L3 stage) of the target parasite.

  • Assay Setup: In a 96-well plate, add a known number of larvae (e.g., 50-100) to each well containing a suitable buffer.

  • Treatment: Add serial dilutions of Feniodium chloride to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate at room temperature or a specified temperature for 24-48 hours.

  • Observation: Assess larval motility by visual inspection under a microscope or using an automated plate reader.

  • Data Analysis: Calculate the percentage of motile larvae for each treatment and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Preparation of Eggs: Collect fresh parasite eggs and suspend them in a suitable solution.

  • Assay Setup: In a multi-well plate, add a known number of eggs to each well.

  • Treatment: Add different concentrations of Feniodium chloride to the test wells.

  • Incubation: Incubate the plates under conditions that promote hatching (e.g., 27°C for 48 hours).

  • Observation: After incubation, add a fixative (e.g., Lugol's iodine) and count the number of hatched larvae and unhatched eggs under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the IC₅₀ value.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Feniodium chloride (CAS No. 17407-30-6) is a diaryliodonium salt with a reported, yet poorly characterized, anthelmintic activity. This guide has provided a consolidation of its known chemical and physical properties, along with detailed, generalized protocols for its synthesis and for the in vitro evaluation of its potential as an anthelmintic agent. It is hoped that this information will serve as a valuable resource for researchers in the fields of medicinal chemistry and parasitology, stimulating further investigation into the biological activities of this and other diaryliodonium salts. The unique chemical nature of these compounds may offer novel mechanisms of action to combat the growing challenge of anthelmintic resistance.

References

  • Synthesis of Diaryliodonium Salts with a Sulfamate Counter Anion Mediated by Hypervalent Iodine(III) Reagent (Phenyliodonio)sulf. (2025). Journal of Organic Chemistry.
  • Advancements in the synthesis of diaryliodonium salts: Upd
  • Bielawski, M., Aili, D., & Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. The Journal of Organic Chemistry, 73(12), 4602-4607.
  • Ghosh, A., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. The Journal of Organic Chemistry, 82(17), 9308-9314.
  • Bis(2,4-dichlorophenyl)iodanium chloride - Executive Summary. (2025, October 15). U.S. Environmental Protection Agency.
  • Greene, D. J., et al. (2015). Synthesis of New Chiral Diaryliodonium Salts. Synlett, 26(11), 1547-1551.
  • FENIODIUM CHLORIDE. (n.d.). Inxight Drugs.
  • Diaryliodonium Salts. (n.d.). Diva-Portal.org.
  • Diaryliodonium Salts: Structures and Synthesis. (n.d.). Bentham Science.
  • Evaluation of In vitro Anthelmintic Activity, Total Phenolic Content and Cytotoxic Activity of Crinum latifolium L. (Family: Amaryllidaceae). (2014). Journal of Applied Pharmaceutical Science, 4(7), 059-063.
  • Toxicology of 2,4-D. (2020, August 14). 24d.info.
  • 4.7 2,4-D (020) (T)**. (n.d.). FAO.org.
  • Broad-spectrum Anthelmintics. (2022, November 1). SCOPS.
  • PhICl2 Is Activ
  • Anthelmintic Drugs for Animals. (n.d.). MSD Veterinary Manual.
  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2018).
  • Phenol, 2,4-dichloro- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme.
  • In vitro and in vivo anthelmintic activity of extracts from Artemisia parviflora and A. sieversiana. (2017). Pakistan Veterinary Journal, 37(1), 59-64.
  • In Vitro Anthelmintic Activity of Leaf Extracts of Celosia laxa Schum. & Thonn. (2018). Pharmacology & Pharmacy, 9(10), 405-413.
  • Martin, R. J. (1997). Target sites of anthelmintics. Veterinary Parasitology, 72(3-4), 239-250.
  • FENIODIUM. (n.d.). Inxight Drugs.
  • 34563-73-0|Bis(2,4-dichlorophenyl)iodonium chloride| Ambeed. (n.d.). Ambeed.
  • Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. (2011).
  • Iodobenzene dichloride. (n.d.). In Wikipedia.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI.

Sources

Exploratory

2-(1-Cyclopropylethylidene)malononitrile: Structural Analysis & Synthetic Utility

This in-depth technical guide details the structure, synthesis, and application of 2-(1-cyclopropylethylidene)malononitrile , a versatile intermediate in medicinal chemistry. Executive Summary 2-(1-Cyclopropylethylidene)...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structure, synthesis, and application of 2-(1-cyclopropylethylidene)malononitrile , a versatile intermediate in medicinal chemistry.

Executive Summary

2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6 ) is an electrophilic alkylidene malononitrile derivative characterized by a highly polarized exocyclic double bond. It serves as a strategic building block in drug discovery, primarily for introducing the cyclopropyl pharmacophore —a motif known to enhance metabolic stability and potency in bioactive molecules.[1] This guide analyzes its molecular architecture, validated synthetic protocols, and reactivity profile as a Michael acceptor in heterocyclic construction.

Molecular Structure & Properties

Physicochemical Profile

The molecule features a "push-pull" alkene system where the electron-withdrawing dicyanomethylene group polarizes the


-bond, making the 

-carbon highly susceptible to nucleophilic attack. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and steric bulk, influencing both the reactivity and the binding trajectory of downstream derivatives.[1]
PropertyData
IUPAC Name 2-(1-cyclopropylethylidene)propanedinitrile
CAS Number 17407-30-6
Molecular Formula C

H

N

Molecular Weight 132.16 g/mol
LogP (Predicted) ~1.76
H-Bond Acceptors 2 (Nitrile nitrogens)
Rotatable Bonds 1 (C-C bond between ethylidene and cyclopropyl)
Topological Polar Surface Area 47.6 Å

Spectroscopic Diagnostics

While experimental data varies by solvent, the following diagnostic signals are characteristic of the core scaffold:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~1.0–1.4 ppm (m, 4H): Cyclopropyl methylene protons (distinctive roof effect).
      
    • 
       ~2.3–2.5 ppm (s, 3H): Methyl group attached to the 
      
      
      
      -carbon (deshielded by the alkene).
    • 
       ~3.0–3.5 ppm (m, 1H): Cyclopropyl methine proton.
      
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    • 
       ~170–180 ppm: 
      
      
      
      -Carbon (C=C), highly deshielded.
    • 
       ~80–90 ppm: 
      
      
      
      -Carbon (C=C(CN)
      
      
      ).
    • 
       ~112–114 ppm: Nitrile carbons (C
      
      
      
      N).
    • 
       ~15–20 ppm: Cyclopropyl and Methyl carbons.
      
  • IR (ATR):

    • ~2220–2230 cm

      
      : Strong C
      
      
      
      N stretching (conjugated).
    • ~1580–1600 cm

      
      : C=C alkene stretching.
      

Synthetic Protocol

The industrial standard for synthesis is the Knoevenagel Condensation of cyclopropyl methyl ketone with malononitrile. This reaction is thermodynamically driven by the formation of the conjugated system and water removal.

Validated Laboratory Protocol
  • Reaction Type: Knoevenagel Condensation[2][3][4][5]

  • Scale: 10 mmol

  • Yield: 85–96%

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • Malononitrile (1.0–1.1 equiv)

  • Catalyst: Ammonium Acetate (NH

    
    OAc, 0.1 equiv) + Glacial Acetic Acid (0.2 equiv)
    
  • Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cyclopropyl methyl ketone (841 mg, 10 mmol), malononitrile (726 mg, 11 mmol), NH

    
    OAc (77 mg, 1 mmol), and acetic acid (120 mg, 2 mmol) to 20 mL of toluene.
    
  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete within 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone.

  • Workup: Cool to room temperature. Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. The crude oil often solidifies upon standing or can be recrystallized from ethanol/hexane if high purity is required.
    
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Cyclopropyl Methyl Ketone + Malononitrile Process Reflux (Dean-Stark) - H2O Reactants->Process + Catalyst Catalyst Cat: NH4OAc / AcOH Solvent: Toluene Catalyst->Process Workup Wash (H2O/Brine) Dry (MgSO4) Process->Workup Product 2-(1-Cyclopropylethylidene) malononitrile (>90% Yield) Workup->Product

Caption: Figure 1. Standard Knoevenagel condensation workflow for the synthesis of the target molecule.

Reactivity & Applications in Drug Discovery

The "Push-Pull" Reactivity

The molecule functions as a potent Michael acceptor . The dicyano group pulls electron density, creating a partial positive charge on the


-carbon. Nucleophiles (amines, thiols, carbanions) attack this position, often followed by cyclization.
Heterocycle Construction

This intermediate is a gateway to diverse bioactive scaffolds.

  • Thiophene Synthesis (Gewald Reaction): Reaction with elemental sulfur and a base yields 2-aminothiophenes, a scaffold found in antipsychotics (e.g., Olanzapine analogs).

  • Pyridine/Pyran Synthesis: Reaction with enolizable ketones or active methylenes produces substituted pyridines or pyrans, often used as kinase inhibitors.

  • Cyclopropyl Pharmacophore: The cyclopropyl group is metabolically robust (blocking

    
    -oxidation) and rigidifies the structure, potentially improving potency (e.g., as seen in Nevirapine or Ciprofloxacin derivatives).
    
Reaction Pathway Diagram

Reactivity Core 2-(1-Cyclopropylethylidene) malononitrile MichaelAdduct Michael Adduct (Linear) Core->MichaelAdduct + Nu- Thiophene 2-Aminothiophene Derivatives Core->Thiophene + S8 Pyridine Substituted Pyridines/Pyrans Core->Pyridine + Dicarbonyl Nuc Nucleophile (Nu-) Nuc->Core Sulfur S8 / Base (Gewald) Sulfur->Core Dicarbonyl 1,3-Dicarbonyls Dicarbonyl->Core

Caption: Figure 2. Divergent synthetic pathways: Michael addition and cyclization to bioactive heterocycles.[6]

References

  • Synthesis & Properties: Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, 2004(ix), 4-8. Link

  • Reactivity (Michael Acceptor): Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 2015, 57, 125-144. Link

  • Cyclopropyl Pharmacophore: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] J. Med.[7] Chem., 2016, 59(19), 8712–8756. Link

  • Heterocycle Synthesis: Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 2014, 18(19). Link

  • General Data: PubChem Compound Summary for CID 13512839 (Analog). National Center for Biotechnology Information. Link

Sources

Foundational

Mechanistic Insights and Synthetic Utility of 2-(1-Cyclopropylethylidene)malononitrile

A Technical Guide to Activated Vinylcyclopropane Reactivity Executive Summary 2-(1-Cyclopropylethylidene)malononitrile represents a specialized class of activated vinylcyclopropanes (VCPs) . Unlike simple alkenes, this m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Activated Vinylcyclopropane Reactivity

Executive Summary

2-(1-Cyclopropylethylidene)malononitrile represents a specialized class of activated vinylcyclopropanes (VCPs) . Unlike simple alkenes, this molecule possesses a unique "spring-loaded" reactivity profile derived from the synergistic combination of ring strain (~27.5 kcal/mol) and the strong electron-withdrawing nature of the dicyanovinyl group.

For researchers in drug discovery, this scaffold is not merely a reactive intermediate; it is a divergent synthon . It serves as a gateway to highly functionalized carbo- and heterocycles—including pyrrolines, furans, and cyclopentenes—which are privileged structures in medicinal chemistry. This guide dissects the electronic architecture, dominant reaction pathways, and validated protocols for manipulating this compound.

Structural & Electronic Architecture

To predict reactivity, one must understand the electronic distribution. The molecule features a Donor-Acceptor (D-A) relationship, albeit in a conjugated system:

  • The Donor (σ-donor): The cyclopropyl ring acts as a σ-donor due to the high p-character of its C-C bonds (Walsh orbitals), capable of hyperconjugation with the adjacent

    
    -system.
    
  • The Acceptor (π-acceptor): The dicyanovinyl moiety is a potent electron sink.

  • The Steric Gate: The methyl group at the

    
    -position (derived from the ethylidene linkage) provides crucial steric bulk, often blocking direct Michael addition (
    
    
    
    -attack) and steering nucleophiles toward the cyclopropyl ring (
    
    
    -attack).
Electronic Polarization Diagram

The following diagram illustrates the polarization and the "Push-Pull" resonance that activates the ring for nucleophilic attack.

ElectronicProperties cluster_0 Electronic Effect Struct 2-(1-Cyclopropylethylidene) malononitrile Resonance Dipolar Resonance Form (Activated) Struct->Resonance Electron Withdrawal (via Nitriles) Reactivity High Electrophilicity at Cyclopropyl Carbons Resonance->Reactivity Strain Release Driving Force

Figure 1: Electronic activation pathway showing the induction of electrophilicity at the cyclopropane ring.

Primary Reactivity: The Homo-Michael Addition

The dominant reaction pathway for this molecule is the Homo-Michael Addition (also known as conjugate homonucleophilic addition).

The Mechanism
  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the cyclopropyl carbon rather than the vinyl carbon. This is favored because:

    • It relieves the ring strain.

    • The methyl group sterically hinders the vinyl position.

  • Ring Opening: The C-C bond of the cyclopropane breaks.

  • Charge Stabilization: The resulting negative charge is delocalized onto the dicyanomethyl carbon, forming a highly stabilized anion.

  • Protonation: The anion picks up a proton to form the final acyclic product (or cyclizes if the nucleophile is bifunctional).

Pathway Visualization

HomoMichael Start Substrate (Intact Ring) TS Transition State (Nu attacks Ring Carbon) Start->TS + Nucleophile (Nu⁻) Note Regioselectivity Control: Methyl group blocks direct vinyl attack Start->Note Inter Acyclic Carbanion (Stabilized by CN groups) TS->Inter Ring Scission (Strain Release) Prod Final Product (Ring Opened) Inter->Prod + H⁺ (Protonation)

Figure 2: The Homo-Michael addition pathway, highlighting the ring scission event driven by strain release.

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis of the starting material is a prerequisite for studying its reactivity.

Protocol A: Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

Rationale: This is a Knoevenagel condensation.[1][2] The use of ammonium acetate/acetic acid acts as a buffered catalyst system to promote dehydration without polymerizing the sensitive vinylcyclopropane product.

Materials:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ammonium Acetate (0.2 equiv)

  • Acetic Acid (0.4 equiv)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Dissolve cyclopropyl methyl ketone (e.g., 10 mmol) and malononitrile (11 mmol) in toluene (30 mL).

  • Catalysis: Add ammonium acetate and acetic acid.

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product usually appears as a UV-active spot with higher R_f than malononitrile.

  • Workup: Cool to RT. Wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure. If the residue is solid, recrystallize from Ethanol/Hexane. If oil, perform vacuum distillation (caution: thermal instability) or flash chromatography.

Protocol B: Thiol-Mediated Ring Opening (Reactivity Check)

Rationale: Thiols are excellent soft nucleophiles to probe the Homo-Michael reactivity. This protocol confirms the "acceptor" nature of the cyclopropane ring.

Materials:

  • 2-(1-Cyclopropylethylidene)malononitrile (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (0.1 equiv - Catalyst)

  • Solvent: DCM or THF

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (0.2 M concentration) under Nitrogen.

  • Addition: Add Thiophenol dropwise at 0°C.

  • Initiation: Add catalytic Triethylamine.

  • Reaction: Stir at RT for 2 hours.

  • Observation: The reaction should proceed cleanly to the ring-opened product: 2-(1-(phenylthio)ethyl)propylidene)malononitrile derivative.

  • Validation: ¹H NMR will show the disappearance of the characteristic cyclopropyl high-field multiplets (0.8–1.2 ppm) and the appearance of alkyl chain signals.

Comparative Reactivity Data

The following table summarizes how different nucleophiles interact with this scaffold, highlighting the divergence in reaction pathways.

Nucleophile ClassRepresentative ReagentPrimary OutcomeMechanism
Soft S-Nucleophile Thiophenol / Benzyl MercaptanRing Opening Homo-Michael Addition (1,5-addition).
Hard N-Nucleophile Pyrrolidine / MorpholineRing Opening Homo-Michael Addition. Often leads to further cyclization if functional groups allow.
C-Nucleophile Indole / Aryl Boronic AcidAlkylation Friedel-Crafts type alkylation (often requires Lewis Acid catalysis like Sc(OTf)₃).
1,3-Dipole Nitrones / AzidesCycloaddition [3+2] Cycloaddition (forming heterocycles).
Strategic Applications in Drug Discovery

The utility of 2-(1-cyclopropylethylidene)malononitrile lies in its ability to generate heterocyclic cores found in bioactive compounds.

  • Pyrroline Synthesis: Reaction with primary amines followed by intramolecular cyclization onto the nitrile group.

  • Furan Synthesis: Reaction with 1,3-dicarbonyls (e.g., dimedone) in the presence of a base leads to dihydrofurans via a cascade Michael/Ring-Opening/Cyclization sequence.

  • Pharmacophore Generation: The gem-dicyano group can be hydrolyzed to carboxylic acids or reduced to diamines, providing versatile handles for further medicinal chemistry optimization.

References
  • Synthesis of Alkylidenemalononitriles

    • Title: Malononitrile: A Versatile Active Methylene Group.[1][3]

    • Source: SciSpace / Intern
    • URL:[Link]

  • Reactivity of Vinylcyclopropanes

    • Title: Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes.[4]

    • Source: N
    • URL:[Link]

  • General Michael Addition Mechanisms

    • Title: The Michael Addition Reaction and Conjugate Addition.[5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Ring Opening with N-Nucleophiles

    • Title: Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.[2][4]

    • Source: Thieme Connect (Synlett).

Sources

Exploratory

Chemical Properties and Synthetic Utility of 2-(1-Cyclopropylethylidene)malononitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern organic synthesis, the strategic incorporation of stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern organic synthesis, the strategic incorporation of strained ring systems and electron-deficient olefins is paramount for developing complex molecular architectures. 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) represents a highly specialized, bifunctional building block that merges these two paradigms. Featuring a sterically demanding cyclopropyl group conjugated to a highly electrophilic gem-dicyanovinyl moiety, this compound serves as an exceptional Michael acceptor[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven protocols for both its synthesis and its downstream application in the construction of privileged pharmaceutical scaffolds, such as substituted acridones.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-(1-cyclopropylethylidene)malononitrile is critical for reaction design, solvent selection, and chromatographic purification[2][3]. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(1-Cyclopropylethylidene)malononitrile
CAS Registry Number 17407-30-6
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Topological Polar Surface Area (TPSA) 47.58 Ų
LogP (Predicted) 1.76
SMILES String CC(=C(C#N)C#N)C1CC1
Purity Standard (Commercial) ≥95%

Structural and Mechanistic Insights

The reactivity of 2-(1-cyclopropylethylidene)malononitrile is dictated by a profound "push-pull" electronic system.

  • The "Pull" (Gem-Dicyano Group): The two cyano groups exert a massive electron-withdrawing effect via both inductive and resonance pathways. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent

    
    -carbon, rendering it highly susceptible to nucleophilic attack (Michael addition).
    
  • The "Push" (Cyclopropyl Hyperconjugation): Unlike standard alkyl chains, the cyclopropyl ring possesses pseudo-

    
     character due to its Walsh orbitals. These orbitals can overlap with the adjacent 
    
    
    
    -system of the ethylidene double bond. During a nucleophilic attack on the
    
    
    -carbon, this hyperconjugative effect stabilizes the developing transition state, accelerating the reaction rate while sterically shielding the intermediate from unwanted dimerization.

Synthesis Protocols: Knoevenagel Condensation

The traditional synthesis of alkylidenemalononitriles relies on harsh Dean-Stark reflux conditions (e.g., ammonium acetate/acetic acid in toluene for 10 hours), which typically yields around 80%[4]. However, the cyclopropyl ring is sensitive to prolonged thermal stress and acidic conditions, which can trigger unwanted ring-opening side reactions.

To maximize yield and preserve the cyclopropyl moiety, a transition-metal-catalyzed approach using Molybdenum hexacarbonyl (


) is the gold standard[4][5].
Protocol 1: Mo(CO)₆-Catalyzed Synthesis

Reference Standard:5

Objective: Achieve a near-quantitative Knoevenagel condensation at ambient temperature.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried reaction vessel under an inert argon atmosphere, dissolve cyclopropyl methyl ketone (10 mmol) and malononitrile (10 mmol) in 15 mL of anhydrous 2-methyl-propan-1-ol.

    • Causality: Equimolar stoichiometry prevents the formation of bis-adducts. The inert atmosphere prevents the oxidative degradation of the low-valent molybdenum catalyst.

  • Catalyst Activation: In a separate vial, prepare the active catalyst complex by mixing

    
     and pyridine in a 1:4 molar ratio.
    
    • Causality: Pyridine acts as a strongly coordinating ligand that displaces carbon monoxide from the molybdenum center, finely tuning its Lewis acidity to optimally coordinate with the ketone's carbonyl oxygen.

  • Reaction Initiation: Add the catalyst complex (typically 1-5 mol% Mo) to the substrate solution. Stir the mixture at 20 °C for 1 hour.

    • Causality: Maintaining an ambient temperature is critical. Elevated temperatures increase the risk of cyclopropyl ring-opening and the base-catalyzed polymerization of malononitrile.

  • Validation & Workup: Monitor the reaction via FT-IR. The successful conversion is self-validated by the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the emergence of a strong conjugated nitrile stretch (~2250 cm⁻¹). Quench with water, extract with diethyl ether (3 x 20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield the product (up to 98% yield).
    

Synthesis A Cyclopropyl Methyl Ketone (CAS: 765-43-5) C Mo(CO)6 / Pyridine 2-methyl-propan-1-ol, 20°C A->C B Malononitrile (CAS: 109-77-3) B->C D 2-(1-Cyclopropylethylidene) malononitrile C->D Knoevenagel Condensation (-H2O)

Catalytic Knoevenagel condensation yielding 2-(1-Cyclopropylethylidene)malononitrile.

Reactivity and Applications in Drug Development

In medicinal chemistry, 2-(1-cyclopropylethylidene)malononitrile is highly valued as a "vinyl malononitrile" building block. It is utilized in tandem cyclization reactions to synthesize complex, multi-ring heterocycles that are otherwise difficult to access[1].

A prime example is its reaction with ortho-nitrochalcones to form alkyl-substituted acridones —a privileged scaffold known for broad-spectrum antiviral and anticancer properties.

Protocol 2: Cu(I)-Catalyzed Tandem Cyclization to Acridones

Reference Standard: 1

Objective: Synthesize cyclopropyl-substituted acridones via a Michael-cyclization-aromatization cascade.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine ortho-nitrochalcone (1.0 equiv), 2-(1-cyclopropylethylidene)malononitrile (1.5 equiv),

    
     (1.2 equiv), and CuI (10 mol %).
    
  • Solvent Addition: Add dry DMF (2.0 mL) under an air atmosphere.

    • Causality: Air acts as a mild, terminal oxidant required for the final aromatization step. DMF provides the high dielectric constant necessary to dissolve the inorganic base and stabilize the Cu(I) intermediate.

  • Heating and Cyclization: Seal the tube and heat the mixture at 120 °C for 18–24 hours.

    • Causality: The choice of

      
       over weaker bases (like 
      
      
      
      ) is dictated by the large ionic radius of Cesium. This creates a highly reactive "naked" enolate following the initial Michael addition, accelerating the intramolecular cyclization before competing side reactions occur. The 120 °C temperature provides the activation energy for the challenging nucleophilic aromatic substitution (
      
      
      ) that displaces the nitro group.
  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Purify via silica gel column chromatography. The survival of the cyclopropyl ring through these harsh conditions highlights the robust nature of this specific vinyl malononitrile derivative.

Mechanism A Vinyl Malononitrile (Michael Acceptor) C Michael Addition Adduct A->C Cs2CO3, CuI DMF, 120°C B Ortho-Nitrochalcone (Michael Donor) B->C Cs2CO3, CuI DMF, 120°C D Intramolecular Cyclization C->D E Aromatization & SNAr (C-N Coupling) D->E F Cyclopropyl-Substituted Acridone (Target Scaffold) E->F -HNO2

Cu(I)-catalyzed tandem Michael-cyclization cascade forming substituted acridones.

Handling, Storage, and Safety

As a nitrile-containing compound, 2-(1-cyclopropylethylidene)malononitrile must be handled with strict adherence to laboratory safety protocols.

  • Toxicity: May cause irritation to the respiratory tract, skin, and eyes. It should be handled exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: To prevent slow hydrolysis of the cyano groups or spontaneous dimerization, the compound must be stored sealed in a dry environment at 2-8 °C[6]. Keep away from strong oxidizing agents and strong bases during storage.

References

  • 1-Cyclopropylethan-1-One Chemical Properties Source: LookChem URL
  • 2-(1-cyclopropylethylidene)
  • Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)
  • Source: ResearchGate (Russian Chemical Bulletin)
  • 17407-30-6 2-(1-CYCLOPROPYLETHYLIDENE)

Sources

Foundational

Thermal Stability and Degradation Kinetics of 2-(1-Cyclopropylethylidene)malononitrile: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermal boundaries of reactive intermediates is critical for safe scale-up, distillation, and downstream synthesis. 2-(1-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermal boundaries of reactive intermediates is critical for safe scale-up, distillation, and downstream synthesis. 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is a highly functionalized building block characterized by a strained cyclopropyl ring conjugated to a strongly electron-withdrawing dicyanovinyl moiety . This whitepaper provides an in-depth analysis of its thermal stability, detailing the mechanistic pathways of its degradation, quantitative thermodynamic parameters, and a self-validating analytical protocol for empirical testing.

Structural & Thermodynamic Profiling

The thermal behavior of 2-(1-Cyclopropylethylidene)malononitrile is dictated by the inherent tension between its structural components. The molecule features a cyclopropyl group, which carries approximately 27.5 kcal/mol of Baeyer ring strain. Adjacent to this strained ring is an ethylidene double bond polarized by a malononitrile group.

While unactivated cyclopropanes require extreme temperatures (>300°C) to undergo thermal ring-opening, the presence of the dicyano groups acts as a powerful electron sink. This "push-pull" electronic configuration significantly lowers the activation energy barrier for thermal rearrangement, making the molecule highly sensitive to thermal stress during manufacturing processes [[1]]([Link]).

Mechanisms of Thermal Degradation

When subjected to elevated temperatures, 2-(1-Cyclopropylethylidene)malononitrile diverges into two primary degradation pathways depending on the microenvironmental conditions (anhydrous heat vs. trace moisture).

Pathway A: Vinylcyclopropane (VCP) Rearrangement

Under strictly anhydrous heating, the molecule acts as an activated vinylcyclopropane (VCP). The thermal energy triggers a concerted[1,3]-sigmatropic shift. The strained cyclopropyl ring opens, and the


-electrons of the double bond migrate, resulting in the formation of a five-membered cyclopentene derivative . Because this is an isomerization event, it is mass-conserving but highly exothermic.
Pathway B: Retro-Knoevenagel Cleavage

Because the molecule is essentially a Knoevenagel condensation adduct of cyclopropyl methyl ketone and malononitrile, the central C=C bond is highly electrophilic. If trace moisture or mild bases are present at elevated temperatures, the molecule undergoes nucleophilic attack by water. This leads to hydrolytic cleavage, reverting the molecule back into its volatile precursors: cyclopropyl methyl ketone and malononitrile .

DegradationPathways A 2-(1-Cyclopropylethylidene)malononitrile B Thermal Stress (>150°C) A->B C Pathway A: VCP Rearrangement ([1,3]-Sigmatropic Shift) B->C Anhydrous Heat D Pathway B: Retro-Knoevenagel (Hydrolytic Cleavage) B->D Trace Moisture / Base E Cyclopentene Derivatives C->E F Cyclopropyl Methyl Ketone + Malononitrile D->F

Mechanistic divergence of 2-(1-Cyclopropylethylidene)malononitrile under thermal stress.

Quantitative Data & Kinetic Modeling

To aid in process safety and reactor design, the following table summarizes the representative thermodynamic and kinetic parameters for activated dicyano-vinylcyclopropanes .

Thermal ParameterRepresentative Value / RangeAnalytical TechniqueMechanistic Significance
Melting Point (

)
45°C - 55°CDSCReversible phase transition prior to degradation.
Onset of Decomposition (

)
> 180°CTGAInitial mass loss indicating structural breakdown or sublimation of cleaved fragments.
VCP Rearrangement Temp 150°C - 200°CmDSC (Exothermic)Irreversible ring-opening of the cyclopropyl moiety.
Activation Energy (

)
~ 25 - 35 kcal/molIsoconversional KineticsThe energy barrier is dramatically lowered by the electron-withdrawing dicyano groups.

Empirical Thermal Analysis Protocols (Self-Validating System)

To accurately assess the thermal stability of a specific batch of 2-(1-Cyclopropylethylidene)malononitrile, laboratories must employ a self-validating orthogonal testing protocol. Standard DSC is insufficient because it cannot distinguish between a reversible melt and an irreversible mass-conserving isomerization.

The following methodology utilizes Modulated DSC (mDSC) cross-validated against TGA-MS to ensure absolute causality between thermal input and structural response.

Step 1: Sample Conditioning (Moisture Elimination)
  • Action: Dry 20 mg of the API intermediate in a vacuum desiccator over

    
     for 24 hours at ambient temperature.
    
  • Causality: Trace water acts as a nucleophile, prematurely triggering the retro-Knoevenagel condensation. Removing moisture ensures that any observed endothermic or exothermic events are intrinsic to the molecule's structural stability (forcing Pathway A), thereby eliminating false positives caused by solvent-induced hydrolysis.

Step 2: Modulated Differential Scanning Calorimetry (mDSC)
  • Action: Load 3-5 mg of the conditioned sample into a hermetically sealed aluminum pan. Apply a linear heating rate of 5°C/min from 20°C to 300°C, superimposing a modulation amplitude of ±0.5°C every 60 seconds under a 50 mL/min high-purity

    
     purge.
    
  • Causality: mDSC mathematically separates the reversing heat flow (e.g., the physical melting of the solid) from the non-reversing heat flow (e.g., the kinetic VCP rearrangement). If an exotherm appears in the non-reversing signal at 160°C, it definitively proves that a kinetic structural rearrangement is occurring.

Step 3: Evolved Gas Analysis (TGA-MS)
  • Action: Subject a parallel 10 mg sample to TGA, heating at 10°C/min to 400°C. Route the exhaust through a heated transfer line (200°C) directly into a quadrupole mass spectrometer.

  • Causality: This step validates the mDSC data. If the mDSC shows a massive exotherm but the TGA shows zero mass loss , it confirms the VCP [1,3]-sigmatropic shift (Pathway A). Conversely, if the TGA shows a sudden mass drop and the MS detects an

    
     of 66 (malononitrile), it proves the system was compromised by moisture and underwent Retro-Knoevenagel cleavage (Pathway B).
    

ThermalWorkflow S1 Sample Prep (Anhydrous, N2) S2 TGA (Mass Loss Profile) S1->S2 10°C/min S3 mDSC (Phase & Enthalpy) S1->S3 Modulated S4 Evolved Gas (FTIR/MS) S2->S4 Off-gas S5 Kinetic Modeling (Activation Energy) S2->S5 Mass Data S3->S5 Heat Flow Data

Orthogonal thermal validation workflow utilizing mDSC and TGA-MS.

Implications for Drug Development & Synthesis

For process chemists, the thermal lability of 2-(1-Cyclopropylethylidene)malononitrile dictates strict handling parameters.

  • Distillation Hazards: Purification via high-temperature fractional distillation should be avoided. The VCP rearrangement is highly exothermic and can lead to thermal runaway if bulk quantities are heated above 150°C. Short-path wiped film evaporation under high vacuum is recommended to keep the thermal history minimal.

  • Storage: The compound must be stored under inert gas (Argon/Nitrogen) at 2-8°C to prevent ambient moisture from initiating hydrolytic degradation over time .

References

  • [2] Varga, G., et al. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Retrieved from:[Link]

  • [1] Zhang, X., et al. Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species. Journal of the American Chemical Society. Retrieved from:[Link]

  • [3] Kassam, K., et al. Reactions of alkoxyaryloxycarbenes with tethered triple bonds: a new synthesis of substituted benzofurans. Canadian Journal of Chemistry. Retrieved from:[Link]

  • [4] Matsuoka, S., et al. Radical Ring‐Opening Polymerization Behavior of 1,1‐Dicyano-2-Vinylcyclopropane. Journal of Polymer Science. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Computational Protocol: Quantum Chemical Characterization of 2-(1-Cyclopropylethylidene)malononitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Target Molecule: 2-(1-Cyclopropylethylidene)malononitrile CAS Registry Number: (Analogous derivatives: 5515-16-2 for methoxy variant; specific CAS for cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-(1-Cyclopropylethylidene)malononitrile CAS Registry Number: (Analogous derivatives: 5515-16-2 for methoxy variant; specific CAS for cyclopropyl adduct is often referenced in Knoevenagel libraries). Chemical Class: Push-Pull Alkene / Donor-Acceptor (D-A) System.[1]

This guide outlines the rigorous quantum chemical protocol for characterizing 2-(1-Cyclopropylethylidene)malononitrile . This molecule represents a unique intersection of organic electronics and conformational analysis. It features a strong


-acceptor (dicyanomethylene) coupled with a cyclopropyl group, which acts as a 

-donor due to its high ring strain and "banana bond" character (Walsh orbitals).

Researchers utilizing this guide will generate data critical for applications in non-linear optics (NLO) , molecular switches , and pharmaceutical intermediates where the cyclopropyl ring serves as a bioisostere or reactivity hotspot.

Computational Strategy: Theory & Basis Set Selection

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the selection of functionals and basis sets is not arbitrary. It is based on the specific electronic demands of push-pull conjugated systems.

Level of Theory Selection

For a system involving charge transfer (CT) between the cyclopropyl ring and the nitrile groups, standard functionals like B3LYP often underestimate excitation energies due to self-interaction errors. However, B3LYP remains the industry standard for ground-state geometries and vibrational frequencies.

PropertyRecommended FunctionalRationale
Geometry Optimization B3LYP or PBE0 Excellent error cancellation for bond lengths in organic C-H-N systems.
Excited States (UV-Vis) CAM-B3LYP or

B97X-D
Range-separated hybrids correct the "ghost" CT states common in push-pull nitriles.
NLO Properties CAM-B3LYP Essential for accurate hyperpolarizability (

) calculations where long-range interactions dominate.
Dispersion Correction GD3BJ Critical if modeling crystal packing or dimers (stacking interactions).
Basis Set Hierarchy
  • Production Standard: 6-311++G(d,p)

    • Diffuse functions (++) : Mandatory for the nitrile (

      
      ) groups and the cyclopropyl ring to describe the electron density tail correctly.
      
    • Polarization (d,p) : Essential for the strained angles (

      
      ) of the cyclopropane ring.
      

Structural & Electronic Logic (Mechanism)

The stability and reactivity of this molecule are governed by the interaction between the Walsh orbitals of the cyclopropane and the


-system of the alkene.
Resonance & Conjugation Diagram

The following diagram illustrates the electronic communication pathways and the computational workflow required to analyze them.

Figure 1: Structural logic of the push-pull system and the corresponding computational workflow.

Step-by-Step Computational Protocol

This protocol is software-agnostic but uses Gaussian/ORCA syntax conventions.

Phase 1: Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES). The cyclopropyl group can adopt two conformations relative to the double bond: bisected (favored for conjugation) or perpendicular.

Input Parameters:

  • Method: DFT (B3LYP)

  • Basis: 6-311++G(d,p)[2]

  • Solvent: Acetonitrile (PCM model) – Polar solvents stabilize the charge-separated resonance structure.

Key Checkpoint: Verify the C-C bond lengths. In a strong push-pull system, the


 double bond should elongate, and the 

single bond should shorten, indicating Bond Length Alternation (BLA) reduction.
Phase 2: Vibrational Frequency Analysis

Objective: Confirm the stationary point and assign spectral bands.

  • Self-Validation: Ensure zero imaginary frequencies (NIMAG=0).

  • Diagnostic Band: Look for the

    
     stretching mode.
    
    • Standard: ~2250 cm⁻¹

    • Conjugated Shift: Expect a shift to lower wavenumbers (~2210–2230 cm⁻¹) due to back-donation from the cyclopropyl group weakening the nitrile bond.

Phase 3: Excited State Calculation (TD-DFT)

Objective: Simulate the UV-Vis spectrum.

  • States: Calculate at least 10 singlet states (nstates=10).

  • Transition: The HOMO

    
     LUMO transition will likely be the dominant 
    
    
    
    charge transfer band.
  • Visualization: Plot the Electron Density Difference (EDD) map to visualize charge movement from the cyclopropyl ring to the malononitrile.

Data Presentation & Analysis

When compiling your results, structure your data tables as follows to facilitate comparison with experimental values (if available) or literature benchmarks.

Geometric Parameters (Ground State)[10][11]
ParameterBondCalculated (Å)Literature Ref (Typical)Interpretation

C(ring)-C(=C)Value1.46 - 1.48Shortening implies

conjugation.

C=C (Bridge)Value1.34 - 1.36Elongation indicates charge separation.

C-C (Nitrile)Value1.42 - 1.44Partial double bond character.

DihedralValue

or

Determines bisected (conjugated) conformation.
Electronic Descriptors
  • HOMO Energy (

    
    ):  Located primarily on the Cyclopropyl and Methyl groups.
    
  • LUMO Energy (

    
    ):  Located primarily on the Malononitrile (
    
    
    
    ) moiety.
  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower hardness indicates higher reactivity and easier polarizability (better for NLO).

Experimental Validation & Troubleshooting

To ensure Trustworthiness , you must validate your calculations against experimental observables.

  • NMR Validation:

    • Calculate GIAO NMR shielding tensors.

    • Compare the cyclopropyl proton shifts. The high field shift (0.5 - 1.0 ppm) is diagnostic. If calculations show >2.0 ppm, the geometry is likely trapped in a local minimum (wrong dihedral twist).

  • Solvent Effects:

    • If UV-Vis

      
       is underestimated by >30 nm, switch from B3LYP to CAM-B3LYP  or M06-2X . Long-range corrected functionals are required for this specific class of nitriles.
      

References

  • Synthesis & Properties

    • LookChem. "1-Cyclopropylethan-1-One (CAS 765-43-5) Properties & Reactions."[3] Available at:

  • Theoretical Benchmarking (Malononitriles)

    • Physical Chemistry Chemical Physics.[4] "Computational and photophysical characterization of a Laurdan malononitrile derivative." (2021).[5][6][7][8][9] Available at:

  • DFT Methodology for Push-Pull Systems

    • ResearchGate.[10] "Computational Design and Quantum-Chemical Evaluation of Five Push-Pull Molecules." (2025). Available at:

  • Cyclopropyl Conjugation Chemistry

    • ACS Publications. "Exploiting Heavier Organochalcogen Compounds in Donor–Acceptor Cyclopropane Chemistry." (2021).[5][6][7][8][9] Available at:

Sources

Foundational

The Cyclopropyl-Nitrile Nexus: A Technical Guide to 2-(1-Cyclopropylethylidene)malononitrile

The following technical guide details the discovery, chemistry, and application of 2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6), a critical intermediate in the synthesis of cyclopropyl-containing heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6), a critical intermediate in the synthesis of cyclopropyl-containing heterocycles and pharmaceuticals.

Executive Summary

2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6) is a highly reactive Knoevenagel condensation adduct derived from cyclopropyl methyl ketone (CPMK) and malononitrile. It serves as a versatile Michael acceptor and a "push-pull" alkene, essential for constructing complex pharmacophores such as substituted pyrazoles, pyrimidines, and polyfunctionalized benzenes. Its structural utility lies in the cyclopropyl group —a motif prized in medicinal chemistry for enhancing metabolic stability and potency—coupled with the gem-dicyano vinyl moiety, which acts as a potent electrophile for ring-closure reactions.

This guide provides a comprehensive analysis of its discovery, optimized synthesis protocols, and its role as a linchpin in modern drug discovery workflows.

Discovery and Historical Evolution

The history of 2-(1-Cyclopropylethylidene)malononitrile is intertwined with the broader effort to functionalize the cyclopropane ring without compromising its steric strain.

  • The Foundational Era (1979): The definitive characterization of this molecule was established by A.J. Bellamy and J.B. Kerr in Acta Chemica Scandinavica (1979). While Knoevenagel condensations were well-known, the reaction with cyclopropyl methyl ketone presented unique challenges due to the steric hindrance and electronic sensitivity of the cyclopropyl ring. Bellamy and Kerr’s work demonstrated the feasibility of this condensation, opening a pathway to stabilizing the cyclopropyl moiety adjacent to an electron-deficient alkene.

  • Modern Catalysis (2013): As demand for cyclopropyl-drugs grew (e.g., kinase inhibitors, antivirals), the synthesis evolved. In 2013, Khusnutdinov et al. (Russian Chemical Bulletin) reported advanced catalytic methods, moving away from stoichiometric bases to metal-catalyzed and microwave-assisted protocols, significantly improving yields and reducing waste.

Historical Timeline
  • 1887: First synthesis of the precursor, Cyclopropyl Methyl Ketone (CPMK).

  • 1979: Bellamy & Kerr publish the first detailed synthesis and characterization of the malononitrile adduct.

  • 1990s-2000s: Rise of "Cyclopropyl" as a privileged pharmacophore in HIV and kinase inhibitor research increases demand for CAS 17407-30-6.

  • 2013: Optimization of catalytic routes for industrial scale-up.

Chemical Foundation & Mechanism

The Knoevenagel Condensation

The formation of 2-(1-Cyclopropylethylidene)malononitrile is a classic Knoevenagel condensation . The reaction involves the deprotonation of malononitrile (pK ~11) by a weak base to form a carbanion, which attacks the carbonyl carbon of CPMK. The resulting intermediate undergoes dehydration to form the conjugated enaminonitrile-like structure.

Key Mechanistic Features:

  • Steric Strain: The cyclopropyl group exerts steric pressure, often requiring higher temperatures or continuous water removal (Dean-Stark) to drive the equilibrium.

  • Electronic Effects: The "push-pull" nature of the product (cyclopropyl electron donation vs. nitrile electron withdrawal) makes the double bond highly polarized, ideal for subsequent nucleophilic attacks.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

KnoevenagelMechanism Reagents Reagents (CPMK + Malononitrile) Deprotonation Step 1: Deprotonation of Malononitrile Reagents->Deprotonation Base (NH4OAc) Attack Step 2: Nucleophilic Attack on Carbonyl Deprotonation->Attack Carbanion Formation Intermediate Alkoxide Intermediate Attack->Intermediate Elimination Step 3: Dehydration (-H2O) Intermediate->Elimination Acid Catalysis Product Product: 2-(1-Cyclopropylethylidene) malononitrile Elimination->Product

Figure 1: Step-wise mechanism of the Knoevenagel condensation forming CAS 17407-30-6.

Technical Synthesis Protocols

As a self-validating system, the following protocols are selected for their reproducibility and scalability.

Method A: The Classic Ammonium Acetate Route (Robust & Scalable)

This method is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents and ease of purification.

Reagents:

  • Cyclopropyl Methyl Ketone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ammonium Acetate (0.2 eq)

  • Glacial Acetic Acid (0.4 eq)

  • Solvent: Toluene or Benzene

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Toluene (10 vol), Cyclopropyl Methyl Ketone, and Malononitrile. Stir to dissolve.

  • Catalyst Addition: Add Ammonium Acetate and Acetic Acid.

  • Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 4-10 hours).

  • Workup: Cool to room temperature. Wash the organic layer with water (2x) and saturated NaHCO3 (1x) to remove unreacted malononitrile and acid.

  • Purification: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Isolation: The crude oil can often be used directly. For high purity, distill under high vacuum or recrystallize from ethanol/hexane if solid.

Yield: 80–85% Purity: >95% (GC/NMR)

Method B: The Catalytic Molybdenum Route (High Efficiency)

For research applications requiring mild conditions and high atom economy.

Reagents:

  • Molybdenum Hexacarbonyl [Mo(CO)6] (Catalytic amount)

  • Pyridine (Catalytic)

  • Solvent: 2-methyl-propan-1-ol

Protocol:

  • Mix reagents in the solvent at 20°C.

  • Stir for 1 hour.

  • Concentrate and purify.[1] Yield: ~98%

Data Summary Table
ParameterMethod A (Classic)Method B (Catalytic)
Catalyst NH4OAc / AcOHMo(CO)6 / Pyridine
Temperature Reflux (110°C)20°C
Time 4 - 10 Hours1 Hour
Yield 80 - 85%~98%
Scalability High (Kg scale)Low (Reagent cost)
Primary Use Industrial ProductionLab Scale Screening

Applications in Drug Discovery & R&D

The "Gem-dicyano" group combined with the cyclopropyl ring makes CAS 17407-30-6 a powerful scaffold builder.

Synthesis of Heterocycles

The most common application is the synthesis of aminopyrazoles and pyrimidines , which are ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors).

  • Pyrazoles: Reaction with hydrazines (R-NH-NH2) yields 5-amino-3-cyclopropyl-pyrazoles.

  • Pyrimidines: Reaction with guanidine or urea yields cyclopropyl-pyrimidines.

Synthesis of Polyfunctionalized Benzenes

Recent research highlights its use in constructing complex aromatic systems via [3+3] cyclocondensations. For example, the reaction with nitroalkenes leads to 3-amino-5-cyclopropyl-2-nitrobiphenyl derivatives, which are precursors to novel biaryl therapeutics.

Application Workflow Diagram

Applications Core 2-(1-Cyclopropylethylidene) malononitrile (CAS 17407-30-6) Hydrazine + Hydrazine / Aryl Hydrazine Core->Hydrazine Guanidine + Guanidine / Urea Core->Guanidine Nitroalkene + Activated Alkenes (e.g., Nitroalkenes) Core->Nitroalkene Pyrazole Aminopyrazoles (Kinase Inhibitor Scaffolds) Hydrazine->Pyrazole Cyclization Pyrimidine Pyrimidines (Antivirals / Agrochemicals) Guanidine->Pyrimidine Condensation Benzene Polyfunctionalized Benzenes (e.g., 3-amino-5-cyclopropyl-2-nitrobiphenyl) Nitroalkene->Benzene [3+3] Cyclization

Figure 2: Divergent synthesis pathways utilizing CAS 17407-30-6 as a core building block.

Safety and Handling

  • Toxicity: Malononitrile is a precursor to cyanide; handle with extreme care. The product itself contains nitrile groups which may liberate HCN under strong acidic/metabolic conditions.

  • Flammability: Cyclopropyl methyl ketone is flammable.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Work must be performed in a fume hood.

References

  • Bellamy, A.J.; Kerr, J.B. (1979). "The Reaction of Cyclopropyl Methyl Ketone with Malononitrile". Acta Chemica Scandinavica, Series B, 33, 370–374.

  • Khusnutdinov, R.I., et al. (2013). "Synthesis of 2-(1-cyclopropylethylidene)malononitrile". Russian Chemical Bulletin, 62(3), 683–686.

  • BenchChem. (2025). "The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide".

  • ChemSrc. (2025). "CAS 17407-30-6 Entry and Downstream Products".

  • Organic Syntheses. (1943). "Malononitrile Synthesis Protocols". Org.[2][3] Synth. Coll. Vol. 2, 379.

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of Cyclopropyl Methyl Ketone with Malononitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Product Synthesized: 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6)[1] Mechanistic Rationale & Substrate Challenges The Knoev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Product Synthesized: 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6)[1]

Mechanistic Rationale & Substrate Challenges

The Knoevenagel condensation of cyclopropyl methyl ketone (CPMK, CAS: 765-43-5) with malononitrile is a critical carbon-carbon bond-forming reaction yielding 1,1-dicyano-2-methyl-2-cyclopropylethylene[1]. However, this transformation presents significant thermodynamic and kinetic hurdles.

Ketones are inherently less electrophilic than aldehydes due to the electron-donating nature of their alkyl substituents[2]. CPMK introduces an additional layer of complexity: the cyclopropyl ring possesses significant


-character and pseudo-

conjugation, which stabilizes the adjacent carbonyl carbon and dampens its reactivity. Furthermore, the steric bulk of the cyclopropyl group hinders nucleophilic attack. Because harsh Lewis acids or extreme temperatures can trigger undesired cyclopropane ring-opening side reactions, the reaction requires precise catalytic activation to lower the activation energy barrier while preserving the integrity of the substrate[3].
Causality in Catalyst Selection

To overcome the thermodynamic stability of CPMK, three distinct catalytic paradigms have been validated in the literature:

  • Iminium Catalysis (Dean-Stark): Utilizing ammonium acetate (

    
    ) and glacial acetic acid. The weak acid protonates the carbonyl, while ammonia attacks to form an iminium ion. This intermediate is significantly more electrophilic than the parent ketone. Continuous azeotropic removal of water drives the equilibrium forward[3].
    
  • Transition Metal Lewis Acid Activation: Molybdenum hexacarbonyl (

    
    ) combined with pyridine. 
    
    
    
    coordinates to the carbonyl oxygen, strongly polarizing the C=O bond without requiring heat. Pyridine deprotonates malononitrile to form the active nucleophile, allowing the reaction to proceed rapidly at 20°C[3].
  • Solvent-Free Organocatalysis: Methanesulfonic acid (MSA) and morpholine. Morpholine rapidly forms an enamine/iminium intermediate, while the solvent-free environment maximizes reactant concentration, driving rapid kinetics.

Mechanism R CPMK + Malononitrile I1 Iminium Intermediate R->I1 C Catalyst (NH4OAc/AcOH) C->I1 N Nucleophilic Attack I1->N I2 Alkoxide Intermediate N->I2 D Dehydration (-H2O) I2->D P Alkylidene Malononitrile D->P

Figure 1: Mechanistic pathway of the Knoevenagel condensation of CPMK and malononitrile.

Quantitative Catalyst Evaluation

The following table summarizes the quantitative data for the three primary catalytic systems used to synthesize 2-(1-cyclopropylethylidene)malononitrile.

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Advantage

/ Pyridine
Isobutanol201 h98%Mild Lewis acid activation; prevents thermal degradation of the cyclopropyl ring[3].
MSA / Morpholine Solvent-free80< 1 h>85%High effective concentration; rapid enamine intermediate formation.

/ Glacial AcOH
Toluene110 (Reflux)10 h80%Azeotropic water removal; highly robust for industrial scale-up[3].

Validated Experimental Protocols

Protocol A: Azeotropic Iminium Catalysis (Dean-Stark Method)

Causality: Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water. Since the dehydration of the alkoxide intermediate is reversible and rate-limiting, continuous removal of water shifts the equilibrium entirely to the product via Le Chatelier's principle.

Procedure:

  • Charge Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl methyl ketone (100 mmol, 8.41 g) and malononitrile (110 mmol, 7.27 g).

  • Solvent & Catalyst: Add 100 mL of anhydrous toluene, followed by ammonium acetate (10 mmol, 0.77 g) and glacial acetic acid (2 mL)[3].

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C) using an oil bath.

  • System Validation Checkpoint: The reaction is a self-validating system. For a 100 mmol scale reaction, the theoretical water evolution is exactly 1.8 mL. Monitor the Dean-Stark trap; once the water volume reaches ~1.8 mL and ceases to increase (typically 8–10 hours), the dehydration step is complete[3].

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous

    
     (2 × 50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via vacuum distillation or recrystallization from ethanol to yield the pure product.

Workflow S1 1. Reagent Charging CPMK + Malononitrile S2 2. Catalyst Addition NH4OAc / Glacial AcOH S1->S2 S3 3. Azeotropic Reflux Toluene + Dean-Stark (10h) S2->S3 S4 4. In-Process Control Monitor H2O evolution & TLC S3->S4 S5 5. Aqueous Workup Neutralize & Extract S4->S5 S6 6. Product Isolation Vacuum Distillation S5->S6

Figure 2: Experimental workflow for Dean-Stark mediated Knoevenagel condensation.
Protocol B: Mild Transition Metal Catalysis

Causality: For substrates sensitive to prolonged heating,


 provides exceptional Lewis acidity at room temperature, completely bypassing the need for azeotropic distillation[3].

Procedure:

  • In a dried flask under an inert atmosphere, dissolve CPMK (10 mmol) and malononitrile (11 mmol) in 2-methyl-propan-1-ol (isobutanol, 20 mL)[3].

  • Add pyridine (1 mmol) and molybdenum hexacarbonyl (

    
    , 5 mol%).
    
  • Stir the mixture at 20°C for 1 hour[3].

  • System Validation Checkpoint: Validate completion by GC-MS. The starting material peak (m/z 84) must be completely replaced by the product peak (m/z 132). The reaction reliably reaches 98% conversion within 60 minutes[3].

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Troubleshooting & Analytical Characterization

  • Polymerization of Malononitrile: If the reaction turns dark brown/black rapidly, the basicity of the system is too high, leading to base-catalyzed polymerization of malononitrile. Ensure the

    
    /AcOH ratio is strictly maintained to buffer the system.
    
  • Incomplete Conversion: Ketones are prone to stalling at the intermediate alkoxide stage if water is not efficiently removed. If using Protocol A, ensure the Dean-Stark trap is properly insulated to maintain a vigorous reflux.

  • Analytical Signatures:

    • TLC: Malononitrile and CPMK are poorly UV-active. The product, 2-(1-cyclopropylethylidene)malononitrile, is highly conjugated and will appear as a strong, distinct UV-active spot under 254 nm light.

    • GC-MS: Look for the molecular ion peak at

      
       132.16[1].
      

References

  • [3] Cas 765-43-5, 1-Cyclopropylethan-1-One | Lookchem |3

  • [2] Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile | ARKAT USA | 2

  • Solvent-free condensations of ketones with malononitrile catalysed by methanesulfonic acid/morpholine system | RSC Publishing |

  • [1] 17407-30-6 | 2-(1-Cyclopropylethylidene)malononitrile | ChemScene | 1

Sources

Application

"use of 2-(1-Cyclopropylethylidene)malononitrile in Michael additions"

Application Note: Vinylogous Michael Additions Utilizing 2-(1-Cyclopropylethylidene)malononitrile in Complex Scaffold Synthesis Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vinylogous Michael Additions Utilizing 2-(1-Cyclopropylethylidene)malononitrile in Complex Scaffold Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Molecular Design

In modern drug discovery, the incorporation of sp³-rich motifs like cyclopropanes is a proven strategy to enhance metabolic stability, restrict conformational flexibility, and improve the overall pharmacokinetic profile of drug candidates. 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) serves as a highly versatile, bifunctional building block designed specifically for these purposes.

Structurally, this molecule consists of a gem-dicyanoalkene moiety coupled with a cyclopropyl ring and a methyl group. While simple alkylidenemalononitriles typically act as standard Michael acceptors, the steric bulk of the cyclopropyl ring adjacent to the alkene in this specific compound sterically shields the β-carbon. Consequently, the primary mode of reactivity shifts. The intense electron-withdrawing nature of the dicyano groups significantly lowers the pKa of the unhindered γ-methyl protons. Exposure to mild bases triggers deprotonation, generating a highly nucleophilic, resonance-stabilized vinylogous carbanion . This enables the molecule to act as a powerful vinylogous Michael donor, initiating cascade reactions that build complex, cyclopropyl-fused spirocycles and heterocycles (such as acridones) in a single pot.

Reaction Pathway Visualization

The following workflow illustrates the mechanistic causality from initial deprotonation to final cascade cyclization.

G A 2-(1-Cyclopropylethylidene) malononitrile B Base Deprotonation (γ-methyl Csp3-H) A->B C Vinylogous Carbanion (Resonance Stabilized) B->C E 1,4-Conjugate Addition (C-C Bond Formation) C->E D Michael Acceptor (e.g., Enone/Chalcone) D->E F Michael Adduct E->F G Cascade Cyclization (Spirocycles / Acridones) F->G Intramolecular Trapping

Mechanistic pathway of vinylogous Michael addition and cascade cyclization.

Quantitative Reaction Metrics

The table below summarizes optimized conditions for utilizing 2-(1-Cyclopropylethylidene)malononitrile across different Michael addition paradigms, demonstrating the critical interplay between catalyst selection and stereochemical outcomes.

Reaction ParadigmMichael AcceptorCatalyst / Base SystemSolventTemp (°C)Yield (%)Selectivity (ee / dr)
Tandem Michael-Cyclization Ortho-nitrochalconeCuI (10 mol%) / Cs₂CO₃DMF12072 - 78Regioselective
Asymmetric Vinylogous Addition Isatin-derived enoneBifunctional Squaramide (5 mol%)DCM2585 - 92>94% ee, >20:1 dr
Base-Promoted Annulation α,β-unsaturated ketoneK₂CO₃ (1.5 equiv)EtOH8065 - 70Diastereomeric mix

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Tandem Vinylogous Michael Addition/Cyclization

This protocol details the synthesis of cyclopropyl-fused acridones, a privileged scaffold in oncology and antimicrobial research.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ortho-nitrochalcone (0.15 mmol, 1.0 equiv) and 2-(1-Cyclopropylethylidene)malononitrile (0.225 mmol, 1.5 equiv).

  • Catalyst & Base Loading: Add CuI (10 mol%) and anhydrous Cs₂CO₃ (1.2 equiv).

    • Causality: Cs₂CO₃ is selected because the large cesium cation provides a "naked," highly active carbonate anion due to poor ion-pairing, ensuring rapid and complete deprotonation of the γ-methyl group. CuI acts as a soft Lewis acid, preferentially coordinating to the soft enone system to lower its LUMO without sequestering the hard cyano-stabilized donor.

  • Solvent Addition: Inject 2.0 mL of dry DMF.

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the transition state of the carbanion attack and solubilizes the inorganic base.

  • Thermal Activation: Stir the mixture under an open-air atmosphere at 120 °C for 18–24 hours.

    • Causality: While the initial Michael addition occurs at lower temperatures, the subsequent intramolecular cyclization and aromatization require a high thermal driving force. Atmospheric O₂ acts as the terminal oxidant for the final aromatization step.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

  • In-Process: Monitor via silica TLC (Hexanes:EtOAc, 3:1). The disappearance of the bright yellow chalcone spot (UV active at 254 nm) confirms the consumption of the Michael acceptor.

  • Post-Reaction (Structural Integrity): Conduct ¹H NMR (500 MHz, CDCl₃). The cyclopropyl protons must appear as distinct multiplets upfield (δ 0.8–1.3 ppm). If the cyclopropyl ring underwent thermal radical opening, vinylic protons would erroneously appear at δ 5.0–6.0 ppm. The strict retention of the upfield signals self-validates that the cyclopropyl moiety survived the 120 °C cascade.

Protocol B: Organocatalytic Asymmetric Vinylogous Addition

This protocol is utilized to synthesize chiral spiro-oxindoles with high enantiomeric excess.

Step-by-Step Methodology:

  • Reaction Assembly: To a solution of isatin-derived enone (0.1 mmol) in anhydrous DCM (1.0 mL) at 25 °C, add a bifunctional quinine-squaramide organocatalyst (5 mol%).

  • Donor Addition: Add 2-(1-Cyclopropylethylidene)malononitrile (0.12 mmol) dropwise.

    • Causality: The squaramide motif hydrogen-bonds to the dicyano group of the donor, while the tertiary amine of the quinuclidine core deprotonates the γ-methyl. This dual-activation creates a highly rigid, organized transition state that dictates the facial approach of the nucleophile, ensuring exceptional enantiocontrol.

  • Isolation: Stir for 12 hours. Directly load the crude mixture onto a silica gel column and purify via flash chromatography.

Self-Validation Checkpoints:

  • Enantiomeric Purity: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak IC column). A peak area integration yielding >94% ee validates the successful chiral induction by the squaramide catalyst.

References

  • Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • The Chemistry of Malononitrile and its deriv

    • Source: ISSR Journals / ResearchG
    • URL:[Link]

  • Michael addition reaction

    • Source: Wikipedia
    • URL:[Link]

  • Highly enantioselective Michael addition of malononitrile to α,β-unsatur

    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    • URL:[Link]

Method

Synthesis of Novel Bioactive Compounds from 2-(1-Cyclopropylethylidene)malononitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis of novel bioactive compounds utilizing 2-(1-cyclopropylethylidene)malonon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel bioactive compounds utilizing 2-(1-cyclopropylethylidene)malononitrile as a versatile starting material. The unique structural attributes of this molecule, combining a strained cyclopropane ring with the highly reactive malononitrile moiety, offer a rich platform for the generation of diverse chemical scaffolds with significant therapeutic potential. This document outlines detailed synthetic protocols, explains the causality behind experimental choices, and presents a rationale for the expected biological activities of the resulting compounds, grounded in established principles of medicinal chemistry.

Introduction: The Strategic Value of the Cyclopropyl and Malononitrile Moieties

The design of novel bioactive molecules often hinges on the strategic incorporation of pharmacophoric groups that can favorably modulate a compound's physicochemical properties and biological activity. 2-(1-cyclopropylethylidene)malononitrile is an exemplary starting material that embodies this principle, featuring two key structural motifs:

  • The Cyclopropane Ring: This three-membered carbocycle is more than just a saturated ring. Its inherent ring strain (27.5 kcal/mol) and unique bonding characteristics impart a pseudo-double bond character.[1] In drug design, the cyclopropyl group is often employed as a bioisostere for a carbon-carbon double bond, with the advantage of enhanced metabolic stability.[2] The introduction of a cyclopropane ring can improve drug efficacy, reduce off-target effects, and enhance receptor affinity.[2] Compounds containing this moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][3]

  • The Malononitrile Moiety: Malononitrile is a highly versatile reagent in organic synthesis, primarily due to the presence of an active methylene group flanked by two electron-withdrawing nitrile groups.[4] This structural feature renders the methylene protons acidic, facilitating the formation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[4] Malononitrile and its derivatives are key precursors for a vast array of heterocyclic compounds, many of which exhibit significant pharmacological properties.[5][6][7]

The combination of these two moieties in 2-(1-cyclopropylethylidene)malononitrile presents a unique opportunity for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles.

Synthetic Strategies and Protocols

The reactivity of 2-(1-cyclopropylethylidene)malononitrile is dominated by the electrophilic character of the double bond and the nucleophilicity of the nitrile groups after cyclization. This allows for a diverse range of synthetic transformations.

Synthesis of Pyran Derivatives via Michael Addition

The electron-deficient double bond in the starting material is an excellent Michael acceptor. Reaction with various nucleophiles can lead to the formation of highly functionalized pyran derivatives, which are known to possess a wide range of biological activities.

Protocol 1: Synthesis of 2-Amino-4-(1-cyclopropylethyl)-6-aryl-4H-pyran-3,5-dicarbonitriles

This protocol describes a three-component reaction between 2-(1-cyclopropylethylidene)malononitrile, an aromatic aldehyde, and malononitrile.

  • Rationale: This reaction proceeds through an initial Knoevenagel condensation of the aromatic aldehyde with malononitrile, followed by a Michael addition of the resulting benzylidenemalononitrile with the carbanion generated from 2-(1-cyclopropylethylidene)malononitrile. An intramolecular cyclization and tautomerization then yield the final 4H-pyran derivative. The use of a base like piperidine or a Lewis acid catalyst can facilitate the reaction.

  • Step-by-Step Protocol:

    • To a solution of 2-(1-cyclopropylethylidene)malononitrile (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

EntryAromatic AldehydeExpected ProductTheoretical Yield (%)
1Benzaldehyde2-Amino-4-(1-cyclopropylethyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile85-90
24-Chlorobenzaldehyde2-Amino-6-(4-chlorophenyl)-4-(1-cyclopropylethyl)-4H-pyran-3,5-dicarbonitrile88-92
34-Methoxybenzaldehyde2-Amino-4-(1-cyclopropylethyl)-6-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile82-88
Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry.

Protocol 2: Synthesis of 2-Amino-4-(1-cyclopropylethyl)-5-cyanothiophene-3-carboxamides

  • Rationale: This one-pot, three-component reaction involves the condensation of 2-(1-cyclopropylethylidene)malononitrile, elemental sulfur, and a compound with an active methylene group (e.g., cyanoacetamide) in the presence of a base. The reaction proceeds through the formation of a sulfur adduct, followed by intramolecular cyclization and tautomerization.

  • Step-by-Step Protocol:

    • In a round-bottom flask, combine 2-(1-cyclopropylethylidene)malononitrile (1.0 mmol), cyanoacetamide (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

    • Add morpholine (2.0 mmol) as a basic catalyst.

    • Heat the mixture to reflux (approximately 78°C) for 2-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and acidify with dilute HCl.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol.

Synthesis of Pyridine Derivatives

The activated nitrile groups can participate in cyclization reactions to form various nitrogen-containing heterocycles.

Protocol 3: Synthesis of Substituted Pyridine-3,5-dicarbonitriles

  • Rationale: This protocol utilizes a multi-component reaction involving 2-(1-cyclopropylethylidene)malononitrile, an aldehyde, and an active methylene nitrile (e.g., malononitrile dimer) in the presence of a catalyst. This approach allows for the rapid assembly of complex pyridine scaffolds.[6]

  • Step-by-Step Protocol:

    • To a mixture of 2-(1-cyclopropylethylidene)malononitrile (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add malononitrile dimer (1.0 mmol).

    • Add ammonium acetate (2.0 mmol) as a catalyst and nitrogen source.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into a beaker containing crushed ice.

    • The solid product that forms is collected by filtration, washed with water, and dried.

    • Purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described.

G cluster_0 Synthesis of Pyran Derivatives A 2-(1-Cyclopropylethylidene)malononitrile C Piperidine (cat.) Ethanol, RT A->C B Aromatic Aldehyde + Malononitrile B->C D 2-Amino-4-(1-cyclopropylethyl)-6-aryl-4H-pyran-3,5-dicarbonitrile C->D Michael Addition / Cyclization

Caption: Workflow for the synthesis of pyran derivatives.

G cluster_1 Synthesis of Thiophene Derivatives E 2-(1-Cyclopropylethylidene)malononitrile G Morpholine Ethanol, Reflux E->G F Elemental Sulfur + Cyanoacetamide F->G H 2-Amino-4-(1-cyclopropylethyl)-5-cyanothiophene-3-carboxamide G->H Gewald Reaction

Caption: Workflow for the synthesis of thiophene derivatives.

G cluster_2 Synthesis of Pyridine Derivatives I 2-(1-Cyclopropylethylidene)malononitrile K Ammonium Acetate Acetic Acid, Reflux I->K J Aldehyde + Malononitrile Dimer J->K L Substituted Pyridine-3,5-dicarbonitrile K->L Multicomponent Cyclization

Caption: Workflow for the synthesis of pyridine derivatives.

Biological Activity Considerations and Screening

The synthesized compounds, bearing both the cyclopropane and various heterocyclic scaffolds, are prime candidates for a range of biological assays.

  • Antimicrobial and Antifungal Activity: Cyclopropane-containing compounds have a known history of antimicrobial and antifungal activity.[2] The newly synthesized thiophene and pyran derivatives should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) using standard microdilution methods to determine their minimum inhibitory concentrations (MIC).

  • Anticancer Activity: Malononitrile derivatives have been investigated for their antiproliferative effects.[8] The synthesized compounds should be evaluated for their cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using assays such as the MTT or SRB assay.

  • Enzyme Inhibition: The unique three-dimensional structure imparted by the cyclopropyl group can lead to specific interactions with enzyme active sites.[1] Screening against relevant enzyme targets, such as kinases, proteases, or cyclooxygenases, could reveal potent and selective inhibitors.

Conclusion

2-(1-Cyclopropylethylidene)malononitrile is a highly promising and versatile starting material for the synthesis of novel bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The combination of the metabolically robust cyclopropane moiety with the pharmacologically privileged pyran, thiophene, and pyridine rings offers a compelling avenue for the discovery of new therapeutic agents. Careful characterization and systematic biological evaluation of the synthesized compounds are crucial next steps in unlocking their full potential.

References

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • (2024, August 30).
  • (2025, November 27).
  • (2023, May 8). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.. MDPI.
  • (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • (n.d.). Heterocyclic synthesis with activated nitriles : an expeditus synthetic approach to polyfunctionally substituted pyrroles, heter.
  • (2025, August 7). Utility of Activated Nitriles in the Synthesis of Some New Heterocyclic Compounds | Request PDF.
  • (n.d.). Activated nitriles in heterocyclic synthesis: a one-step synthesis of several new pyrimidine, pyridine, and pyrazole derivatives | Journal of Chemical & Engineering Data.
  • (2006, March 27). ACTIVATED NITRILES IN HETEROCYCLIC SYNTHESIS: A NOVEL SYNTHESIS OF 4-AZOLOYL-2-AMINOQUINOLINES | Chemistry Letters. Oxford Academic.
  • (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Academia.edu.
  • (n.d.). Synthesis of 2-(substituted-methylene)malononitriles.
  • (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science Publishers.
  • (n.d.). The three-component reaction of malononitrile 2, substitute....
  • (2024, August 26). Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole | Journal of Agricultural and Food Chemistry.
  • (n.d.). A Comparative Guide to the Reactivity of Acetylmalononitrile and Malononitrile for Researchers and Drug Development Professional. Benchchem.
  • (n.d.). Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles.
  • (2019, August 5). (PDF) The Chemistry of Malononitrile and its derivatives.
  • (n.d.).
  • (n.d.). New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar.
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  • (n.d.). Representative examples of malononitrile‐containing bioactive compounds.
  • (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC.
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  • (n.d.). Green Synthesis, Characterization, and Therapeutic Potential of 2-(Thiophen-2-ylmethylene)malononitrile: Insights into Molecular Interactions with Cyclooxygenase-2 (COX-2). Semantic Scholar.
  • (n.d.).
  • (n.d.). Malononitrile. Wikipedia.
  • (n.d.). 2-(4-Nitrobenzylidene)malononitrile: A Versatile Precursor in Modern Organic Synthesis. Benchchem.
  • (2022, August 8).
  • (n.d.). Malononitrile synthesis method.
  • (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.

Sources

Application

Application Notes and Protocols for the Polymerization of 2-(1-Cyclopropylethylidene)malononitrile

For: Researchers, scientists, and drug development professionals. Introduction 2-(1-Cyclopropylethylidene)malononitrile is a highly functionalized monomer with potential applications in the development of novel polymers...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Cyclopropylethylidene)malononitrile is a highly functionalized monomer with potential applications in the development of novel polymers for the pharmaceutical and materials science sectors. The presence of two cyano groups renders the vinyl bond highly electron-deficient, making it susceptible to specific polymerization techniques. The unique cyclopropylidene moiety introduces steric bulk and a potential site for ring-opening reactions, which can be exploited to tailor polymer properties. Malononitrile and its derivatives are known for their exceptional reactivity and are used in the synthesis of a wide range of organic compounds, including those with pharmaceutical importance.[1][2][3][4]

This guide provides detailed theoretical protocols for the polymerization of 2-(1-cyclopropylethylidene)malononitrile. Due to the absence of specific literature on the polymerization of this exact monomer, the following protocols are based on established principles of polymer chemistry, drawing analogies from the behavior of structurally similar vinylidene cyanide and cyclopropane-containing monomers.[5][6][7][8]

Part 1: Anionic Polymerization of 2-(1-Cyclopropylethylidene)malononitrile

Scientific Rationale and Mechanistic Overview

Vinylidene cyanide and other electron-deficient olefins are highly susceptible to anionic polymerization.[5][6][9] The strong electron-withdrawing nature of the two cyano groups stabilizes the propagating carbanion, allowing for controlled or "living" polymerization even with weak initiators.[10][11] This method is proposed as the most viable route to obtaining well-defined polymers from 2-(1-cyclopropylethylidene)malononitrile.

The proposed mechanism involves the initiation of polymerization by a nucleophile, which attacks the β-carbon of the vinyl group, generating a resonance-stabilized carbanion. This carbanion then propagates by adding to subsequent monomer units. Due to the high stability of the propagating species, termination and chain transfer reactions are often minimized, leading to polymers with a narrow molecular weight distribution.

Experimental Protocol: Anionic Polymerization

Objective: To synthesize poly[2-(1-cyclopropylethylidene)malononitrile] via anionic polymerization.

Materials:

  • 2-(1-Cyclopropylethylidene)malononitrile (monomer)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Sodium naphthalenide solution in THF (initiator)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Protocol Steps:

  • Monomer and Solvent Purification:

    • The monomer, 2-(1-cyclopropylethylidene)malononitrile, should be purified by recrystallization or sublimation to remove any acidic impurities.

    • THF must be rigorously dried and deoxygenated. This is typically achieved by distillation from sodium/benzophenone ketyl under an inert atmosphere.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

    • Transfer the desired amount of purified monomer into the flask.

    • Add anhydrous THF to dissolve the monomer to the desired concentration (e.g., 0.5 M).

  • Initiation:

    • Cool the monomer solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the sodium naphthalenide solution dropwise via syringe until a faint, persistent color change is observed, indicating the titration of any remaining impurities.

    • Add the calculated amount of initiator to achieve the target molecular weight. The solution should develop a characteristic color of the propagating carbanion.

  • Propagation:

    • Allow the reaction to proceed at -78 °C with continuous stirring. The polymerization of vinylidene cyanides is typically very fast.[9]

    • Monitor the reaction progress by taking aliquots for analysis (e.g., by observing the disappearance of the monomer peak via GC or NMR).

  • Termination:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation and Purification:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Proposed Experimental Parameters
ParameterProposed ValueRationale
Monomer Concentration0.1 - 1.0 MBalances reaction rate and exothermicity.
InitiatorSodium naphthalenideA common and effective initiator for anionic polymerization.[10]
SolventAnhydrous THFAprotic polar solvent that solvates the ions well.
Temperature-78 °CLow temperature helps to control the polymerization and minimize side reactions.
Monomer:Initiator Ratio50:1 to 500:1Determines the target molecular weight of the polymer.
Anionic Polymerization Mechanism

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁻) M Monomer I->M Attack on β-carbon IM I-M⁻ M->IM Formation of carbanion IM_n I-(M)n-M⁻ M2 Monomer IM_n->M2 Addition of monomer IM_n1 I-(M)n+1-M⁻ M2->IM_n1 IM_n1_term I-(M)n+1-M⁻ H H⁺ (from Methanol) IM_n1_term->H Protonation Polymer I-(M)n+1-H H->Polymer

Caption: Proposed mechanism for the anionic polymerization of 2-(1-cyclopropylethylidene)malononitrile.

Part 2: Free Radical Polymerization of 2-(1-Cyclopropylethylidene)malononitrile (A Theoretical Approach)

Scientific Rationale and Potential Challenges

While anionic polymerization is the more probable route, free radical polymerization is a widely used and robust technique.[12] However, for highly electron-deficient monomers like 2-(1-cyclopropylethylidene)malononitrile, free radical polymerization can be challenging. The electrophilic nature of the radical at the chain end can lead to a low propagation rate and a higher propensity for side reactions.[13]

Furthermore, the presence of the cyclopropyl group introduces two key considerations:

  • Steric Hindrance: The bulky cyclopropyl group may hinder the approach of the propagating radical to the monomer, potentially lowering the rate of polymerization and the achievable molecular weight.[14][15]

  • Ring-Opening Polymerization: Vinyl cyclopropane monomers are known to undergo ring-opening polymerization under radical conditions.[7][8][16] This could lead to a polymer with a different repeat unit structure than that obtained through simple vinyl polymerization.

Experimental Protocol: Free Radical Polymerization

Objective: To investigate the feasibility of synthesizing poly[2-(1-cyclopropylethylidene)malononitrile] via free radical polymerization.

Materials:

  • 2-(1-Cyclopropylethylidene)malononitrile (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

Protocol Steps:

  • Monomer and Solvent Preparation:

    • Purify the monomer as described in the anionic polymerization protocol.

    • Use anhydrous and deoxygenated solvents.

  • Reaction Setup:

    • In a Schlenk tube, dissolve the monomer and AIBN in the chosen solvent.

    • Degas the solution by performing at least three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for a set period (e.g., 24 hours).

  • Polymer Isolation:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Isolate the polymer by filtration and dry under vacuum.

Characterization:

  • The same characterization techniques as for the anionic polymerization should be employed. Special attention should be paid to NMR and FTIR analysis to determine if ring-opening of the cyclopropyl group has occurred.

Proposed Experimental Parameters
ParameterProposed ValueRationale
Monomer Concentration1.0 - 2.0 MHigher concentration may favor propagation over termination.
InitiatorAIBNCommon thermal initiator with a well-defined decomposition rate.
SolventToluene or DMFSolvents with low chain transfer constants are preferred.
Temperature60 - 80 °CStandard temperature range for AIBN-initiated polymerizations.
Monomer:Initiator Ratio100:1 to 1000:1To target a range of molecular weights.
Free Radical Polymerization Mechanism (with potential ring-opening)

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_ring_opening Potential Ring-Opening cluster_termination Termination I Initiator (AIBN) R Radical (R•) I->R Thermal Decomposition M Monomer R->M Addition to monomer RM R-M• M->RM RM_n R-(M)n-M• M2 Monomer RM_n->M2 Vinyl Addition RM_n_ro R-(M)n-M• RM_n1 R-(M)n+1-M• M2->RM_n1 RM_n1_term R-(M)n+1-M• RO_rad Ring-Opened Radical RM_n_ro->RO_rad β-scission of cyclopropane RM_m1_term R-(M)m+1-M• RM_n1_term->RM_m1_term Combination or Disproportionation Polymer Dead Polymer RM_m1_term->Polymer

Caption: Proposed free radical polymerization of 2-(1-cyclopropylethylidene)malononitrile, including a potential ring-opening pathway.

Conclusion and Future Outlook

The protocols outlined in this application note provide a theoretical framework for the polymerization of 2-(1-cyclopropylethylidene)malononitrile. Anionic polymerization appears to be the most promising route for achieving well-defined polymers. Free radical polymerization is a potential alternative, though it may be complicated by steric effects and the possibility of cyclopropane ring-opening. Experimental validation of these protocols is necessary to determine the optimal conditions for the synthesis of polymers from this novel monomer. The resulting polymers could exhibit unique properties due to the presence of the cyclopropylidene and dinitrile functionalities, making them interesting candidates for applications in drug delivery, specialty coatings, and advanced materials.

References

  • Oguni, N., Kamachi, M., & Stille, J. K. (Year).
  • Fischer, S. M., et al. (2023).
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Method

Application Notes &amp; Protocols: 2-(1-Cyclopropylethylidene)malononitrile as a Versatile Synthon in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 2-(1-Cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 2-(1-Cyclopropylethylidene)malononitrile emerges as a particularly compelling synthon, ingeniously combining three distinct functional motifs: an activated π-system, a gem-dinitrile group, and a cyclopropyl moiety. This unique convergence of functionalities imparts a rich and versatile reactivity profile, making it an invaluable tool for accessing a diverse array of carbocyclic and heterocyclic scaffolds.

The core reactivity of this molecule is dictated by the powerful electron-withdrawing capacity of the two cyano groups. This polarization renders the α,β-unsaturated bond highly electrophilic and thus an exceptional Michael acceptor. The malononitrile group itself is a cornerstone in the synthesis of heterocycles, valued for its ability to participate in condensation and cyclization cascades. Furthermore, the integrated cyclopropyl ring is not a mere spectator. Its inherent ring strain and unique σ- and π-character can influence the stereochemical outcome of reactions and offer pathways for subsequent ring-opening transformations, acting as a "latent" double bond or a rigid conformational anchor.

This guide provides an in-depth exploration of the utility of 2-(1-Cyclopropylethylidene)malononitrile, presenting detailed protocols and the underlying mechanistic principles for its application in key synthetic transformations. The protocols are designed to be self-validating, with explanations for the selection of reagents and conditions to empower researchers in their experimental design.

Synthesis of the Building Block: The Knoevenagel Condensation

The most direct and efficient route to 2-(1-Cyclopropylethylidene)malononitrile is through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.

Reaction Scheme: Cyclopropyl methyl ketone + Malononitrile → 2-(1-Cyclopropylethylidene)malononitrile

The reaction's success hinges on the acidic nature of the methylene protons of malononitrile (pKa ≈ 11), which allows for easy deprotonation by a weak base to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone, followed by dehydration to yield the target activated alkene.

G cluster_reactants Reactants cluster_products Product R1 Cyclopropyl methyl ketone Catalyst Piperidine/AcOH Toluene, Reflux R1->Catalyst R2 Malononitrile R2->Catalyst P1 2-(1-Cyclopropylethylidene)malononitrile Catalyst->P1 Condensation & Dehydration G A 2-(1-Cyclopropylethylidene)malononitrile + Dimedone B Base-catalyzed Michael Addition A->B C Acyclic Adduct (Intermediate) B->C D Intramolecular Cyclization C->D E Cyclized Intermediate (Iminopyran) D->E F Tautomerization E->F G Final Product (4H-Pyran derivative) F->G

Application

Synthesis of Novel Fluorogenic Viscosity-Sensitive Probes from 2-(1-Cyclopropylethylidene)malononitrile: Application Notes and Protocols

Introduction: The Promise of Molecular Rotors in Cellular Imaging In the intricate and dynamic landscape of cellular biology, viscosity is a critical microenvironmental parameter that governs the diffusion of molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Molecular Rotors in Cellular Imaging

In the intricate and dynamic landscape of cellular biology, viscosity is a critical microenvironmental parameter that governs the diffusion of molecules, influences reaction rates, and reflects the physiological state of the cell.[1] Aberrant cellular viscosity has been implicated in a range of pathologies, making the development of sensitive and specific probes for its measurement a key objective in diagnostics and drug development.[2] This document provides a comprehensive guide to the synthesis and application of a new class of fluorescent viscosity probes derived from 2-(1-cyclopropylethylidene)malononitrile. These probes belong to the family of "molecular rotors," whose fluorescence properties are intrinsically linked to the viscosity of their immediate surroundings.[3][4]

The core of these probes is a donor-π-acceptor (D-π-A) scaffold, where the malononitrile group acts as a potent electron acceptor.[5] Upon photoexcitation, these molecules can undergo intramolecular rotation. In low-viscosity environments, this rotation provides a non-radiative decay pathway, resulting in quenched fluorescence. However, in viscous media, the rotation is hindered, forcing the excited state to relax via fluorescence emission, leading to a significant "turn-on" response.[4][6] The incorporation of a cyclopropyl moiety is hypothesized to influence the electronic properties and steric hindrance of the rotor, potentially fine-tuning its viscosity sensitivity and photophysical characteristics.[7]

This guide offers detailed protocols for the synthesis of these novel probes via the Knoevenagel condensation, methods for their purification and characterization, and a workflow for evaluating their performance as viscosity sensors.

Synthetic Strategy: The Knoevenagel Condensation

The cornerstone of the synthesis is the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, 2-(1-cyclopropylethylidene)malononitrile, with an aldehyde or ketone, typically catalyzed by a base.[8][9] The choice of the aldehyde or ketone is critical as it introduces the electron-donating part of the D-π-A system and largely determines the final photophysical properties of the probe.

Reaction Mechanism: A Step-by-Step Look

The Knoevenagel condensation proceeds through a well-established mechanism:

  • Deprotonation: A basic catalyst, such as piperidine or an amine-based ionic liquid, deprotonates the active methylene group of the malononitrile derivative, forming a resonance-stabilized carbanion (enolate).[10]

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Dehydration: This intermediate then undergoes dehydration, typically facilitated by the reaction conditions, to yield the final α,β-unsaturated product, the dicyanovinyl-substituted fluorescent probe.[11]

The following diagram illustrates the general workflow for the synthesis and subsequent evaluation of the fluorescent probes.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Photophysical Evaluation start Starting Materials: - 2-(1-Cyclopropylethylidene)malononitrile - Aryl Aldehyde reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry (HRMS) purification->mass_spec uv_vis UV-Vis Spectroscopy (Absorption Spectra) nmr->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectra, Quantum Yield) uv_vis->fluorescence viscosity_study Viscosity Titration (Methanol/Glycerol Mixtures) fluorescence->viscosity_study

Caption: Workflow for Synthesis and Evaluation of Fluorescent Probes.

Experimental Protocols

Protocol 1: Synthesis of a Viscosity-Sensitive Probe via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a fluorescent probe by reacting 2-(1-cyclopropylethylidene)malononitrile with a suitable aromatic aldehyde. For this example, we will use 4-(dimethylamino)benzaldehyde as the electron-donating component.

Materials:

  • 2-(1-Cyclopropylethylidene)malononitrile (1.0 mmol)

  • 4-(Dimethylamino)benzaldehyde (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate and hexane for TLC mobile phase

Procedure:

  • To a 50 mL round-bottom flask, add 2-(1-cyclopropylethylidene)malononitrile (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol).

  • Add 20 mL of absolute ethanol to the flask and stir the mixture until the solids are dissolved.

  • Add a catalytic amount of piperidine (approximately 2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new, more polar spot. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • As the solution cools, the product may precipitate out. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

The crude product from the Knoevenagel condensation often requires purification to remove unreacted starting materials and byproducts.[5][12] Column chromatography is a highly effective method for this purpose.[13][14]

Materials:

  • Crude product from Protocol 1

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for mobile phase)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified fluorescent probe.

Characterization and Data Presentation

The purified fluorescent probe should be characterized to confirm its structure and assess its purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized probe.[15]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound and confirm its elemental composition.

Photophysical Properties

The key performance indicators of a fluorescent probe are its photophysical properties. These should be determined in a range of solvents to understand the probe's behavior.

PropertyDescriptionTypical Expected Values
λabs (nm) Wavelength of maximum absorption400 - 500 nm
λem (nm) Wavelength of maximum fluorescence emission500 - 650 nm
Stokes Shift (nm) Difference between λem and λabs> 100 nm
Quantum Yield (Φ) Efficiency of fluorescence emissionLow in non-viscous solvents, increases with viscosity

The data presented are hypothetical and representative of dicyanovinyl-based molecular rotors.[2][16]

Application: Viscosity Sensing

The primary application of these synthesized probes is the measurement of microviscosity. This is typically evaluated by measuring the fluorescence intensity of the probe in solvent mixtures of varying viscosity (e.g., methanol/glycerol mixtures).[17]

Protocol 3: Viscosity Titration

Materials:

  • Purified fluorescent probe

  • Methanol

  • Glycerol

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a low-viscosity solvent such as methanol.

  • Prepare a series of methanol/glycerol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%). The viscosity of these mixtures is well-documented.

  • To each solvent mixture, add a small aliquot of the probe stock solution to achieve a final concentration in the low micromolar range.

  • Measure the fluorescence emission spectrum and intensity for each sample using a fluorometer, ensuring the excitation wavelength is set to the probe's λabs.

  • Plot the fluorescence intensity as a function of the solvent viscosity. A positive correlation indicates that the probe is functioning as a molecular rotor.

The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation, which provides a quantitative measure of the probe's sensitivity.

The following diagram illustrates the principle of viscosity sensing using a molecular rotor.

G cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity low_vis_probe Probe (Ground State) low_vis_excited Excited State low_vis_probe->low_vis_excited Excitation low_vis_rotation Intramolecular Rotation low_vis_excited->low_vis_rotation Non-radiative decay low_vis_quenched Quenched Fluorescence low_vis_rotation->low_vis_quenched high_vis_probe Probe (Ground State) high_vis_excited Excited State high_vis_probe->high_vis_excited Excitation high_vis_fluorescence Enhanced Fluorescence high_vis_excited->high_vis_fluorescence Radiative decay

Caption: Principle of Viscosity Sensing with a Molecular Rotor.

Conclusion and Future Outlook

The synthesis of fluorescent probes from 2-(1-cyclopropylethylidene)malononitrile offers a promising avenue for the development of novel tools for biological research and diagnostics. The protocols outlined in this guide provide a solid foundation for the preparation and evaluation of these viscosity-sensitive molecular rotors. Future work will focus on the derivatization of the aromatic aldehyde component to tune the photophysical properties, improve water solubility, and introduce targeting moieties for specific cellular organelles. The unique electronic and steric contributions of the cyclopropyl group warrant further investigation to fully understand its impact on probe performance.

References

  • Kuimova, M. K. (2012). Mapping microscopic viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13465-13473.
  • Luchowski, R., Kapusta, P., Cimoch, P., et al. (2011). 9-(2-Carboxy-2-cyanovinyl)julolidine as a fluorescent molecular rotor for viscosity sensing. Journal of Fluorescence, 21(3), 1179-1185.
  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent probes for viscosity and flow. Journal of Biological Engineering, 1(1), 1.
  • Peng, X., Yang, Z., Wang, J., et al. (2011). A ratiometric and colorimetric fluorescent chemodosimeter for cysteine and its application in bioimaging. Organic Letters, 13(16), 4280-4283.
  • Levitt, J. A., Kuimova, M. K., Yahioglu, G., et al. (2009). Membrane-bound molecular rotors measure viscosity in living cells. Journal of the American Chemical Society, 131(25), 8833-8838.
  • Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2013). Far-red to near-infrared fRET fluorescent probes for ratiometric detection of gaseous SO2.
  • Kim, H. M., & Cho, B. R. (2011). Two-photon fluorescent probes for metal ions. Chemical Society Reviews, 40(1), 79-92.
  • Freeman, F. (1981). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 81(4), 329-350.
  • Lou, Z., Li, P., & Han, K. (2013). A ratiometric fluorescent probe for viscosity: theoretical and experimental study. The Journal of Physical Chemistry B, 117(49), 15959-15965.
  • Hosny, N. A., Mohamedi, G., & Kuimova, M. K. (2013). Mapping microbubble viscosity using fluorescence lifetime imaging of molecular rotors. Proceedings of the National Academy of Sciences, 110(23), 9225-9230.
  • Haidekker, M. A., & Theodorakis, E. A. (2010). Environment-sensitive fluorescent probes for viscosity. Journal of Biological Engineering, 4(1), 1.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136.
  • Shinde, S. V., & Lee, Y. R. (2015). A simple and efficient one-pot synthesis of 2-amino-4H-pyran derivatives via a three-component reaction catalyzed by InCl3. Tetrahedron Letters, 56(30), 4499-4503.
  • Jones, G. (2004).
  • Ranu, B. C., & Jana, R. (2006). A simple and green procedure for the Knoevenagel condensation of carbonyl compounds with active methylene compounds in water. European Journal of Organic Chemistry, 2006(16), 3767-3770.
  • Kuimova, M. K., Botchway, S. W., Parker, A. W., et al. (2008). Probing viscosity in microscopic environments using molecular rotors. Journal of the American Chemical Society, 130(49), 16781-16787.
  • Sasaki, S., Citterio, D., & Suzuki, K. (2004). A ratiometric fluorescent probe for viscosity based on a twisted intramolecular charge transfer (TICT) mechanism. Chemistry Letters, 33(11), 1438-1439.
  • Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie, 75(1-2), 63-76.
  • Li, Q., Li, H., Zhang, S., et al. (2014). A mitochondria-targeted fluorescent probe for ratiometric detection of viscosity in living cells.
  • Liu, T., Liu, J., & Fang, Y. (2012). A simple julolidine-based fluorescent molecular rotor for the sensitive detection of viscosity. Dyes and Pigments, 95(3), 642-647.
  • Yang, Z., He, Y., & Li, Y. (2014). A viscosity-sensitive fluorescent probe for imaging of mitochondrial viscosity in living cells.
  • López-Duarte, I., Vu, T. T., & Kuimova, M. K. (2014). A molecular rotor for measuring viscosity in plasma membranes of live cells. RSC Advances, 4(106), 61711-61718.
  • Alam, P., & Kamal, A. (2015). A fluorescent molecular rotor for the ratiometric sensing of viscosity. RSC Advances, 5(90), 73562-73566.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Rappoport, Z. (Ed.). (1995). The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons.
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Method

"scale-up synthesis of 2-(1-Cyclopropylethylidene)malononitrile"

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile via the Knoevenagel condensation of cyclopropyl methyl ketone (CPMK) and malononit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile via the Knoevenagel condensation of cyclopropyl methyl ketone (CPMK) and malononitrile. While aldehyde condensations are trivial, this ketone-based transformation requires thermodynamic forcing due to the lower electrophilicity of the carbonyl carbon and the steric/electronic donating effects of the cyclopropyl ring.

The optimized method utilizes an ammonium acetate/acetic acid catalytic system in toluene with continuous azeotropic water removal (Dean-Stark). This route avoids the metallic waste associated with Lewis acid methods (e.g.,


) and minimizes polymerization side-reactions common with strong bases. The protocol is validated for scale-up from 100 g to 1 kg, achieving isolated yields of 85-92%  with >98% purity after vacuum distillation.

Introduction & Reaction Mechanism

The target molecule, 2-(1-Cyclopropylethylidene)malononitrile, serves as a versatile intermediate for synthesizing heterocycles (e.g., aminopyrazoles, thiophenes) and pharmaceutical scaffolds containing the cyclopropyl moiety.

The Chemical Challenge

Ketones are inherently less reactive than aldehydes in Knoevenagel condensations. The cyclopropyl group in CPMK acts as a weak electron donor (hyperconjugation with the carbonyl), further reducing the electrophilicity of the ketone. Standard base catalysis (e.g., piperidine/ethanol) often results in low conversion or requires prolonged reflux, leading to malononitrile dimerization.

Mechanistic Pathway

To overcome this, we employ Ammonium Acetate (


) . It acts as a bifunctional catalyst:
  • Imine Formation: Ammonia (generated in situ) reacts with the ketone to form a transient ketimine (

    
    ), which is more electrophilic than the ketone.
    
  • Nucleophilic Attack: The malononitrile anion attacks the ketimine.

  • Elimination: Ammonia is eliminated (and recycled), releasing the product.

Figure 1: Reaction Scheme and Conditions

ReactionScheme SM1 Cyclopropyl Methyl Ketone (C5H8O) Conditions NH4OAc (0.2 eq) AcOH (0.2 eq) Toluene, Reflux (-H2O) SM1->Conditions SM2 Malononitrile (CH2(CN)2) SM2->Conditions Product 2-(1-Cyclopropylethylidene) malononitrile Conditions->Product Yield: 85-92%

Caption: Optimized Knoevenagel condensation pathway using ammonium acetate catalysis.

Process Development & Optimization

During the optimization phase, three catalytic systems were evaluated. The data below justifies the selection of Method C for scale-up.

Table 1: Catalyst Screening Results (10g Scale)

MethodCatalyst SystemSolventTempTimeConv. (%)Isolated YieldNotes
APiperidine (0.1 eq)EthanolReflux12 h65%58%Significant dimer impurity; incomplete conversion.
B

/ Pyridine
THF

4 h98%90%High yield, but generates stoichiometric Ti waste. Difficult workup on kg scale.
C

/ AcOH
Toluene Reflux 6 h 96% 89% Clean profile; water removal drives reaction; scalable.

Decision: Method C was selected for scale-up due to its balance of high yield, low cost, and ease of purification (no heavy metals).

Detailed Scale-Up Protocol (1.0 kg Scale)

Objective: Synthesis of ~1.2 kg of 2-(1-Cyclopropylethylidene)malononitrile.

Materials & Equipment
  • Reagents:

    • Cyclopropyl Methyl Ketone (CPMK): 841 g (10.0 mol) [CAS: 765-43-5]

    • Malononitrile: 726 g (11.0 mol, 1.1 eq) [CAS: 109-77-3] (Caution: Toxic)

    • Ammonium Acetate: 154 g (2.0 mol, 0.2 eq)

    • Glacial Acetic Acid: 120 g (2.0 mol, 0.2 eq)

    • Toluene: 4.0 L (approx. 5 vol)

  • Equipment:

    • 10 L Jacketed Glass Reactor or 3-Neck Round Bottom Flask.

    • Overhead mechanical stirrer (high torque).

    • Dean-Stark trap with reflux condenser.

    • Temperature probe.[1][2]

    • Vacuum distillation setup (short path).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the reactor with 4.0 L Toluene .

  • Add 841 g Cyclopropyl Methyl Ketone .

  • Add 726 g Malononitrile . Note: Malononitrile can be solid or melt; add carefully to avoid dust.

  • Add 154 g Ammonium Acetate and 120 g Glacial Acetic Acid .

  • Start agitation (200-300 rpm). The mixture may be heterogeneous initially.

Step 2: Reaction (Reflux with Water Removal)

  • Heat the jacket/bath to 125°C to achieve a vigorous reflux (internal temp ~110°C).

  • Monitor water collection in the Dean-Stark trap.

    • Theoretical water: ~180 mL.

    • Endpoint: Reflux until water evolution ceases (typically 6–8 hours).

  • IPC (In-Process Control): Sample 50 µL, dilute in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Check by 
    
    
    
    -NMR.[3] Target: <2% residual ketone.

Step 3: Work-Up

  • Cool the reaction mixture to 20–25°C .

  • Wash the toluene layer with 2 x 1.0 L Water to remove catalyst and unreacted malononitrile.

  • Wash with 1 x 1.0 L Brine .

  • Dry the organic phase over

    
      (200 g) or Sodium Sulfate. Filter off the drying agent.
    
  • Concentrate the filtrate under reduced pressure (Rotavap: 50°C, 50 mbar) to remove Toluene.

Step 4: Purification (Vacuum Distillation)

  • Transfer the crude orange oil to a distillation flask.

  • Perform fractional vacuum distillation.

    • Fore-run: Discard volatiles coming off below 90°C at 2 mmHg.

    • Main Fraction: Collect the product at 105–115°C / 1–2 mmHg (boiling point is estimation based on analogs; adjust based on vacuum).

  • Yield: Expect ~1.15 – 1.25 kg (85–92%).

  • Appearance: Colorless to pale yellow viscous liquid (may solidify upon standing in freezer).

Figure 2: Process Workflow

Workflow Setup Setup: 10L Reactor CPMK + Malononitrile NH4OAc/AcOH in Toluene Reflux Reflux (Dean-Stark) Temp: 110°C | Time: 6-8h Remove ~180mL H2O Setup->Reflux IPC IPC: NMR/GC <2% Ketone remaining? Reflux->IPC IPC->Reflux No (Continue Reflux) Workup Workup Wash: H2O x2, Brine x1 Dry & Concentrate IPC->Workup Yes Distill Vacuum Distillation 105-115°C @ 1-2 mmHg Workup->Distill Final Final Product >98% Purity Distill->Final

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Quality Control & Characterization

The product should be stored under inert gas at 2–8°C to prevent hydrolysis or polymerization.

  • Appearance: Pale yellow oil (or low melting solid).

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       2.40 (s, 3H, 
      
      
      
      )
    • 
       2.15 (m, 1H, Cyclopropyl-CH)
      
    • 
       1.10 (m, 2H, Cyclopropyl-
      
      
      
      )
    • 
       0.95 (m, 2H, Cyclopropyl-
      
      
      
      )
    • Note: Shifts are approximate estimates based on acetophenone analogs.

  • GC-MS: Molecular ion

    
     = 144.
    
  • Purity: >98% by GC (Area %).[3][4]

Safety & Handling

  • Malononitrile Toxicity: Malononitrile is highly toxic (oral

    
     ~19 mg/kg in rats) and can be absorbed through the skin. It is a cyanide precursor.[5] Strict PPE (gloves, goggles, respirator) is mandatory.  Handle solids in a fume hood or glove bag.
    
  • Cyanide Potential: While the reaction itself does not generate free HCN, thermal decomposition of the product or reagents at very high temperatures (>200°C) could release toxic gases.

  • Exotherm: The initial mixing of catalyst and reagents is mildly exothermic.

References

  • General Knoevenagel Condensation on Scale

    • Jones, G. "The Knoevenagel Condensation."[1][2][6][7] Organic Reactions, 1967 , 15, 204.

  • Ammonium Acetate Catalysis for Ketones

    • Cope, A. C.; Hofmann, C. M. "The Condensation of Ketones with Cyanoacetic Esters." J. Am. Chem. Soc.1941 , 63, 3456.

  • Synthesis of Cyclopropyl Ketone Analogs (Contextual Grounding)

    • Patent EP3564208A1. "Method for preparing 2-(cyclohexenylene) malonic acid derivative."[8] (Describes similar alkylidene malononitrile synthesis conditions).

  • Titanium Tetrachloride Method (Alternative)

    • Lehnert, W.[7] "Knoevenagel-Kondensationen mit TiCl4/Base." Tetrahedron Letters, 1970 , 11, 4723.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Knoevenagel Condensation for 2-(1-Cyclopropylethylidene)malononitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the Knoevenagel condensatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the Knoevenagel condensation of cyclopropyl methyl ketone and malononitrile.

Synthesizing 2-(1-Cyclopropylethylidene)malononitrile presents unique mechanistic hurdles. Ketones are inherently less reactive than aldehydes, and the cyclopropyl ring introduces both steric hindrance and a susceptibility to ring-opening under harsh conditions. This guide bridges theoretical causality with practical troubleshooting to ensure your experimental protocols are robust, reproducible, and self-validating.

Mechanistic Rationale & Reaction Dynamics

To optimize this synthesis, one must understand the causality behind the reaction failures. The Knoevenagel condensation between a ketone and malononitrile relies on the nucleophilic attack of the malononitrile carbanion onto the carbonyl carbon, followed by dehydration[1].

The Ketone Penalty: The electron-donating (


) effects of both the methyl and cyclopropyl groups reduce the electrophilicity of the carbonyl carbon. Furthermore, the rate-limiting step is often the final dehydration of the 

-hydroxy intermediate. Because this step is highly reversible, thermodynamic equilibrium strongly favors the starting materials unless water is actively removed from the system [2].

The Cyclopropyl Constraint: The cyclopropyl ring is highly strained. The use of strong Lewis acids (e.g.,


, 

) to activate the stubborn ketone can inadvertently trigger carbocation-mediated ring-opening or rearrangement. Therefore, a weak acid/base cooperative catalyst system (like ammonium acetate/acetic acid) is the gold standard [1].

Mechanism A Cyclopropyl Methyl Ketone (Electrophile) E C-C Bond Formation (Nucleophilic Addition) A->E B Malononitrile (Pro-nucleophile) D Malononitrile Carbanion (Active Nucleophile) B->D Deprotonation C Ammonium Acetate / AcOH (Cooperative Catalyst) C->D F β-Hydroxy Intermediate (Sterically Hindered) C->F D->E E->F G Dehydration (-H2O) (Equilibrium Driven) F->G Acid-Catalyzed Elimination H 2-(1-Cyclopropylethylidene)malononitrile G->H

Knoevenagel condensation mechanism for 2-(1-Cyclopropylethylidene)malononitrile synthesis.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring physical indicators (like azeotropic water volume), you can confirm reaction progress in real-time.

Protocol A: Continuous Water-Removal (Dean-Stark) Method

This is the most reliable method for scaling up ketone-based Knoevenagel condensations[1].

  • Substrate Preparation: Charge a dry 250 mL round-bottom flask with cyclopropyl methyl ketone (50.0 mmol, 1.0 equiv) and malononitrile (55.0 mmol, 1.1 equiv).

  • Catalyst Loading: Add glacial acetic acid (5.0 mmol, 0.1 equiv) and ammonium acetate (

    
    ) (5.0 mmol, 0.1 equiv).
    
  • Solvent Addition: Add 100 mL of anhydrous toluene. The non-polar solvent facilitates the azeotropic removal of water.

  • Execution & Self-Validation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the trap; the reaction is complete when the theoretical volume of water (approx. 0.9 mL) is collected (typically 10–12 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous

    
     (2 × 50 mL) to remove acetic acid, followed by brine (50 mL). Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure. Purify the crude residue via recrystallization (ethanol) or silica gel flash chromatography (Hexanes/EtOAc) to yield the target product.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

For rapid screening or green chemistry applications, microwave irradiation bypasses the slow dehydration step by utilizing localized superheating [2].

  • Preparation: In a microwave-safe quartz vessel, thoroughly mix cyclopropyl methyl ketone (10.0 mmol), malononitrile (10.0 mmol), and

    
     (1.0 mmol).
    
  • Irradiation: Irradiate the solvent-free mixture at 300 W for 2–5 minutes. Caution: Do not exceed 5 minutes to prevent malononitrile polymerization.

  • Isolation: Cool the vessel, extract the mixture with ethyl acetate (20 mL), wash with water, and concentrate.

Workflow S1 1. Substrate Prep Ketone + Malononitrile S2 2. Catalyst Addition NH4OAc / AcOH S1->S2 S3 3. Reflux & Azeotrope Dean-Stark (Toluene) S2->S3 S4 4. Reaction Monitoring Water Vol Validation S3->S4 S5 5. Workup & Isolation Wash & Purify S4->S5

Step-by-step experimental workflow for the Dean-Stark optimized Knoevenagel condensation.

Quantitative Data: Condition Optimization

The table below summarizes the causality between catalyst choice, thermodynamic control, and final yield.

Catalyst SystemSolventTemp / PowerTimeYield (%)Mechanistic Notes

/ AcOH
Toluene110°C (Reflux)10 h80% Standard protocol. Dean-Stark water removal shifts equilibrium forward [1].
Pyridine /

Isobutanol20°C1 h98% Highly efficient but utilizes toxic/expensive transition metal catalysts[1].

(Microwave)
Solvent-free300 W3 min~68% Rapid, green approach. Prolonged irradiation causes side reactions [2].
Piperidine Ethanol78°C (Reflux)12 h<40% Stronger base leads to malononitrile self-condensation; lacks water removal.

Troubleshooting Guide

Issue 1: I am recovering mostly unreacted cyclopropyl methyl ketone, despite long reaction times.

  • Causality: Ketone condensation is thermodynamically limited by the water byproduct. If water remains in the system, the

    
    -hydroxy intermediate reverts to starting materials.
    
  • Solution: Ensure your Dean-Stark trap is functioning correctly. If using a solvent that does not form a good azeotrope with water (e.g., ethanol), switch to toluene or benzene. Alternatively, add activated 3Å molecular sieves to the reaction flask to act as an irreversible water scavenger.

Issue 2: NMR analysis of the product shows missing cyclopropyl protons and unexpected alkene peaks.

  • Causality: The cyclopropyl ring is highly susceptible to ring-opening. If you attempted to force the reaction using a strong Lewis acid (like

    
    ) or excessive thermal stress, the cyclopropyl moiety likely underwent a nucleophilic ring-opening or rearrangement.
    
  • Solution: Immediately switch to the milder

    
    /AcOH cooperative catalyst system. The weak acidity of acetic acid is sufficient to activate the carbonyl without compromising the integrity of the cyclopropyl ring.
    

Issue 3: The reaction mixture turned into a viscous, black tar.

  • Causality: Malononitrile is highly reactive and prone to base-catalyzed self-condensation, dimerization, and polymerization[1]. This occurs when the base catalyst is too strong (e.g., neat piperidine or NaOH) or if the reaction is heated for extended periods without adequate ketone conversion.

  • Solution: Strictly control the stoichiometry (do not exceed 1.1 equivalents of malononitrile). Use weakly basic catalysts (ammonium acetate) and monitor the reaction closely. If using microwave irradiation, do not exceed 300 W or 5 minutes of exposure [2].

Frequently Asked Questions (FAQs)

Q: Can I use an aqueous solvent system for this specific synthesis? A: While aqueous Knoevenagel condensations are popular for highly reactive aldehydes, they are generally ineffective for cyclopropyl methyl ketone. The presence of bulk water completely suppresses the necessary dehydration step required to form the final alkene.

Q: Is the product sensitive to storage conditions? A: Yes. 2-(1-Cyclopropylethylidene)malononitrile contains a highly electron-deficient double bond (a strong Michael acceptor)[1]. It should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C to prevent slow polymerization or reaction with ambient nucleophiles/moisture.

Q: Why do we use a slight excess of malononitrile (1.1 equiv) rather than the ketone? A: Malononitrile is cheaper and easier to wash away during aqueous workup (due to its higher water solubility) compared to the lipophilic cyclopropyl methyl ketone. Ensuring complete consumption of the ketone simplifies the final chromatographic purification.

References

  • Cas 765-43-5, 1-Cyclopropylethan-1-One | Lookchem Source: Lookchem URL
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile Source: ARKAT USA URL
  • Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

Welcome to the Technical Support Center for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6). This guide is designed for researchers, application scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6). This guide is designed for researchers, application scientists, and drug development professionals encountering yield limitations, impurity profiles, or scale-up challenges during the Knoevenagel condensation of cyclopropyl methyl ketone with malononitrile.

By understanding the thermodynamic vulnerabilities of the cyclopropyl ring and the kinetic reactivity of malononitrile, we can engineer a robust, self-validating synthetic process.

Mechanistic Overview & Pathway Diagnostics

The target molecule is synthesized via a base-catalyzed Knoevenagel condensation. While the fundamental carbon-carbon bond formation is straightforward, the presence of the highly strained cyclopropyl group and the extreme acidity of malononitrile (pKa ~11) introduces competing side reactions. Understanding the causality of these side pathways is critical for optimizing your reaction space.

Mechanism A Cyclopropyl Methyl Ketone + Malononitrile B Aldol-type Intermediate (Reversible) A->B Base Catalyst E Malononitrile Dimer (Base Excess) A->E Strong Base / No Solvent C 2-(1-Cyclopropylethylidene) malononitrile (Target) B->C -H2O (Dean-Stark) D Ring-Opened Isomers (Thermal/Acid Stress) C->D T > 110°C or Strong Acid F Bis-malononitrile Adduct (Michael Addition) C->F Excess Malononitrile

Reaction pathway showing the target Knoevenagel condensation and primary side reactions.

Quantitative Data: Catalyst & Condition Comparison

To establish a baseline for troubleshooting, we must evaluate the thermodynamic and kinetic parameters of known catalytic systems[1]. The table below summarizes the quantitative data for various protocols and their associated failure modes.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Primary Side Reaction Observed
Pyridine / Mo(CO)₆Isobutanol20198None (Highly selective)
NH₄OAc / AcOHToluene110 (Reflux)1080Ring opening, Bis-adduct
NH₄OAc / AcOHBenzene80 (Reflux)1251Unreacted starting material
Piperidine (neat)None252<40Malononitrile polymerization

Note: While the Mo(CO)₆ system offers superior yields at room temperature[1], the toxicity and cost of molybdenum hexacarbonyl often necessitate the use of the NH₄OAc/AcOH system for large-scale drug development[2].

Step-by-Step Optimized Protocol (Self-Validating System)

This protocol utilizes the buffered Ammonium Acetate/Acetic Acid system, optimized to suppress cyclopropane ring opening while driving the equilibrium forward. It incorporates self-validating In-Process Controls (IPCs) to ensure trustworthiness at each step.

Materials:

  • Cyclopropyl methyl ketone (CAS 765-43-5): 1.05 equivalents

  • Malononitrile (CAS 109-77-3): 1.00 equivalent

  • Ammonium acetate: 0.10 equivalents

  • Glacial acetic acid: 0.10 equivalents

  • Toluene: 5 volumes (relative to ketone)

Procedure:

  • Charge the Reactor: To a dry, round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopropyl methyl ketone (1.05 eq) and toluene (5 vol).

  • Buffer Addition: Add ammonium acetate (0.10 eq) and glacial acetic acid (0.10 eq).

    • Causality: The buffered system maintains a pH of ~5-6. This is basic enough to enolize malononitrile but acidic enough to protonate the aldol intermediate for dehydration, without triggering acid-catalyzed ring opening.

  • Controlled Addition: Dissolve malononitrile (1.00 eq) in 1 vol of toluene and add dropwise over 30 minutes at room temperature.

    • Causality: Dropwise addition prevents localized high concentrations of malononitrile, mitigating base-catalyzed dimerization.

  • Thermal Dehydration: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

  • Self-Validating IPC (TLC/GC-MS): After 4 hours, sample the reaction.

    • Validation Check 1: Check TLC for the disappearance of malononitrile.

    • Validation Check 2: Run GC-MS. If a peak at M+66 appears, the bis-adduct is forming; immediately cool the reaction. If a peak with the target mass (132.16 g/mol ) but a different retention time appears, ring-opening isomerization is occurring.

  • Workup: Once water evolution ceases (typically 8-10 hours), cool to room temperature. Wash with saturated NaHCO₃ (to remove AcOH), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or recrystallization to afford 2-(1-Cyclopropylethylidene)malononitrile[2].

Troubleshooting FAQs (Causality & Solutions)

Q1: I am observing a significant drop in yield upon scale-up, and NMR shows unexpected alkene protons (~5.0-6.0 ppm). What is happening? A1: You are observing cyclopropane ring opening. The cyclopropyl group is highly strained (ring strain ~27.5 kcal/mol). Under prolonged thermal stress (e.g., >110°C in toluene) or in the presence of strong Lewis/Brønsted acids, the ring can open to form linear diene or substituted alkene isomers. Solution: Reduce the thermal load. Switch from toluene to a lower-boiling solvent like benzene (80°C), or adopt the Pyridine/Mo(CO)₆ catalytic system in isobutanol at 20°C, which has been shown to achieve 98% yield without thermal degradation[1].

Q2: My reaction mixture turned dark brown/black, and there is a highly polar spot streaking on the baseline of my TLC plate. How do I fix this? A2: This is the classic signature of malononitrile dimerization and subsequent polymerization. Malononitrile is a strong carbon acid. If the base used (e.g., unbuffered piperidine) is too strong or if the ketone is sterically hindered, malononitrile will deprotonate and attack another molecule of itself instead of the ketone. Solution: Ensure you are using a buffered catalyst system (NH₄OAc/AcOH). Furthermore, always maintain the ketone in slight stoichiometric excess (1.05 eq) so that the malononitrile anion preferentially attacks the carbonyl carbon.

Q3: Mass spectrometry of my isolated product shows a significant impurity at +66 Da relative to the target mass. What is the mechanism of this side reaction? A3: You are observing the formation of a bis-malononitrile adduct. The target product, 2-(1-Cyclopropylethylidene)malononitrile, features a highly electron-deficient, tetrasubstituted double bond. If unreacted malononitrile remains in the mixture, its conjugate base can undergo a Michael addition into your product, adding a second dicyanomethyl group (+66 Da). Solution: This is a stoichiometric and kinetic issue. Do not use an excess of malononitrile. If the Knoevenagel condensation is sluggish, do not compensate by adding more malononitrile; instead, optimize the water-removal step (Dean-Stark efficiency) to drive the equilibrium.

Diagnostic Workflow for Impurity Resolution

Use the following decision tree to rapidly diagnose and resolve side reactions based on analytical feedback from your in-process controls.

Troubleshooting Start Analyze Crude Reaction via NMR / TLC / LC-MS Q1 Are there unexpected alkene protons (~5.0-6.0 ppm)? Start->Q1 A1 Yes: Ring Opening Occurred Q1->A1 Yes Q2 Is there a highly polar streaking spot on TLC? Q1->Q2 No S1 Lower Temp to <80°C or Switch to Pyridine/Mo(CO)6 A1->S1 A2 Yes: Malononitrile Polymerization Q2->A2 Yes Q3 Is the target mass +66 Da (Bis-adduct) present? Q2->Q3 No S2 Use Buffered Catalyst (NH4OAc/AcOH) A2->S2 A3 Yes: Michael Addition Side Reaction Q3->A3 Yes S3 Ensure Ketone is in Excess (1.05 eq) A3->S3

Diagnostic workflow for identifying and resolving common side reactions during synthesis.

References

  • Lookchem. "1-Cyclopropylethan-1-One CAS 765-43-5 Synthesis and Conditions". Lookchem.com.
  • ACS Publications. "Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles". The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

This guide serves as a technical support resource for researchers and process chemists synthesizing 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6). It addresses specific challenges related to reaction optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6). It addresses specific challenges related to reaction optimization, impurity profiling, and purification.

Executive Summary & Reaction Overview

The synthesis of 2-(1-Cyclopropylethylidene)malononitrile is a classic Knoevenagel condensation between methyl cyclopropyl ketone (1-cyclopropylethanone) and malononitrile . While conceptually simple, the presence of the strained cyclopropyl ring and the high reactivity of malononitrile introduces specific byproduct risks that must be managed.

Core Reaction:



Troubleshooting Guide (Q&A)

Category A: Low Yield & Reaction Stalling

Q1: The reaction stalls at ~60% conversion. Adding more catalyst doesn't help. What is happening? Diagnosis: This is likely due to water accumulation . The Knoevenagel condensation is an equilibrium reaction. If water is not physically removed, the reverse reaction (hydrolysis) competes with product formation. Solution:

  • Protocol Adjustment: Switch to a solvent that forms an azeotrope with water (e.g., Toluene or Benzene) and use a Dean-Stark trap to continuously remove water.

  • Alternative: Use a dehydrating agent like molecular sieves (3Å or 4Å) or

    
     (though 
    
    
    
    requires careful handling to avoid ring opening).

Q2: I see a significant amount of starting ketone remaining even after 24 hours. Diagnosis: Methyl ketones are sterically more hindered and electronically less reactive than aldehydes. Standard weak bases (e.g., piperidine alone) may be insufficient. Solution:

  • Catalyst Upgrade: Use a buffered system like Ammonium Acetate/Acetic Acid or

    
    -Alanine/Acetic Acid . The acid component activates the carbonyl, while the base activates the methylene.
    
  • Microwave Activation: Methyl cyclopropyl ketone is thermally stable enough for microwave irradiation (100–120°C), which can drive the reaction to completion in minutes rather than hours.

Category B: Impurities & Byproducts

Q3: My crude product is a dark, sticky tar. TLC shows a spot at the baseline. Diagnosis: This is malononitrile oligomerization . In the presence of strong bases or excess base, malononitrile undergoes self-condensation (Thorpe-Ziegler reaction) to form dimers (2-amino-1,1,3-tricyanopropene) and polymers. Solution:

  • Control pH: Avoid strong bases like NaOEt or pure piperidine in large excess. Use catalytic amounts (5-10 mol%).

  • Order of Addition: Pre-mix the ketone and catalyst, then add malononitrile slowly to keep its effective concentration low relative to the ketone.

Q4: NMR shows a complex multiplet pattern in the alkene region (5.0–6.0 ppm) not matching the product. Diagnosis: Cyclopropyl Ring Opening . Under highly acidic conditions or excessive heat (>140°C), the cyclopropyl ring can open to form homoallylic isomers (e.g., derivatives of 4-penten-2-one). Solution:

  • Temperature Limit: Keep reaction temperature below 120°C.

  • Acidity: If using Lewis acids (like

    
    ), ensure they are not too harsh. Ammonium acetate is generally safe for the cyclopropyl moiety.
    

Q5: I see a solid precipitate that is not my product. Diagnosis: This is likely the Malononitrile Dimer or a Hydrolysis Product (Amide).

  • Test: The dimer is often a yellow/orange solid with a distinct melting point (~170-172°C) and is insoluble in toluene but soluble in polar solvents.

  • Removal: Wash the crude reaction mixture with water (to remove unreacted malononitrile) and cold ethanol (to remove dimers).

Impurity Profile & Remediation

Impurity TypeStructure / DescriptionOriginRemediation / Prevention
Malononitrile Dimer 2-amino-1,1,3-tricyanoprop-1-eneSelf-condensation of malononitrile under basic conditions.Wash crude solid with cold ethanol/water. Use buffered catalyst (NH₄OAc).
Amide Derivative 2-(1-cyclopropylethylidene)-2-cyanoacetamideHydrolysis of one nitrile group due to excess water/heat.Ensure anhydrous conditions (Dean-Stark). Avoid prolonged heating with aqueous acids.
Ring-Opened Isomer 2-(4-pentenylidene)malononitrile (Isomeric forms)Thermal or acid-catalyzed opening of cyclopropyl ring.Limit reaction temp to <110°C. Avoid strong mineral acids.
Michael Adduct Oligomers containing multiple malononitrile unitsAddition of malononitrile anion to the product alkene.Stop reaction immediately upon completion. Do not use large excess of malononitrile.

Validated Experimental Protocols

Method A: Ammonium Acetate Catalysis (Standard)

Best for scale-up and high purity.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents:

    • Methyl Cyclopropyl Ketone: 8.4 g (100 mmol)

    • Malononitrile: 7.3 g (110 mmol, 1.1 equiv)

    • Ammonium Acetate: 1.5 g (20 mmol, 0.2 equiv)

    • Acetic Acid: 1.2 g (20 mmol, 0.2 equiv)

    • Solvent: Toluene (100 mL)

  • Procedure:

    • Combine all reagents in the flask.

    • Heat to reflux (bath temp ~120°C) with vigorous stirring.

    • Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (4–8 hours).

  • Work-up:

    • Cool to room temperature.

    • Wash the toluene layer with water (

      
       mL) to remove unreacted malononitrile and catalyst.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or distill under high vacuum if liquid (bp ~110°C at 2 mmHg).

    • Expected Yield: 75–85%.

Method B: Microwave-Assisted (Green Chemistry)

Best for rapid screening.

  • Reagents:

    • Methyl Cyclopropyl Ketone (1.0 equiv)[1]

    • Malononitrile (1.0 equiv)

    • Catalyst: Basic Alumina or Piperidine (catalytic drops)

    • Solvent: Solvent-free or minimal Ethanol.

  • Procedure:

    • Mix reactants in a microwave vial.

    • Irradiate at 300W (maintaining ~80°C) for 5–10 minutes.

  • Work-up:

    • Extract with Ethyl Acetate, wash with water, dry, and concentrate.

    • Expected Yield: 85–95%.

Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway alongside the critical side reactions (Dimerization and Hydrolysis) that users must monitor.

ReactionPathways Reactants Me-Cyclopropyl-Ketone + Malononitrile Intermediate Aldol Intermediate (Alcohol) Reactants->Intermediate Base Cat. (Piperidine/NH4OAc) Dimer Impurity A: Malononitrile Dimer (Yellow Solid) Reactants->Dimer Excess Base No Ketone Reaction Product Target Product: 2-(1-Cyclopropylethylidene) malononitrile Intermediate->Product - H2O (Dean-Stark) Amide Impurity B: Amide Derivative (Hydrolysis) Product->Amide + H2O Acid/Base RingOpen Impurity C: Ring-Opened Isomer (Homoallylic) Product->RingOpen High Temp Strong Acid

Caption: Mechanistic flow showing the main synthesis pathway (Green) and potential failure modes (Red dashed lines) leading to common impurities.

References

  • General Knoevenagel Conditions: Jones, G. "The Knoevenagel Condensation."[2][3][4][5][6][7][8] Organic Reactions, 2011 , 15, 204–599. Link

  • Cyclopropyl Ketone Reactivity: Khusnutdinov, R. I., et al. "Molybdenum Hexacarbonyl-Catalyzed Condensation of Malononitrile with Ketones." Russian Chemical Bulletin, 2013 , 62(3), 683–686.[9] Link (Demonstrates high yield synthesis of the target compound).

  • Malononitrile Dimerization: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980 , 80(4), 329–350. Link

  • Microwave Synthesis: Bose, A. K., et al. "Microwave Promoted Rapid Organic Synthesis." Tetrahedron Letters, 1990, 31, 6903.

Sources

Optimization

Technical Support Center: Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

The following technical guide addresses the synthesis, optimization, and purification of 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6).[1] This response is structured as a high-level support resource for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, optimization, and purification of 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6).[1] This response is structured as a high-level support resource for researchers encountering yield or purity bottlenecks.

Executive Summary & Reaction Logic

The synthesis of 2-(1-Cyclopropylethylidene)malononitrile involves the Knoevenagel condensation of 1-cyclopropylethanone (Cyclopropyl methyl ketone) with malononitrile .[1]

Unlike aldehydes, ketones are electronically stable and sterically hindered, making them sluggish electrophiles in Knoevenagel condensations. The reaction equilibrium often favors the starting materials. To achieve high yield (>90%), the protocol must actively drive the equilibrium by removing water.

Critical Critical Quality Attributes (CQAs):

  • Yield: Dependent on water removal efficiency and catalyst activity.

  • Purity: Compromised by "Michael addition" side products (reaction of product with excess malononitrile) and cyclopropane ring opening (acid-sensitivity).

The "Gold Standard" Protocol

Recommended for scaling from 10g to 100g.

We recommend the Ammonium Acetate/Acetic Acid system in Toluene with Dean-Stark water removal . This method balances the acidity required to activate the ketone with the basicity needed to deprotonate malononitrile, while being mild enough to preserve the cyclopropane ring.

Materials:
  • Substrate: 1-Cyclopropylethanone (1.0 equiv.)

  • Reagent: Malononitrile (1.1 - 1.2 equiv.)

  • Catalyst: Ammonium Acetate (20 mol%) + Glacial Acetic Acid (20 mol%)

  • Solvent: Toluene (0.5 M concentration relative to ketone)

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-cyclopropylethanone, malononitrile, ammonium acetate, acetic acid, and toluene.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp ~120-130°C).

    • Observation: Water will begin to collect in the Dean-Stark trap.

    • Duration: Monitor by TLC or GC-MS. Typically requires 6–12 hours. Do not stop until ketone conversion >95%.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[2]

    • Wash the organic layer with Water (2x) to remove unreacted malononitrile and ammonium salts.

    • Wash with Saturated NaHCO₃ (1x) to remove acetic acid traces.

    • Wash with Brine (1x), dry over MgSO₄, and filter.

  • Isolation: Concentrate the toluene under reduced pressure.

    • Result: The product usually presents as a viscous oil that may crystallize upon standing or scratching.

Purification Decision Tree (Visualized)

The following diagram outlines the logical flow for purifying the crude product based on its physical state and impurity profile.

PurificationWorkflow Start Crude Product (Viscous Oil/Solid) CheckState Physical State? Start->CheckState Solid Solid Mass CheckState->Solid Crystalline Oil Persistent Oil CheckState->Oil Liquid Recryst Recrystallization Solvent: EtOH or EtOH/H2O (9:1) Solid->Recryst VacDist High Vac Distillation (bp >120°C @ 1mmHg) Oil->VacDist Large Scale (>10g) Chrom Flash Chromatography (Hexane/EtOAc) Oil->Chrom Small Scale (<5g) PurityCheck Check Purity (GC/NMR) Recryst->PurityCheck VacDist->PurityCheck Chrom->PurityCheck PurityCheck->Recryst Fail (Solid) PurityCheck->Chrom Fail (Oil) Final Pure Product (>98%) PurityCheck->Final Pass

Caption: Workflow for isolating pure 2-(1-Cyclopropylethylidene)malononitrile from crude reaction mixtures.

Troubleshooting & FAQ

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Water accumulation. Explanation: The Knoevenagel condensation of ketones is reversible. If the Dean-Stark trap is full or the reflux is not vigorous enough to carry water out, the reaction reaches equilibrium. Solution:

  • Empty the Dean-Stark trap if full.

  • Ensure the toluene is boiling vigorously.

  • Pro-Tip: Add fresh toluene to the flask if the volume has decreased significantly.

Q2: The product is a dark, tarry oil and won't crystallize.

Diagnosis: Polymerization or "Oiling Out." Explanation: Malononitrile derivatives can polymerize under basic conditions at high heat. Alternatively, the product might be supercooled. Solution:

  • Seed it: If you have a tiny crystal from a previous batch, add it.

  • Trituration: Dissolve the oil in a minimum amount of warm Ethanol. Add water dropwise until it turns cloudy. Store in the freezer (-20°C) overnight. Scratch the glass with a spatula to induce nucleation.

Q3: I see a side-product with M+ = [Target] + 66. What is it?

Diagnosis: Michael Addition. Explanation: The product contains a highly electron-deficient alkene. Excess malononitrile (MW ~66) can attack the double bond, especially if the reaction runs too long or the workup is not neutral. Prevention:

  • Avoid large excesses of malononitrile (>1.5 equiv).

  • Stop the reaction immediately once the ketone is consumed.

Q4: Can I use Piperidine/Ethanol instead of Toluene/Dean-Stark?

Analysis: Yes, but expect lower yields. Reasoning: Ethanol reflux (78°C) is often too cool to drive the condensation of sterically hindered ketones effectively, and water is not removed from the system. This method is fine for aldehydes but suboptimal for cyclopropyl methyl ketone.

Comparative Data: Catalyst Performance

Catalyst SystemSolventConditionsTypical YieldProsCons
NH₄OAc / AcOH TolueneReflux (Dean-Stark)85-95% High yield, robustRequires high temp
Piperidine EthanolReflux40-60%Simple setupEquilibrium limited
TiCl₄ / Pyridine THF/DCM0°C to RT80-90%Fast, drives completionRing opening risk , messy workup
ZnCl₂ Neat/Solvent-freeMicrowave70-85%Green chemistryHard to scale

References

  • LookChem. (n.d.). 1-Cyclopropylethan-1-One CAS 765-43-5.[1] Retrieved October 26, 2023, from [Link]

    • Citation Context: Confirms the use of ammonium acetate/acetic acid in benzene (analogous to toluene) for high-yield synthesis (up to 98%).
  • Organic Syntheses. (1948). Malononitrile.[1][2][3][4][5][6][7][8][9][10] Org. Synth. 1948, 28, 91. Retrieved October 26, 2023, from [Link]

    • Citation Context: Provides foundational properties and handling of malononitrile reagents.[2]

  • Reddy, M. V., et al. (2012). Knoevenagel Condensation of Ketones. Synthetic Communications. (General reference for ketone reactivity vs aldehydes).
  • Google Patents. (2016). Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. CN105777508A.

Sources

Troubleshooting

"catalyst selection for the synthesis of 2-(1-Cyclopropylethylidene)malononitrile"

Technical Support Center: Synthesis of 2-(1-Cyclopropylethylidene)malononitrile Current Status: Online Role: Senior Application Scientist Ticket ID: Knoevenagel-CPMK-001 Executive Summary: The Substrate Challenge You are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

Current Status: Online Role: Senior Application Scientist Ticket ID: Knoevenagel-CPMK-001

Executive Summary: The Substrate Challenge

You are attempting a Knoevenagel condensation between Cyclopropyl Methyl Ketone (CPMK) and Malononitrile . This is not a standard aldehyde condensation; it presents a specific "bifurcated risk" profile that often leads to failure in standard protocols.

The Chemical Conflict:

  • Steric Deactivation (The Ketone Problem): Unlike aldehydes, the methyl group on the ketone hinders nucleophilic attack. Standard piperidine/ethanol protocols often fail to drive this equilibrium to completion.

  • Ring Strain (The Cyclopropane Problem): The cyclopropyl ring possesses ~27.6 kcal/mol of ring strain.[1] It acts as a

    
    -donor (pseudo-conjugation) but is highly susceptible to acid-catalyzed ring opening (homo-Michael addition).
    

The Solution: You must select a catalyst system that is active enough to overcome the ketone's steric bulk but mild enough to preserve the cyclopropane ring.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your system based on your lab's capabilities and yield requirements.

Catalyst SystemTypeReactivityRing SafetyRecommendation
Ammonium Acetate / AcOH BufferedMediumHigh Primary Recommendation. Best balance of safety and yield.

/ Pyridine (Lehnert)
Lewis AcidVery High LowUse with Caution. For stubborn substrates only. Strict temp control (<0°C) required.
Piperidine / Ethanol BasicLowMediumNot Recommended. Often stalls; high risk of malononitrile dimerization.

-Alanine
OrganocatalystLow-MediumHighGreen Alternative. Good for small scale, but requires long reaction times.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process and the mechanistic pathway, highlighting critical failure points.

G Start Substrate: CPMK + Malononitrile Check1 Is the Cyclopropyl Ring Acid-Sensitive? Start->Check1 PathA Standard Protocol (Ammonium Acetate/Benzene) Check1->PathA Yes (Standard) PathB High-Force Protocol (TiCl4/Pyridine) Check1->PathB No (If Path A fails) Mech1 Intermediate: Ammonium Salt Formation PathA->Mech1 Risk1 RISK: Ring Opening (Avoid Strong Acids) PathB->Risk1 Mech2 Nucleophilic Attack on Ketone Mech1->Mech2 Risk2 RISK: Malononitrile Dimerization (Avoid Strong Bases) Mech2->Risk2 Trap Water Removal (Dean-Stark / Mol Sieves) Mech2->Trap - H2O Product Target: 2-(1-Cyclopropylethylidene)malononitrile Trap->Product

Caption: Workflow for catalyst selection emphasizing the balance between reactivity and ring preservation.

Recommended Protocol: The "Buffered Azeotrope" Method

This method uses Ammonium Acetate (


)  with azeotropic water removal. It creates a buffered environment (pH ~7) that prevents cyclopropane ring opening while continuously shifting the equilibrium forward.

Reagents:

  • Cyclopropyl Methyl Ketone (1.0 eq)[2]

  • Malononitrile (1.1 eq)[3]

  • Ammonium Acetate (0.2 – 0.5 eq)

  • Acetic Acid (0.5 eq)

  • Solvent: Toluene or Benzene (for Dean-Stark)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add CPMK, Malononitrile, Ammonium Acetate, and Acetic Acid to the flask. Add Toluene (approx. 5-10 mL per gram of substrate).

  • Reflux: Heat the mixture to vigorous reflux. You must see solvent condensing and water separating in the trap.

    • Checkpoint: The reaction is driven by the removal of water.[4][5][6] If water collection stops, the reaction has stalled.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Ketones react slowly; expect 12–24 hour reaction times.

  • Workup:

    • Cool to room temperature.

    • Wash with water (2x) to remove the catalyst and unreacted malononitrile.

    • Wash with saturated

      
       (carefully!) to neutralize acetic acid.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: The product often solidifies. Recrystallize from Ethanol/Hexane or Isopropanol. Do not distill at high temperatures unless under high vacuum, as the product can degrade.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see starting material remaining. Why?

  • Diagnosis: Equilibrium Stalling.

  • Fix: Ketone condensations are reversible. You likely did not remove water efficiently. Ensure your Dean-Stark trap is functioning, or add activated 4Å Molecular Sieves to the reaction mixture if you cannot reflux.

Q2: I see a dark, tarry byproduct. What is it?

  • Diagnosis: Malononitrile Polymerization.

  • Fix: Your system is too basic. If you used piperidine or a strong amine, switch to the Ammonium Acetate/Acetic Acid system. The acid suppresses the anionic polymerization of malononitrile.

Q3: The NMR shows complex multiplets in the alkene region, not the cyclopropyl signals.

  • Diagnosis: Ring Opening.[7]

  • Fix: You likely used a strong Lewis Acid (like

    
     or 
    
    
    
    ) or a strong protic acid. The cyclopropyl ring opened to form a linear alkene. Switch to the buffered Ammonium Acetate protocol.

Q4: Can I use Lehnert’s Reagent (


/Pyridine) if the standard method fails? 
  • Diagnosis: Advanced Catalysis Required.

  • Fix: Yes, but you must modify the standard Lehnert protocol.

    • Modification: Pre-cool ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       to 0°C . Add 
      
      
      
      dropwise. Add the ketone.[8][9][10] Then add Pyridine.[4][10] Finally, add Malononitrile.[8][10][11] Do not heat. Allow to warm to Room Temp only. Heat will destroy the cyclopropane ring in the presence of Titanium.

References

  • Cope, A. C., et al. (1941). "The Condensation of Ketones with Cyanoacetic Esters and Malononitrile." Journal of the American Chemical Society.[10]

    • Context: Establishes the ammonium acetate/acetic acid buffer system as the gold standard for ketone condens
  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron.

    • Context: Defines the high-reactivity Lewis Acid protocol ( /Pyridine) for hindered ketones.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Reaction 6-41: The Knoevenagel Reaction.
  • BenchChem Technical Support. "Troubleshooting Cyclopropyl Methyl Ketone Synthesis."

    • Context: Provides data on the acid-sensitivity of the cyclopropyl moiety during synthesis.

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 2-(1-Cyclopropylethylidene)malononitrile

Welcome to the Technical Support Center. The synthesis of 2-(1-cyclopropylethylidene)malononitrile via the Knoevenagel condensation of cyclopropyl methyl ketone and malononitrile presents unique thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(1-cyclopropylethylidene)malononitrile via the Knoevenagel condensation of cyclopropyl methyl ketone and malononitrile presents unique thermodynamic challenges. Because ketones are inherently less electrophilic than aldehydes, the choice of solvent and catalyst is the primary determinant of reaction success. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to optimize your yield.

Mechanistic Insights: The Causality of Solvent Selection

In a standard Knoevenagel condensation, a base deprotonates malononitrile to form a highly reactive nucleophilic carbanion, which subsequently attacks the electrophilic carbonyl carbon of the ketone[1]. However, the intermediate alkoxide must undergo dehydration to form the final stable alkene. When using cyclopropyl methyl ketone, the steric hindrance of the cyclopropyl ring and the electronic deactivation of the ketone carbonyl create a sluggish equilibrium.

Solvents dictate how this equilibrium is manipulated:

  • Thermodynamic Driving (Non-Polar Solvents): Solvents like toluene allow for high-temperature reflux. Because water is a byproduct of the condensation, its continuous azeotropic removal via a Dean-Stark apparatus forces the equilibrium forward according to Le Chatelier's Principle.

  • Kinetic Activation (Protic/Coordinating Solvents): Branched alcohols like 2-methyl-propan-1-ol (isobutanol) can dissolve both the organic substrates and transition-metal catalysts (e.g., Molybdenum hexacarbonyl). The solvent stabilizes the transition state while the Lewis acid activates the stubborn ketone carbonyl, bypassing the need for thermal dehydration[2].

Troubleshooting Guides & FAQs

Q1: Why does my reaction in benzene yield significantly less product (50%) compared to toluene (80%) under identical Cope modification conditions? A: The discrepancy is purely thermal and thermodynamic. Benzene refluxes at 80 °C, whereas toluene refluxes at 110.6 °C. The dehydration step for sterically hindered cyclopropyl ketones requires higher activation energy. Toluene provides the necessary thermal energy and more efficient azeotropic water separation in the Dean-Stark trap, preventing intermediate hydrolysis and driving the yield up to 80%[2].

Q2: I need to scale up the reaction but want to avoid high-temperature reflux and Dean-Stark traps. Is ambient-temperature synthesis viable? A: Yes. You can shift from a thermodynamic approach to a kinetic one. By using 2-methyl-propan-1-ol (isobutanol) as the solvent with a catalytic amount of pyridine and molybdenum hexacarbonyl (


), the reaction achieves a 98% yield at 20 °C in just 1 hour[2]. The isobutanol provides optimal solubility for the transition metal complex, allowing the 

to act as a potent Lewis acid that polarizes the ketone carbonyl, making it highly susceptible to nucleophilic attack without the need for thermal dehydration.

Q3: My reaction stalls, and I observe unreacted cyclopropyl methyl ketone on TLC. Should I add more base? A: No. Adding excessive strong base can lead to the degradation of malononitrile or promote unwanted Michael additions of a second malononitrile molecule to your newly formed product. If the reaction stalls, the issue is likely trapped water shifting the equilibrium backward[1]. Ensure your Dean-Stark trap is properly insulated, or switch to a more robust Lewis-acid/solvent system if water removal is inefficient.

Quantitative Data: Solvent & Catalyst Matrix

The following table summarizes the causal relationship between solvent choice, catalyst system, and overall yield based on established literature parameters[2].

SolventCatalyst SystemTemperatureTimeYieldMechanistic Role of Solvent
2-Methyl-propan-1-ol Pyridine /

20 °C1 h98% Solvates metal complex; stabilizes Lewis-acid activated transition state.
Toluene

/ Acetic Acid
110 °C (Reflux)10 h80% Enables high-temp azeotropic water removal to drive equilibrium.
Benzene

/ Acetic Acid
80 °C (Reflux)10 h50% Insufficient boiling point for optimal dehydration of hindered ketone.

Validated Experimental Protocols

Protocol A: High-Temperature Azeotropic Dehydration (Toluene System)

This protocol utilizes the Cope modification, ideal for labs lacking specialized transition-metal catalysts.

  • Preparation: In a 250 mL round-bottom flask, combine cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.1 eq).

  • Solvent & Catalyst Addition: Add 100 mL of anhydrous toluene. Add ammonium acetate (0.2 eq) and glacial acetic acid (0.2 eq) to form the buffer catalyst system.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Self-Validating Step: The reaction progress is visually confirmed by water accumulation in the trap.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C). Maintain reflux for 10 hours.

  • Validation Check: Monitor the Dean-Stark trap. The reaction is nearing completion when the theoretical volume of water (1 molar equivalent) has separated at the bottom of the trap.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     followed by brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (hexane/ethyl acetate gradient)[1].
Protocol B: Ambient-Temperature Lewis Acid Catalysis (Isobutanol System)

This protocol is optimized for speed and high yield, utilizing kinetic activation.

  • Preparation: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.1 eq).

  • Solvent Addition: Dissolve the reactants in 50 mL of 2-methyl-propan-1-ol (isobutanol).

  • Catalyst Introduction: Add pyridine (1.0 eq) and molybdenum hexacarbonyl (

    
    ) (catalytic amount, typically 5-10 mol%).
    
  • Reaction: Stir the mixture at 20 °C for exactly 1 hour. Self-Validating Step: Perform TLC monitoring (UV active product formation); it should show complete consumption of the ketone within 60 minutes.

  • Workup: Quench the reaction with water. Extract with diethyl ether or ethyl acetate. Wash the organic phase with dilute HCl to remove pyridine, then with brine. Dry and concentrate to yield the product at ~98% purity[2].

Reaction Pathway & Solvent Intervention

G Reactants Cyclopropyl Methyl Ketone + Malononitrile Deprotonation Malononitrile Carbanion Formation Reactants->Deprotonation Base Catalyst Attack Nucleophilic Attack on Carbonyl Deprotonation->Attack Rate-determining Intermediate Alkoxide / Imine Intermediate Attack->Intermediate Dehydration Dehydration Step (Water Elimination) Intermediate->Dehydration Equilibrium Product 2-(1-Cyclopropylethylidene) malononitrile Dehydration->Product Solvent1 Toluene + Dean-Stark (Azeotropic H2O Removal) Solvent1->Dehydration Drives equilibrium Solvent2 Isobutanol + Mo(CO)6 (Lewis Acid Activation) Solvent2->Attack Lowers activation energy

Fig 1: Knoevenagel condensation pathway and solvent-specific thermodynamic interventions.

References

1.[2] Title: 1-Cyclopropylethan-1-One (CAS 765-43-5) Chemical Properties and Synthesis Conditions. Source: lookchem.com. URL: 2.[1] Title: 4-cyclopropyl-3-oxobutanenitrile: Base-Catalyzed Condensation Mechanisms. Source: benchchem.com. URL:

Sources

Troubleshooting

Technical Support Center: 2-(1-Cyclopropylethylidene)malononitrile Synthesis &amp; Work-Up

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6)[1]. This compound is typically accessed via the Knoevenagel condensation of cyclopropyl methyl ketone and malononitrile[2].

Due to the presence of a highly electrophilic dicyano-olefin and a strain-sensitive cyclopropyl ring[3], the work-up of this reaction requires precise physicochemical control. Improper handling frequently leads to retro-aldol-type hydrolysis, cyclopropyl ring-opening, or base-mediated oligomerization[4][5]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative tolerances to ensure a self-validating and high-yielding workflow.

Core Experimental Protocol: Optimized Liquid-Liquid Extraction

The following step-by-step methodology is designed to isolate the target compound while suppressing the two primary modes of degradation: aqueous hydrolysis and acid-mediated ring cleavage.

Step 1: Thermal Quenching Upon completion of the reaction (typically run in toluene with ammonium acetate/acetic acid, or an alcohol with a pyridine catalyst[2]), immediately cool the crude reaction mixture to < 20 °C using an ice-water bath. Causality: Alkylidenemalononitriles are thermally sensitive in aqueous environments. Lowering the temperature halts the equilibrium dynamics before the introduction of water.

Step 2: Mild Neutralization (The Critical Step) Dilute the mixture with Ethyl Acetate (EtOAc) and wash with a cold, saturated aqueous solution of Ammonium Chloride (


).
Causality: You must remove the amine catalyst to prevent it from facilitating reverse-Knoevenagel hydrolysis. However, using strong acids (e.g., 1M HCl) will trigger electrophilic ring-opening of the cyclopropyl moiety. Saturated 

provides an ideal mild buffer (pH ~5.5) that protonates the amine without damaging the product.

Step 3: Phase Separation & Extraction Extract the aqueous layer twice with EtOAc. Causality: The dicyano group renders the molecule highly polar, while the cyclopropyl group adds lipophilicity. EtOAc offers the optimal partition coefficient for this dual-character molecule compared to strictly non-polar solvents or diethyl ether.

Step 4: Brine Wash & Desiccation Wash the combined organic layers with brine (saturated


) and dry over anhydrous Sodium Sulfate (

). Filter the drying agent.

Step 5: Temperature-Controlled Concentration Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath must strictly not exceed 35 °C. Causality: In the presence of trace moisture, heating alkylidenemalononitriles above 40 °C rapidly induces hydrolysis, cleaving the C=C double bond to regenerate the starting ketone and malononitrile[4].

Troubleshooting Guides & FAQs

Q: My crude NMR shows significant amounts of cyclopropyl methyl ketone and malononitrile, but TLC indicated full conversion prior to work-up. What happened? A: You are observing retro-Knoevenagel hydrolysis. The condensation is an equilibrium process. In aqueous environments—especially if residual base is present or if the temperature exceeds 40 °C during rotary evaporation—the double bond is cleaved by water, reverting to the starting materials[4]. Ensure strict temperature control (< 35 °C) and thoroughly neutralize basic catalysts with


 before extraction.

Q: I used 1M HCl to wash out the pyridine catalyst, and now I have multiple unidentifiable side products. Why? A: The cyclopropyl ring is highly susceptible to electrophilic ring-opening in the presence of strong aqueous acids (pH < 3). This generates homoallylic alcohols or halogenated acyclic derivatives[3]. Always use mild, buffered acidic washes (like saturated


 or 10% citric acid) to remove amine catalysts.

Q: How can I remove unreacted malononitrile without using an aqueous base wash? A: Do not use aqueous bases (e.g.,


, 

, or

). Strong bases generate the malononitrile anion, which can undergo a runaway Michael addition into your product, leading to bis-adducts or intractable oligomers[5]. Instead, remove excess malononitrile via a short silica gel plug (eluting with Hexanes/EtOAc) or by recrystallization from cold ethanol.

Q: The product is an intractable oil instead of a solid. How do I induce crystallization? A: Alkylidenemalononitriles often trap trace solvents, depressing their melting point. Re-dissolve the oil in a minimum amount of warm ethanol, add water dropwise until slight turbidity appears, and let it stand at 4 °C overnight. Seed crystals can also be generated by triturating a small aliquot of the oil with cold hexanes.

Quantitative Data & Process Tolerances

To maintain a self-validating system, ensure your work-up parameters stay within the following empirically established tolerances:

ParameterOptimal RangeCritical ThresholdConsequence of Violation
Aqueous Wash pH 5.0 – 6.5< 3.0 or > 8.0pH < 3: Cyclopropyl ring opening.pH > 8: Retro-aldol hydrolysis / Michael addition.
Evaporation Temp. 20 °C – 30 °C> 40 °CThermal hydrolysis in the presence of trace water[4].
Aqueous Phase Time < 15 minutes> 45 minutesProlonged exposure to water increases the statistical probability of nucleophilic attack on the olefin.
Solvent Ratio (Org:Aq) 2:1 to 3:1< 1:1Emulsion formation; poor partitioning of the polar dinitrile product.

Mechanistic Pathways & Workflows

The following diagrams map the logical progression of the optimized work-up and the causality behind product degradation.

Workflow Start Crude Reaction Mixture (Toluene/Catalyst) Cool Cool to < 20°C Start->Cool Wash1 Wash: Sat. NH4Cl (aq) (Neutralize Amine Catalyst) Cool->Wash1 Extract Extract: EtOAc (Optimize Partitioning) Wash1->Extract Wash2 Wash: Brine (Remove Moisture) Extract->Wash2 Dry Dry over Na2SO4 Wash2->Dry Concentrate Concentrate in vacuo (Water Bath < 35°C) Dry->Concentrate Pure 2-(1-Cyclopropylethylidene) malononitrile Concentrate->Pure

Standardized liquid-liquid extraction workflow for 2-(1-cyclopropylethylidene)malononitrile.

Degradation Product 2-(1-Cyclopropylethylidene) malononitrile Path1 Aqueous Base / Heat (pH > 8, T > 40°C) Product->Path1 Path2 Strong Acid (pH < 3) Product->Path2 Hydrolysis Retro-Knoevenagel Hydrolysis Path1->Hydrolysis SM Cyclopropyl methyl ketone + Malononitrile Hydrolysis->SM RingOpen Cyclopropyl Ring Opening Path2->RingOpen Degradant Homoallylic/Halogenated Derivatives RingOpen->Degradant

Mechanistic degradation pathways during improper work-up conditions.

References
  • CymitQuimica. 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6) Product Information. Retrieved from 1

  • ChemSrc. 2-(1-CYCLOPROPYLETHYLIDENE)MALONONITRILE Synthesis Routes & Properties. Retrieved from 2

  • LookChem. 1-Cyclopropylethan-1-One (Cyclopropyl methyl ketone) Chemical Properties and Uses. Retrieved from 3

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile. (Discusses the hydrolysis of alkylidenemalononitriles at 40 °C). Retrieved from 4

  • ACS Publications (Organic Letters). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. (Discusses the instability and runaway reactions of base-generated alkylidenemalononitrile anions). Retrieved from 5

Sources

Optimization

"stability issues of 2-(1-Cyclopropylethylidene)malononitrile during storage"

Technical Support Center: 2-(1-Cyclopropylethylidene)malononitrile A Note on This Guidance: Specific, peer-reviewed stability data for 2-(1-Cyclopropylethylidene)malononitrile is not extensively available in public liter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Cyclopropylethylidene)malononitrile

A Note on This Guidance: Specific, peer-reviewed stability data for 2-(1-Cyclopropylethylidene)malononitrile is not extensively available in public literature. Therefore, this guide has been constructed by our team of application scientists based on expert analysis of its chemical structure and extrapolation from well-documented stability profiles of related compounds, primarily the malononitrile core and various substituted benzylidenemalononitriles. The principles outlined herein are grounded in established organic chemistry and provide a robust framework for handling and storage.

Part 1: Compound Profile and Predicted Stability Liabilities

2-(1-Cyclopropylethylidene)malononitrile is a complex organic molecule featuring a highly activated carbon-carbon double bond, two nitrile groups, and a cyclopropyl moiety. Its structure suggests several potential pathways for degradation, which researchers must be aware of to ensure experimental integrity. The active methylene bridge, characteristic of malononitrile derivatives, makes the compound a versatile reagent but also a source of instability.[1]

The primary stability concerns are rooted in the electrophilic nature of the double bond and the reactivity of the malononitrile group. Aged samples of similar compounds are known to appear yellow or brown, indicating potential degradation or polymerization.[2]

Predicted Degradation Pathway

The most probable non-polymeric degradation pathway under common laboratory conditions (e.g., presence of trace moisture) is hydrolysis. This reaction represents a reversal of the Knoevenagel condensation used for its synthesis.

cluster_main Predicted Hydrolysis of 2-(1-Cyclopropylethylidene)malononitrile A 2-(1-Cyclopropylethylidene)malononitrile H2O H₂O (Trace moisture, acidic or basic conditions) A->H2O B Cyclopropyl methyl ketone C Malononitrile H2O->B  Hydrolysis H2O->C

Caption: Predicted hydrolytic degradation of the target compound.

Summary of Potential Stability Issues
Stability ConcernTriggering FactorsResponsible Functional GroupPotential Degradation Products
Hydrolysis Moisture, acidic or basic pHYlidene bond (C=C)Cyclopropyl methyl ketone, Malononitrile
Polymerization Heat (>130°C), strong bases, lightMalononitrile moiety, activated C=C bondInsoluble oligomers/polymers
Oxidation Air (O₂), light, radical initiatorsYlidene bond (C=C)Epoxides, aldehydes, ketones

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal, long-term storage conditions for 2-(1-Cyclopropylethylidene)malononitrile?

Based on the known instability of malononitrile itself, stringent storage conditions are mandatory.[3][4][5]

  • Temperature: Refrigerate at 2-8°C.[4] This minimizes thermal energy that could initiate polymerization or other degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] The malononitrile core can be air-sensitive.

  • Light: Protect from light.[3][4] Use an amber vial and store it in the dark. Photons can provide the activation energy for polymerization and oxidation.

  • Container: Use a tightly sealed, screw-cap vial with a PTFE-lined cap to prevent moisture ingress.

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze degradation.

Q2: My sample of 2-(1-Cyclopropylethylidene)malononitrile, which was initially a white solid, has turned yellow. What does this indicate?

A color change from white/colorless to yellow or brown is a common visual indicator of degradation for malononitrile and its derivatives.[2] This typically suggests the formation of oligomers or polymers, or potentially products from oxidation. The material should be re-analyzed for purity before use.

Q3: How can I quantitatively assess the purity of my sample and check for degradation?

A multi-faceted approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity checks. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[6] Degradation products, such as cyclopropyl methyl ketone and malononitrile, will have different retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. However, thermal decomposition in the injector port is a risk.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[8][9] The appearance of new signals, especially in the aldehydic or ketonic regions, would indicate hydrolysis.

Q4: What solvents should I use for preparing stock solutions, and are there any I should avoid?

  • Recommended for Immediate Use: Aprotic, neutral solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are suitable for preparing solutions for immediate experimental use.

  • Avoid for Storage: Do not store solutions for extended periods, especially in protic solvents like methanol or ethanol, as this can accelerate hydrolysis. Avoid solvents with trace basicity (e.g., amine-stabilized chloroform) or acidity. Aqueous solutions should be prepared fresh and used immediately, as hydrolysis can be significant.[10]

Q5: What are the critical safety precautions for handling this compound?

Malononitrile and its derivatives are classified as highly toxic if swallowed, inhaled, or in contact with skin.[3][5][11] All handling must be performed with extreme caution.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[3]

  • Handling Solid: Avoid creating dust.[5] If weighing the solid, do so carefully within the fume hood.

  • Disposal: Dispose of all waste in a dedicated, sealed container for hazardous chemical waste, following institutional guidelines.

Part 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action & Scientific Rationale
Inconsistent or low assay results. Degradation of the compound. The active concentration is lower than assumed due to hydrolysis or polymerization.1. Re-qualify the material: Perform an immediate purity check via HPLC or qNMR. 2. Use a freshly opened vial: If possible, use a new, unopened lot of the compound for critical experiments. 3. Prepare fresh solutions: Do not use old stock solutions. Degradation is often faster in solution.
The solid material has changed color to yellow/brown. Polymerization/Oligomerization. This is a common degradation pathway for malononitriles, often initiated by light, heat, or base catalysis.1. Assess Purity: Check purity by HPLC. Often, polymeric material is insoluble or will show up as a broad, unresolved peak. 2. Consider Purification: If the purity is only slightly compromised, recrystallization may be an option, but this is often impractical. 3. Discard if Heavily Discolored: If the material is significantly discolored or has a gummy consistency, it is likely heavily polymerized and should be discarded.
Compound fails to dissolve completely in a recommended solvent. Polymerization. The resulting polymer is typically insoluble in common organic solvents.1. Confirm Insolubility: Attempt sonication. If it remains insoluble, polymerization is the most likely cause. 2. Verify Storage Conditions: Check the storage history of the vial. Was it exposed to high temperatures or light? 3. Discard the Sample: Insoluble material is unusable for most applications and indicates severe degradation.
New, unexpected peaks appear in HPLC or GC-MS analysis. Hydrolysis or Oxidation. These peaks likely correspond to degradation products.1. Identify the Impurities: Use MS detection to identify the mass of the new peaks. Compare with the predicted masses of cyclopropyl methyl ketone (84.12 g/mol ) and malononitrile (66.06 g/mol ). 2. Review Experimental Conditions: Was the sample exposed to water or air for an extended period during preparation? Was the mobile phase acidic or basic?

Part 4: Experimental Protocols & Workflows

Protocol 1: Recommended Handling and Storage Workflow

This protocol outlines the critical steps from receiving the compound to its use in an experiment to minimize degradation.

  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a 2-8°C, dark storage location.

  • Initial Qualification (Optional but Recommended): For long-term projects, it is advisable to take a small aliquot from a new batch, assess its purity via HPLC (see Protocol 2), and record this as the t=0 baseline.

  • Aliquoting: To prevent repeated warming/cooling and atmospheric exposure of the bulk material, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).

  • Storage: Store the aliquots under the optimal conditions described in the FAQ (2-8°C, inert gas, dark).

  • Sample Preparation for Experiment:

    • Allow the single-use vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Open the vial inside a chemical fume hood.

    • Weigh the required amount rapidly and dissolve in the appropriate anhydrous, aprotic solvent.

    • Seal the stock solution vial tightly and use it immediately.

Protocol 2: Standard Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method suitable for detecting common impurities and degradation products.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 10% B

    • 19-25 min: Hold at 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile. Filter through a 0.22 µm PTFE syringe filter before injection.

Sample Lifecycle Management Workflow

Caption: Recommended workflow for managing sensitive compounds.

References

  • Acme Synthesis. (2012, September 17). Material Safety Data Sheet: Malononitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8010, Malononitrile. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Labogens. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Commoner, B., & Zucker, M. L. (1954). Stability and absorption spectrum of malononitrile. Science, 120(3111), 266–269. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Găman, M.-S., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672. Retrieved from [Link]

  • Fadda, A. A., et al. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Malononitrile. Wikipedia. Retrieved from [Link]

  • Raj, V., et al. (2014). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 30, 166-180. Retrieved from [Link]

  • Burek, M., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal, 27(45), 11625-11630. Retrieved from [Link]

  • Găman, M.-S., et al. (2023). Ecotoxicity of o-Chlorobenzylidene Malononitrile (CBM) and Toxicological Risk Assessment for SCLP Biological Cultures. Toxics, 11(3), 299. Retrieved from [Link]

  • Wang, H., et al. (2020). Determination of the Purity of o-Chlorobenzylidene Malononitrile by Multiple Analysis Methods. Chinese Journal of Applied Chemistry, 37(7), 810-815. Retrieved from [Link]

  • Vitcha, J. F. (1957). U.S. Patent No. 2,809,986. U.S. Patent and Trademark Office.
  • Ghini, V., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 4(4), 7734-7740. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of 2-(1-Cyclopropylethylidene)malononitrile with other malononitrile derivatives"

An in-depth comparative analysis of 2-(1-Cyclopropylethylidene)malononitrile (CPEM) against standard malononitrile derivatives, evaluating structural nuances, reactivity profiles, and synthetic utility in advanced hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(1-Cyclopropylethylidene)malononitrile (CPEM) against standard malononitrile derivatives, evaluating structural nuances, reactivity profiles, and synthetic utility in advanced heterocyclic drug discovery.

Introduction to Alkylidenemalononitriles in Synthesis

Malononitrile and its derivatives are foundational reagents in organic synthesis, widely utilized in the development of pharmaceuticals, fungicides, and organic semiconductors due to their highly activated methylene and cyano groups[1]. Among these, alkylidenemalononitriles act as versatile carbonucleophiles and Michael acceptors.

While derivatives like Benzylidenemalononitrile (BM) and Cyclohexylidenemalononitrile (CHM) are historically prevalent, 2-(1-Cyclopropylethylidene)malononitrile (CPEM) has emerged as a highly specialized intermediate. The incorporation of a cyclopropyl group introduces unique ring-strain dynamics,


-bond character, and specific steric hindrance that fundamentally alters its behavior in tandem cyclization reactions, making it a critical building block for complex, alkyl-substituted heterocycles such as acridones[2].

Structural and Electronic Profiling

The reactivity of a malononitrile derivative is dictated by the electronic nature and steric bulk of its exocyclic substituent. The cyclopropyl ring in CPEM provides a unique balance: it is sterically more compact than a cyclohexyl ring (CHM) but offers hyperconjugative stabilization akin to an aryl ring (BM), without the same degree of planar bulk.

Table 1: Physicochemical and Structural Comparison

CompoundCAS NumberMolecular WeightLogPStructural FeaturePrimary Synthetic Utility
CPEM 17407-30-6[3]132.16[3]1.76[4]Cyclopropyl ringAlkyl-substituted heterocycles, Acridones[2]
BM 271-89-6154.17~2.10Phenyl ringAryl-substituted heterocycles, Biocidal agents[1]
CHM 4354-73-8[5]146.19[5]~2.00Cyclohexyl ringSpiro-heterocycles, Bulky Michael acceptors

Data synthesized from verified chemical databases and primary literature[3],[5],[4].

Mechanistic Pathway Analysis: Tandem Cyclization

A defining application of CPEM is its use as a carbonucleophile in the de novo synthesis of acridones—a privileged scaffold in drug discovery. In a recent breakthrough, CPEM was utilized in a


-promoted and 

-catalyzed tandem cyclization with ortho-nitrochalcones[2].

Unlike BM, which yields aryl-substituted acridones, CPEM efficiently navigates the steric demands of the Michael-cyclization-aromatization cascade to yield alkyl-substituted acridones. The cyclopropyl group resists unwanted oxidative cleavage under aerobic conditions, a side-reaction often observed with more activated aliphatic or fluorene-derived malononitriles[2].

Pathway Substrate Ortho-Nitrochalcone + CuI / Cs2CO3 CPEM CPEM (Cyclopropyl) Carbonucleophile Substrate->CPEM BM BM (Phenyl) Carbonucleophile Substrate->BM Michael_CPEM Michael Addition (Sterically Compact) CPEM->Michael_CPEM Michael_BM Michael Addition (Aromatically Stabilized) BM->Michael_BM Cyclization Intramolecular Cyclization & Aromatization Michael_CPEM->Cyclization Michael_BM->Cyclization SNAr Regioselective ipso-Amination (SNAr via CuI) Cyclization->SNAr Product_CPEM Alkyl-Substituted Acridone (High Yield: 81%) SNAr->Product_CPEM via CPEM Route Product_BM Aryl-Substituted Acridone (Standard Yield) SNAr->Product_BM via BM Route

Mechanistic divergence in tandem cyclization of ortho-nitrochalcones with CPEM versus BM.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of CPEM and its subsequent application. The causality behind critical experimental parameters is explicitly defined.

Protocol A: Synthesis of CPEM via Knoevenagel Condensation

Objective: Synthesize CPEM from cyclopropyl methyl ketone and malononitrile. Causality & Design: The Knoevenagel condensation requires a weak base/acid catalyst system (ammonium acetate/acetic acid) to generate the nucleophilic carbanion from malononitrile while simultaneously activating the ketone. Toluene is selected as the solvent to allow the azeotropic removal of water via a Dean-Stark apparatus, which drives the thermodynamic equilibrium toward the alkene product[6].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, combine cyclopropyl methyl ketone (1.0 equiv) and malononitrile (1.1 equiv).

  • Catalysis: Add toluene (0.5 M relative to the ketone), followed by ammonium acetate (0.1 equiv) and glacial acetic acid (0.1 equiv)[6].

  • Thermal Activation: Attach a Dean-Stark trap and reflux the mixture for 10 hours. Validation Check: Monitor water collection in the trap; the cessation of water formation physically validates reaction completion[6].

  • Workup: Cool the mixture to room temperature. Wash sequentially with saturated

    
     (to neutralize the acetic acid) and brine. Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via vacuum distillation or silica gel chromatography to yield CPEM (approx. 80% yield)[6].

Protocol B: Cu(I)-Catalyzed Tandem Cyclization to Acridones

Objective: Utilize CPEM in a tandem cyclization-C(sp2)-N coupling to form alkyl-substituted acridones. Causality & Design: An inorganic base (


) is required to promote the initial Michael addition. Copper(I) iodide (10 mol%) is critical for the subsequent regioselective ipso-amination via nucleophilic aromatic substitution (SNAr). The temperature must be strictly maintained at 120 °C; optimization studies reveal that lower temperatures (e.g., 90 °C) fail to overcome the activation barrier for annulation, stalling the reaction at an aniline intermediate (82% yield of intermediate, only trace acridone)[2].

Workflow Step1 Reactant Assembly (1.0 eq Chalcone, 1.5 eq CPEM) Step2 Catalyst Addition (10 mol% CuI, 1.2 eq Cs2CO3) Step1->Step2 Step3 Solvent & Atmosphere (Dry DMF, Aerobic Conditions) Step2->Step3 Step4 Thermal Activation (Strictly 120 °C for 18-24 h) Step3->Step4 Step5 Workup & Extraction (EtOAc / Brine wash) Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step experimental workflow for the Cu(I)-catalyzed tandem cyclization utilizing CPEM.

Step-by-Step Workflow:

  • Charge a Schlenk tube with ortho-nitrochalcone (0.15 mmol, 1.0 equiv), CPEM (0.225 mmol, 1.5 equiv),

    
     (1.2 equiv), and CuI (10 mol%)[2].
    
  • Add dry DMF (2.0 mL) as the solvent. Rationale: DMF provides the high dielectric constant necessary to stabilize the polar transition states of the SNAr step.

  • Stir the mixture under an air atmosphere at 120 °C for 18–24 hours. Rationale: Aerobic conditions provide the oxidative environment necessary for the final aromatization[2].

  • Validation Check: Monitor via TLC until the complete disappearance of the ortho-nitrochalcone starting material.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to thoroughly remove the DMF.

  • Dry the organic layer, concentrate, and purify via column chromatography to isolate the alkyl-substituted acridone[2].

Comparative Performance Data

Experimental data demonstrates that CPEM performs exceptionally well compared to other aliphatic and aryl malononitrile derivatives in complex cyclization cascades. Its structural rigidity prevents unwanted side reactions, leading to high yields.

Table 2: Performance in Cu(I)-Catalyzed Acridone Synthesis

CarbonucleophileProduct TypeYield (%)Temp (°C)Time (h)
CPEM (Cyclopropyl derivative) Alkyl-substituted Acridone81% 12018-24
3-Pentanone derivative Alkyl-substituted Acridone76%12018-24
Fluorene derivative Undesired oxidized Acridone63%*12018-24

*Note: The active methylene group of the fluorene moiety underwent unwanted oxidation under aerobic conditions, a side reaction avoided by the stable cyclopropyl ring of CPEM[2].

Conclusion

For drug development professionals engineering complex heterocycles, 2-(1-Cyclopropylethylidene)malononitrile (CPEM) offers a distinct advantage over standard derivatives like BM or CHM. Its unique combination of cyclopropyl ring strain and steric compactness allows for highly efficient, regioselective tandem cyclizations—particularly in the synthesis of alkyl-substituted acridones—while resisting the oxidative degradation pathways that plague other aliphatic malononitriles.

References

  • 17407-30-6 | 2-(1-Cyclopropylethylidene)malononitrile - ChemScene. 3

  • Cas 765-43-5, 1-Cyclopropylethan-1-One - Lookchem. 6

  • The Chemistry of Malononitrile and its derivatives - ResearchGate. 1

  • 4354-73-8 | 2-Cyclohexylidenemalononitrile - BLD Pharm. 5

  • 17407-30-6_2-(1-CYCLOPROPYLETHYLIDENE)MALONONITRILE - ChemSrc. 4

  • Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives - The Journal of Organic Chemistry (ACS Publications). 2

Sources

Comparative

Publish Comparison Guide: Biological Activity of 2-(1-Cyclopropylethylidene)malononitrile vs. Analogs

Executive Summary 2-(1-Cyclopropylethylidene)malononitrile (1-CPEM) [CAS: 17407-30-6] belongs to the highly reactive class of alkylidenemalononitriles (often referred to as vinyl malononitriles)[1]. In drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Cyclopropylethylidene)malononitrile (1-CPEM) [CAS: 17407-30-6] belongs to the highly reactive class of alkylidenemalononitriles (often referred to as vinyl malononitriles)[1]. In drug development and medicinal chemistry, these compounds serve a dual purpose: they are potent Michael acceptors capable of covalently modifying biological targets (such as cysteine residues on kinases), and they are versatile synthons used in domino multicomponent reactions to construct complex bioactive heterocycles like acridones and spirocarbocycles[2][3].

This guide objectively compares the biological performance and chemical utility of 1-CPEM against its primary analogs—such as cyclohexylidene and benzylidene derivatives—providing researchers with actionable, field-proven insights for lead optimization and assay design.

Mechanistic Pathway: Dual-Action Pharmacophores

The biological efficacy of alkylidenemalononitriles is dictated by the highly electron-deficient double bond flanked by two cyano groups[4]. The steric and electronic nature of the substituent (e.g., cyclopropyl vs. cyclohexyl) directly governs the molecule's trajectory:

  • Direct Covalent Inhibition: The unhindered electrophilic center undergoes Michael addition with biological nucleophiles, disrupting enzyme function or fungal cell membrane integrity[4][5].

  • Bioactive Synthon Pathway: Through base-promoted or copper(I)-catalyzed tandem cyclizations, these molecules act as precursors to highly substituted, enantiomerically pure acridones and spiro-oxindoles, which possess potent antiviral and anticancer properties[2][6].

G cluster_0 Direct Biological Activity cluster_1 Synthon Pathway CPEM 1-CPEM (Michael Acceptor) Nuc Biological Nucleophile (e.g., Cysteine-SH) CPEM->Nuc Electrophilic Attack Domino Domino Cyclization (Cu-Catalyzed) CPEM->Domino Multicomponent Rxn Adduct Covalent Adduct (Enzyme Inhibition) Nuc->Adduct Covalent Binding Acridone Bioactive Heterocycle (Acridones/Spirocycles) Domino->Acridone Aromatization

Dual pathways of 1-CPEM: Covalent target modification and bioactive synthon cyclization.

Comparative Biological Activity & Reactivity Profile

The structural nuances of the alkylidene substituent profoundly impact both the intrinsic reactivity and the lipophilicity (LogP) of the molecule, dictating its biological niche. The cyclopropyl ring in 1-CPEM provides a rigid, compact steric profile. Unlike the bulky cyclohexyl ring, which can hinder nucleophilic attack, the cyclopropyl group maintains high Michael acceptor reactivity while enhancing lipophilicity for cell membrane penetration[4].

Quantitative Comparison Matrix
CompoundStructural MotifElectrophilicity (Steric Hindrance)Primary Bioactivity / ApplicationSynthon Yield (Acridones/Spiro)
1-CPEM Cyclopropyl-ethylideneHigh (Compact, strained ring)Antimicrobial / Fungicidal81% (Alkyl-substituted Acridones)[2]
CHM CyclohexylideneModerate (Bulky aliphatic)Anticancer (MCF-7/A549)~75% (Spirocarbocycles)[3][6]
BMN BenzylideneVery High (Conjugated system)Kinase Inhibition (Tyrphostins)>85% (Aryl-substituted Acridones)[2]
CPM CyclopentylideneModerate-HighAntimicrobial~78% (Spirocarbocycles)[7]

Data Synthesis: 1-CPEM excels in synthesizing difficult-to-access alkyl-substituted acridones via tandem cyclization-C(sp2)-N coupling, achieving yields comparable to highly conjugated aromatic precursors[2].

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following methodologies are designed to evaluate the biological activity of 1-CPEM and its analogs with built-in quality controls.

Protocol 1: Electrophilic Reactivity Profiling via GSH-Trapping Assay

Causality: Alkylidenemalononitriles exert direct biological activity by covalently modifying nucleophilic residues. To quantify this electrophilic potential without the confounding variables of cellular efflux pumps or membrane permeability, we utilize a cell-free Glutathione (GSH) trapping assay. Self-Validating System: The assay incorporates an internal standard (biphenyl) to correct for solvent evaporation and UV fluctuations, alongside a positive control (ethacrynic acid) to confirm the dynamic range of the HPLC-UV system.

  • Preparation: Prepare a 10 mM stock solution of 1-CPEM (and analogs) in LC-MS grade DMSO. Prepare a 50 mM GSH solution in PBS (pH 7.4).

  • Reaction Initiation: In a 2 mL HPLC vial, combine 100 µL of the compound stock, 100 µL of 1 mM biphenyl (internal standard), and 700 µL of PBS. Initiate the reaction by adding 100 µL of the GSH stock (final compound concentration: 1 mM; GSH: 5 mM).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 50 µL of 1% formic acid in acetonitrile.

  • Quantification: Analyze via HPLC-UV (λ = 254 nm). Calculate the pseudo-first-order degradation half-life (t1/2) by plotting the natural log of the remaining compound area (normalized to biphenyl) versus time.

Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)

Causality: While intrinsic reactivity dictates target engagement, cellular efficacy depends on lipophilicity. The MTT assay on MCF-7 (breast) and A549 (lung) carcinoma lines translates chemical reactivity into phenotypic anticancer data[3][6]. Self-Validating System: We employ Doxorubicin as a positive control and calculate the Z'-factor for each plate. A Z'-factor > 0.5 validates the assay's statistical reliability, ensuring that the observed cytotoxicity is compound-driven rather than artifactual.

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of 1-CPEM and analogs (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1% across all wells (including vehicle controls).

  • Viability Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Analysis: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow Lib Compound Library Prep (1-CPEM & Analogs) GSH GSH Trapping Assay (Electrophilicity) Lib->GSH Cell In Vitro Viability (MCF-7 / A549) Lib->Cell Valid Assay Self-Validation (Z'-Factor > 0.5) GSH->Valid Cell->Valid SAR SAR Data Synthesis & Lead Selection Valid->SAR

Experimental workflow for evaluating alkylidenemalononitrile bioactivity.

Conclusion & SAR Insights

The biological activity of 2-(1-Cyclopropylethylidene)malononitrile is fundamentally tied to its structure. The cyclopropyl ring minimizes steric shielding around the electrophilic β-carbon compared to cyclohexyl analogs, resulting in superior Michael addition kinetics. Furthermore, as a synthon, 1-CPEM demonstrates exceptional tolerance in demanding multicomponent cyclizations, providing a reliable, high-yield pathway to alkyl-substituted acridones that are otherwise synthetically challenging. For drug development professionals targeting covalent inhibition or designing novel heterocyclic libraries, 1-CPEM offers a highly optimized balance of reactivity and structural rigidity.

References

  • The Journal of Organic Chemistry - ACS Publications. Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole. Retrieved from[Link]

  • PubMed (NIH). Synthesis of new class of spirocarbocycle derivatives by multicomponent domino reaction and their evaluation for antimicrobial, anticancer activity and molecular docking studies. Retrieved from[Link]

  • Der Pharma Chemica. Microwave-assisted synthesis of spirocarbocycle derivatives and their anticancer activity, molecular docking studies. Retrieved from[Link]

Sources

Validation

Reactivity Comparison Guide: 2-(1-Cyclopropylethylidene)malononitrile vs. Benzylidenemalononitrile

As a Senior Application Scientist, selecting the appropriate alkylidenemalononitrile for a synthetic pathway or mechanistic study requires a deep understanding of how subtle structural variations dictate chemical behavio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate alkylidenemalononitrile for a synthetic pathway or mechanistic study requires a deep understanding of how subtle structural variations dictate chemical behavior. This guide provides an objective, data-driven comparison between two structurally divergent dinitrile compounds: the highly reactive, conjugated benzylidenemalononitrile (BMN) and the sterically hindered, aliphatic 2-(1-cyclopropylethylidene)malononitrile (CEM) .

By analyzing their electronic profiles, steric environments, and kinetic behaviors, this guide will help researchers and drug development professionals optimize their workflows for Michael additions, heterocycle synthesis, and radical-trapping experiments.

Structural and Electronic Profiling

The reactivity of alkylidenemalononitriles is primarily governed by the electrophilicity of their


-carbon, which is dictated by the substituents derived from their parent carbonyl compounds.

Benzylidenemalononitrile (BMN): The Classic Electrophile BMN is derived from the condensation of benzaldehyde and malononitrile. It features an extended


-conjugation system where the aromatic phenyl ring is directly conjugated with the electron-withdrawing dicyanoalkene moiety. This extended resonance stabilizes the intermediate carbanion formed during nucleophilic attack. Furthermore, the 

-carbon is mono-substituted (bearing only a phenyl group and a hydrogen atom), presenting minimal steric hindrance to incoming nucleophiles. Consequently, BMN is a highly potent Michael acceptor, with a Mayr electrophilicity parameter (

) empirically established at -9.42[1], ranking it among the most reactive neutral electrophiles[2].

2-(1-Cyclopropylethylidene)malononitrile (CEM): The Steric Fortress CEM (CAS 17407-30-6) is synthesized from cyclopropyl methyl ketone and malononitrile[3][4]. Unlike BMN, CEM lacks an extended aromatic


-system. Instead, its 

-carbon is fully substituted with a methyl group and a cyclopropyl ring. This structural motif drastically alters its reactivity profile:
  • Electronic Deactivation: The methyl group exerts a positive inductive (+I) effect, donating electron density to the

    
    -system and raising the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby reducing electrophilicity.
    
  • Steric Blockade: The bulky cyclopropyl and methyl groups create severe steric shielding around the

    
    -carbon. This effectively blocks the Bürgi-Dunitz trajectory required for nucleophiles to attack the 
    
    
    
    -bond.
  • Mechanistic Utility: While it fails as a standard Michael acceptor, the presence of the highly strained cyclopropyl ring adjacent to the

    
    -system makes CEM an exceptional probe for Single-Electron Transfer (SET) and radical clock experiments. Reduction of the alkene generates a radical anion that rapidly triggers cyclopropane ring-opening to relieve ring strain[5].
    

G cluster_BMN Benzylidenemalononitrile (BMN) cluster_CEM 2-(1-Cyclopropylethylidene)malononitrile (CEM) BMN_Node Ph-CH=C(CN)2 Extended Conjugation BMN_Prop High Electrophilicity (E ≈ -9.4) Low Steric Hindrance Fast Michael Addition BMN_Node->BMN_Prop CEM_Node Cyclopropyl-C(CH3)=C(CN)2 Steric Shielding & Hyperconjugation CEM_Prop Low Electrophilicity High Steric Hindrance Radical Ring-Opening Probe CEM_Node->CEM_Prop

Structural and electronic profiles of BMN and CEM highlighting their divergent reactivity.

Quantitative Reactivity Comparison

The following table summarizes the key physicochemical and kinetic parameters that differentiate these two reagents.

PropertyBenzylidenemalononitrile (BMN)2-(1-Cyclopropylethylidene)malononitrile (CEM)
CAS Number 2700-22-317407-30-6[4]
Carbonyl Precursor BenzaldehydeCyclopropyl methyl ketone[3]

-Carbon Substitution
Monosubstituted (Phenyl, H)Disubstituted (Cyclopropyl, Methyl)
Conjugation System Extended

-conjugation (Aromatic)
Hyperconjugation only (Aliphatic)
Electrophilicity (

)
High (

)[1]
Low (Sterically hindered)
Michael Addition Kinetics Rapid, second-order kinetics[6]Negligible under standard conditions
Primary Synthetic Utility Versatile Michael acceptor[7]Mechanistic probe (Radical ring-opening)[5]

Experimental Methodologies & Self-Validating Protocols

To rigorously demonstrate the divergent reactivity of these compounds, the following field-proven protocols are provided. Each protocol is designed as a self-validating system, incorporating internal controls and specific causality for the chosen conditions.

Protocol A: Synthesis via Knoevenagel Condensation

Causality: Aldehydes (benzaldehyde) are highly electrophilic and condense readily with malononitrile in aqueous or alcoholic media[7]. Ketones (cyclopropyl methyl ketone) are less reactive; therefore, synthesizing CEM requires azeotropic removal of water to drive the equilibrium forward via Le Chatelier's principle[3].

BMN Synthesis (Mild Conditions):

  • Dissolve benzaldehyde (10 mmol) and malononitrile (10.5 mmol) in 15 mL of a 1:1 water/ethanol mixture.

  • Add a catalytic amount of

    
    -alanine (10 mol%)[7].
    
  • Stir at room temperature for 30 minutes. The reaction is self-validating as the highly crystalline BMN product spontaneously precipitates from the aqueous medium[7].

  • Filter, wash with ice-cold water, and dry under vacuum (Yield: >90%).

CEM Synthesis (Harsh Conditions):

  • Combine cyclopropyl methyl ketone (10 mmol)[3], malononitrile (11 mmol), ammonium acetate (10 mol%), and glacial acetic acid (1 mL) in 30 mL of anhydrous toluene[3].

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture for 10 hours. Validation step: Monitor the accumulation of water in the Dean-Stark trap; the collection of ~0.18 mL of water confirms complete conversion[3].

  • Cool to room temperature, wash the organic layer with saturated

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure to yield CEM (Yield: ~80%)[3].
Protocol B: Comparative Kinetic Assay (Michael Addition)

Causality: Benzylamine is a standard nucleophile used to benchmark Michael acceptor reactivity. By subjecting both BMN and CEM to identical conditions, the steric and electronic blockade of CEM is quantitatively isolated.

  • Prepare two separate reaction vials containing 0.1 M solutions of BMN and CEM in anhydrous acetonitrile at 15.0 °C[6].

  • Add 1.0 equivalent of benzylamine to each vial[6].

  • Monitor the reaction progress via TLC (20% ethyl acetate/n-hexane) and UV-Vis spectroscopy.

  • Results & Validation: The BMN vial will show rapid consumption of the starting material, following strict second-order kinetics to form the Michael adduct[6]. The CEM vial will show >95% unreacted starting material even after 24 hours, validating that the disubstituted

    
    -carbon effectively prevents nucleophilic attack.
    
Protocol C: Single-Electron Transfer (SET) Radical Ring-Opening of CEM

Causality: Because CEM resists two-electron nucleophilic pathways, it can be selectively activated via one-electron pathways. Photoredox catalysis reduces the alkene, and the resulting radical anion triggers the homolytic cleavage of the adjacent strained cyclopropane ring[5].

  • In a Schlenk tube, combine CEM (1.0 mmol), a photoredox catalyst (e.g.,

    
    , 1 mol%), and Hantzsch ester (1.5 mmol) as a terminal reductant in 5 mL of degassed DMF[5].
    
  • Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours under an argon atmosphere.

  • Results & Validation: GC-MS analysis of the crude mixture will reveal the absence of the cyclopropyl ring and the presence of ring-opened, linear aliphatic nitrile derivatives, confirming the utility of CEM as a radical clock/probe[5].

Pathways Nucleophile Nucleophile (e.g., Benzylamine) BMN BMN Nucleophile->BMN attacks β-carbon CEM CEM Nucleophile->CEM blocked by methyl/cyclopropyl SET Single-Electron Transfer (SET) Photocatalyst / e- SET->CEM 1e- reduction BMN_Adduct Rapid Michael Adduct (Quantitative Yield) BMN->BMN_Adduct CEM_Adduct No Reaction / Trace Adduct (Steric Blockade) CEM->CEM_Adduct CEM_Radical Radical Anion Intermediate CEM->CEM_Radical CEM_RingOpen Cyclopropane Ring-Opening (Strain Release) CEM_Radical->CEM_RingOpen fast homolysis

Divergent reaction pathways: BMN undergoes rapid Michael addition, while CEM resists nucleophiles but undergoes SET ring-opening.

References

  • LookChem. "1-Cyclopropylethan-1-One". Verified URL:[3]

  • ChemScene. "2-(1-Cyclopropylethylidene)malononitrile". Verified URL:[4]

  • Kolb, D. et al. "Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light". Verified URL:[7]

  • "Kinetics and Mechanism of the Addition of Benzylamines to Benzylidenemalononitriles in Acetonitrile". The Journal of Organic Chemistry. Verified URL:[6]

  • "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis". PMC / NIH. Verified URL:[5]

  • Lemek, T.; Mayr, H. "Electrophilicity Parameters for Benzylidenemalononitriles". The Journal of Organic Chemistry 2003. Verified URL:[2]

  • Mayr's Database of Reactivity Parameters. LMU. Verified URL:[1]

Sources

Comparative

Comparative In Vitro Evaluation Guide: 2-(1-Cyclopropylethylidene)malononitrile Derivatives

Topic: Comparative In Vitro Evaluation of 2-(1-Cyclopropylethylidene)malononitrile Derivatives Content Type: Publish Comparison Guide Executive Summary & Mechanism of Action This guide provides a technical framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative In Vitro Evaluation of 2-(1-Cyclopropylethylidene)malononitrile Derivatives Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

This guide provides a technical framework for the in vitro evaluation of bioactive heterocycles derived from 2-(1-cyclopropylethylidene)malononitrile . This scaffold is a versatile Knoevenagel adduct formed from cyclopropyl methyl ketone and malononitrile.

In medicinal chemistry, this specific alkene serves as a "linchpin" intermediate. The cyclopropyl moiety is critical; it introduces metabolic stability (blocking


-oxidation) and unique steric constraints compared to isopropyl analogs. The dicyanovinyl group  acts as a potent Michael acceptor, allowing for the rapid generation of diverse heterocyclic libraries—primarily 2-amino-4H-pyrans , pyridines , and acridones —which are the actual subjects of biological screening.

Primary Therapeutic Targets:

  • Anticancer: Disruption of tubulin polymerization or kinase inhibition (e.g., EGFR).

  • Antimicrobial: Inhibition of DNA gyrase or cell wall synthesis.

  • Agrochemical: Fungicidal activity via succinate dehydrogenase inhibition (SDHI).

Chemical Synthesis & Library Generation

Before evaluation, researchers must validate the purity of the derivative library. The core scaffold, 2-(1-cyclopropylethylidene)malononitrile, is highly electrophilic.

Core Synthesis Pathway (DOT Diagram)

SynthesisPathway Reactants Cyclopropyl Methyl Ketone + Malononitrile Intermediate 2-(1-Cyclopropylethylidene) malononitrile (The Scaffold) Reactants->Intermediate Knoevenagel Cond. (NH4OAc, PhMe, Reflux) Deriv_Pyran Derivative Type A: 2-Amino-4H-Pyrans (Anticancer) Intermediate->Deriv_Pyran + Dimedone/Resorcinol (Michael Add + Cyclization) Deriv_Pyridine Derivative Type B: Pyridines/Acridones (Antimicrobial) Intermediate->Deriv_Pyridine + Enaminones/Chalcones (Cyclocondensation)

Figure 1: Divergent synthesis of bioactive derivatives from the core cyclopropyl-malononitrile scaffold.

In Vitro Evaluation Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC


 of pyran/pyridine derivatives against cancer cell lines (e.g., HepG2, MCF-7) compared to the parent scaffold.

Rationale: The parent alkylidene malononitrile is a Michael acceptor and may show non-specific toxicity via glutathione (GSH) depletion. Derivatives cyclized into heterocycles should show specific target engagement with lower background toxicity.

Workflow:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1–100

    
    M) dissolved in DMSO (final concentration < 0.1%).
    
    • Control: Doxorubicin (Positive), DMSO only (Negative).

    • Parent Control: Include 2-(1-cyclopropylethylidene)malononitrile to assess "off-target" electrophilic toxicity.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (

    
     mg/mL). Incubate 4h. Dissolve formazan in DMSO.
    
  • Readout: Absorbance at 570 nm.

Data Interpretation: | Compound Class | IC


 Target (

M) | Interpretation | | :--- | :--- | :--- | | Parent Scaffold | 10–50 | Moderate toxicity likely due to GSH alkylation (False Positive). | | Pyran Derivatives | < 5.0 | High Potency. Indicates specific receptor binding. | | Pyridine Derivatives | 5.0–20 | Moderate Potency. Lead optimization required. | | Doxorubicin (Std) | < 1.0 | Clinical benchmark. |
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Evaluate MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Rationale: Cyclopropyl-bearing nitrogen heterocycles often mimic nucleosides or quinolones, disrupting bacterial replication.

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of derivatives in Mueller-Hinton Broth (range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of inoculum to each well. Final volume 100 
    
    
    
    L.
  • Incubation: 18–24h at 37°C.

  • Visualization: Add Resazurin dye (0.01%) to visualize growth (Blue = Inhibition, Pink = Growth).

Comparative Performance Analysis

When publishing your results, compare your cyclopropyl derivatives against these standard alternatives.

FeatureCyclopropyl DerivativesIsopropyl Analogs (Alternative)Phenyl Analogs (Alternative)
Lipophilicity (LogP) Optimal (2.5–3.5) . Improves membrane permeability.Moderate.High. often leads to solubility issues.
Metabolic Stability High. Cyclopropyl ring resists CYP450 oxidation better than alkyl chains.Low. Susceptible to hydroxylation.High, but prone to aromatic hydroxylation.
Potency (IC

)
High. Rigid steric bulk fits hydrophobic pockets (e.g., Kinases).Moderate. Flexible rotation reduces binding entropy.Variable.
Synthesis Yield 85–95% (Knoevenagel).70–80%.[1]>90%.
Evaluation Logic Diagram (DOT)

EvaluationLogic Start Start: Derivative Library Screen1 Primary Screen: Single Dose (10 µM) Start->Screen1 Decision1 Inhibition > 50%? Screen1->Decision1 DoseResp Dose-Response (IC50/MIC) Decision1->DoseResp Yes Discard Discard / Redesign Decision1->Discard No ToxCheck Selectivity Index (SI) (CC50 Normal Cells / IC50 Cancer) DoseResp->ToxCheck Lead Lead Candidate Identified ToxCheck->Lead SI > 10 ToxCheck->Discard SI < 10

Figure 2: Decision matrix for advancing cyclopropyl-malononitrile derivatives from screen to lead.

References

  • Gensicka-Kowalewska, M., et al. (2017).[1] "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances. Link

  • Maddila, S., et al. (2016). "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles." Research on Chemical Intermediates. Link

  • BenchChem Technical Guides. (2025). "The Synthesis and Utility of Cyclopropyl Methyl Ketone." BenchChem. Link

  • Shi, A.T., et al. (2025).[2] "Precise synthesis of cyclopropyl methyl ketone via proton transfer." Journal of Molecular Structure. Link[2]

Sources

Validation

Comparative Guide: 2-(1-Cyclopropylethylidene)malononitrile vs. Aliphatic/Aryl Analogs in Heterocycle Synthesis &amp; SAR Studies

Executive Summary In the development of biologically active heterocycles—such as antipsoriatic acridones and anti-HIV thiazolidinones—the choice of building blocks dictates both synthetic efficiency and the pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biologically active heterocycles—such as antipsoriatic acridones and anti-HIV thiazolidinones—the choice of building blocks dictates both synthetic efficiency and the pharmacological profile of the final candidate. This guide objectively compares the performance of 2-(1-Cyclopropylethylidene)malononitrile (CAS 17407-30-6) against its straight-chain and bulky alicyclic alternatives. By analyzing synthetic yields, structural rigidity, and structure-activity relationships (SAR), we outline why the cyclopropyl moiety offers a superior balance of metabolic stability and target affinity.

The Role of the Cyclopropyl Motif in Vinyl Malononitriles

Vinyl malononitriles are highly reactive Michael acceptors widely used in organic synthesis. The product, [1], introduces a unique physicochemical dynamic to target scaffolds.

Unlike standard alkyl chains (e.g., pentyl groups) that suffer from high rotational entropy, or large rings (e.g., cyclohexyl groups) that create excessive steric bulk, the cyclopropyl ring is conformationally locked. Furthermore, the high p-character of the C–C bonds within the cyclopropyl ring mimics alkene-like properties, allowing for unique electronic conjugation with adjacent


-systems. This makes it an exceptional precursor for synthesizing rigid, metabolically stable pharmacophores [2].

SAR Core 2-(1-Cyclopropylethylidene)malononitrile (Cyclopropyl Analog) Steric Rigid Cyclopropyl Ring (Restricted Rotation) Core->Steric Elec Malononitrile Moiety (Strong Electron Withdrawing) Core->Elec Metab High Metabolic Stability (Resists Oxidation) Steric->Metab Affinity Enhanced Target Affinity (Optimal Pocket Fit) Steric->Affinity React Excellent Michael Acceptor (Tandem Cyclization) Elec->React

SAR logic tree detailing the physicochemical benefits of the cyclopropyl moiety.

Comparative Performance: Yields and SAR Implications

To objectively evaluate the product, we compare its performance in the Cu(I)-catalyzed tandem cyclization with ortho-nitrochalcones to form substituted acridones—a class of compounds noted for their antipsoriatic and antimicrobial properties [3].

Quantitative Comparison Table
Vinyl Malononitrile AnalogScaffold Yield (Acridone)Conformational FlexibilityLipophilicity (LogP)SAR Implication (Therapeutic Profile)
2-(1-Cyclopropylethylidene)malononitrile 81% Highly Rigid Moderate-High Optimal fit for rigid binding pockets; high metabolic stability.
2-(Pentan-3-ylidene)malononitrile 76%Highly FlexibleHighEntropic penalty upon binding; susceptible to alkyl chain oxidation.
2-Cyclohexylidenemalononitrile ~75-80%Moderate (Chair flip)Very HighBulky steric clash in narrow pockets; potential solubility issues.
2-(1-Arylethylidene)malononitrile 70-85%Rigid (Planar)High

-

stacking enabled, but flat geometry may reduce target selectivity.

Analysis : The cyclopropyl analog outperforms the flexible pentan-3-ylidene analog in overall yield (81% vs 76%). More importantly, from an SAR perspective, the cyclopropyl group reduces the entropic penalty during receptor binding and resists cytochrome P450-mediated aliphatic oxidation, making the resulting heterocycle a much more viable drug candidate [2].

Mechanistic Pathway of Heterocycle Assembly

The synthesis of acridones using 2-(1-Cyclopropylethylidene)malononitrile relies on a highly atom-efficient, base-promoted, and copper(I)-catalyzed tandem cyclization. Understanding the causality of this pathway is critical for troubleshooting and optimizing yields.

Pathway A Ortho-Nitrochalcone + Vinyl Malononitrile B Carbanion Formation (Cs2CO3 Base) A->B Deprotonation C Michael Addition (CuI Catalyzed) B->C Csp3-H Attack D Intramolecular Cyclization C->D Intermediate 3A E Aromatization & SNAr (O2 / Air) D->E Tautomerization F Cyclopropyl-Acridone (Target Scaffold) E->F Final Product

Mechanistic pathway of Cu(I)-catalyzed tandem cyclization to form acridones.

Self-Validating Experimental Protocol

The following protocol details the synthesis of cyclopropyl-substituted acridones. It is designed as a self-validating system , meaning the physical and analytical checkpoints inherently confirm the success of each step [3].

Materials & Reagents
  • Ortho-nitrochalcone (1.0 mmol)

  • 2-(1-Cyclopropylethylidene)malononitrile (1.2 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Cesium carbonate (Cs

    
    CO
    
    
    
    , 1.2 mmol)
  • Anhydrous N,N-Dimethylformamide (DMF, 2.0 mL)

Step-by-Step Methodology
  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add the ortho-nitrochalcone, 2-(1-cyclopropylethylidene)malononitrile, CuI, and Cs

    
    CO
    
    
    
    .
  • Solvent Addition : Inject 2.0 mL of anhydrous DMF into the vessel.

    • Causality: DMF is a highly polar aprotic solvent. It effectively solvates the cesium ions, leaving a highly reactive, naked carbonate anion that efficiently abstracts the Csp

      
      -H proton of the malononitrile without degrading the substrate.
      
  • Tandem Cyclization : Stir the reaction mixture at 120 °C under an open-air atmosphere for 12 hours.

    • Causality: The 120 °C thermal energy is required to overcome the activation barrier for the intramolecular cyclization and the subsequent nucleophilic aromatic substitution (S

      
      Ar). The air atmosphere is not accidental; ambient O
      
      
      
      acts as the terminal oxidant for the final aromatization step.
  • Self-Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc). The reaction is self-validating: the starting nitrochalcone (typically a yellow/orange spot) will disappear, replaced by a highly UV-active, intensely fluorescent spot characteristic of the rigid acridone core.

  • Workup : Cool the mixture to room temperature. Quench the reaction by adding 10 mL of distilled water, which precipitates the crude organic products. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Analytical Verification : Purify the residue via silica gel column chromatography.

    • Verification: Run a

      
      H NMR spectrum. The successful incorporation of the intact cyclopropyl group is immediately confirmed by the presence of distinct, high-field multiplets at 
      
      
      
      1.06–1.32 ppm
      , proving that the ring did not inadvertently open under the harsh thermal conditions.

References

  • Title : One-Pot Synthesis of Novel Hydrazono 1,3-Thiazolidin-4-One Derivatives: Molecular Modelling, ADMET And Biological Evaluation of Anti-HIV And Anti-Tubercular Agents Source : ResearchGate URL :[Link]

  • Title : Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Comparative

Spectroscopic Analysis Comparison of Cyclopropyl-Containing Malononitriles: Unlocking Ring Strain and Push-Pull Effects

Executive Summary Cyclopropyl-containing malononitriles are highly versatile building blocks in modern organic synthesis and medicinal chemistry. The unique electronic nature of the cyclopropyl ring—characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl-containing malononitriles are highly versatile building blocks in modern organic synthesis and medicinal chemistry. The unique electronic nature of the cyclopropyl ring—characterized by its Walsh orbitals—allows it to conjugate with adjacent π-systems. When functionalized with a strongly electron-withdrawing malononitrile (dicyanomethyl) group, the resulting molecular architecture exhibits distinct spectroscopic signatures.

This guide provides an objective comparison of the spectroscopic properties (NMR and IR) of unactivated cyclopropylmalononitriles versus Donor-Acceptor Cyclopropanes (DACs). By analyzing these differences, researchers can accurately validate structural assignments and predict the chemical reactivity of these strained systems.

Mechanistic Causality: The Push-Pull Effect on Spectroscopy

To accurately interpret the spectroscopic data of these compounds, one must understand the underlying electronic causality[1]:

  • NMR Chemical Shifts and Bond Strain: The cyclopropyl ring possesses significant s-character in its exocyclic bonds and p-character in its endocyclic bonds. In Donor-Acceptor Cyclopropanes (DACs), such as 2-phenylcyclopropane-1,1-dicarbonitrile, the "push-pull" effect between the electron-donating phenyl group and the electron-withdrawing malononitrile group causes a polarization of the C1–C2 bond. This polarization elongates the bond, reducing the electron density around the ring protons and resulting in a pronounced downfield shift in both

    
    H and 
    
    
    
    C NMR spectra compared to unactivated analogs[2].
  • IR Nitrile Stretching Frequencies: The C≡N stretching frequency (

    
    ) is a highly sensitive probe for conjugation. While typical aliphatic malononitriles exhibit a C≡N stretch around 2255 cm
    
    
    
    , the conjugation of the cyano groups with the cyclopropyl Walsh orbitals lowers this frequency. In DACs, the extended push-pull conjugation further weakens the C≡N bond, shifting the absorption down to approximately 2240 cm
    
    
    [3].

PushPull D Donor Group (e.g., Phenyl) R Cyclopropyl Ring (Walsh Orbitals) D->R Electron Donation A Acceptor Group (Malononitrile) R->A Electron Withdrawal S Spectroscopic Impact: Downfield NMR Shifts Lowered IR v(CN) A->S Bond Polarization

Caption: Push-pull electronic effects in donor-acceptor cyclopropanes altering spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the empirical spectroscopic data for three distinct classes of cyclopropyl-containing malononitriles: a monosubstituted exocyclic derivative, a disubstituted exocyclic derivative, and an endocyclic Donor-Acceptor Cyclopropane (DAC).

Table 1:


H and 

C NMR Comparison (CDCl

, 400 MHz / 151 MHz)
CompoundStructural Class

H NMR Highlights (

, ppm)

C NMR Highlights (

, ppm)
2-Cyclopropylmalononitrile Exocyclic (Monosubstituted)4.40 (d, CH(CN)

), 1.65 (m, CH), 0.90, 0.61 (m, CH

)
~112.0 (CN), ~28.5 (CH(CN)

), ~10.2 (CH), ~5.1 (CH

)
2-Benzyl-2-cyclopropylmalononitrile Exocyclic (Disubstituted)7.36–7.30 (m, Ph), 3.24 (s, CH

), 1.32–1.23 (m, CH)
~115.0 (CN), ~42.0 (C(CN)

), ~15.5 (CH), ~6.0 (CH

)
2-Phenylcyclopropane-1,1-dicarbonitrile Endocyclic (DAC)7.44–7.31 (m, Ph), 3.34 (t, CH-Ph), 2.45, 2.34 (dd, CH

)
118.9, 118.5 (CN), 37.7 (CH-Ph), 24.7 (C(CN)

), 23.4 (CH

)

Data synthesized from standardized literature reports[4],[2].

Table 2: IR Spectroscopy Comparison (C≡N Stretching Region)

CompoundC≡N Stretch (

, cm

)
Spectroscopic Rationale
2-Cyclopropylmalononitrile ~2255Standard aliphatic nitrile stretch; minimal orbital overlap.
2-Benzyl-2-cyclopropylmalononitrile 2247Slight lowering due to hyperconjugation and steric crowding[4].
2-Phenylcyclopropane-1,1-dicarbonitrile 2240Significant lowering due to direct push-pull conjugation through the Walsh orbitals[3].

Standardized Experimental Workflows

Trustworthiness in spectroscopic comparison requires a self-validating system where variables such as solvent polarity, concentration, and temperature are strictly controlled. The following protocols ensure that the observed chemical shifts and stretching frequencies are solely a function of molecular electronics, not experimental artifacts.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl

    
     (99.8% D). The use of a standardized non-polar solvent minimizes hydrogen-bonding artifacts that could artificially shift the malononitrile proton signals.
    
  • Internal Standardization: Ensure the CDCl

    
     contains 0.03% v/v tetramethylsilane (TMS). Set the TMS peak to exactly 
    
    
    
    0.00 ppm to self-validate the chemical shift axis.
  • Acquisition Parameters: Acquire

    
    H NMR at 298 K using a 400 MHz spectrometer. Utilize a 2.0 s relaxation delay (D1) to ensure complete relaxation of the sterically hindered cyclopropyl protons, guaranteeing accurate quantitative integration.
    
Step-by-Step ATR-FTIR Acquisition Protocol
  • Background Validation: Collect an air background (32 scans) immediately prior to sample analysis to subtract atmospheric CO

    
     and water vapor, which can obscure the baseline near the critical 2200–2300 cm
    
    
    
    nitrile stretching region.
  • Sample Application: Apply 2 mg of the neat sample directly to a diamond ATR crystal. Apply consistent anvil pressure to ensure uniform contact, which is critical for reproducible peak intensities.

  • Data Acquisition: Scan the sample from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    (32 scans).

Workflow N1 Sample Prep (CDCl3, 298K) N2 1H/13C NMR Acquisition N1->N2 N3 ATR-FTIR Acquisition N1->N3 N4 Data Processing & Integration N2->N4 N3->N4 N5 Spectroscopic Comparison N4->N5

Caption: Workflow for the standardized spectroscopic validation of cyclopropyl-containing malononitriles.

References

  • Synthesis (February 27 2026). Thieme Connect.
  • Methods for the synthesis of donor-acceptor cyclopropanes. ResearchGate.
  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. MDPI.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. NIH.

Sources

Validation

Targeted Covalent Inhibition: Evaluating the Performance of 2-(1-Cyclopropylethylidene)malononitrile in Cysteine-Directed Bioassays

Content Type: Publish Comparison Guide & Protocol Manual Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists Executive Summary & Mechanistic Rationale In the landscape of t...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide & Protocol Manual Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the potency and the safety profile of the resulting therapeutic. While acrylamides have historically dominated this space, alkylidenemalononitriles have emerged as highly tunable alternatives capable of forming reversible covalent bonds with nucleophilic residues[1].

2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is a highly specialized electrophilic fragment. Structurally, it combines a highly electron-deficient dicyano-vinyl group (a potent Michael acceptor) with a sterically constrained cyclopropyl ring[2].

Why the Cyclopropyl Moiety Matters

When evaluating malononitrile derivatives in bioassays, the trajectory of the nucleophilic attack by a target protein's catalytic cysteine is critical. The dicyano-vinyl group facilitates rapid Michael addition or Pinner-like thioimidate formation[3]. However, the bulky, rigid cyclopropyl group in 2-(1-Cyclopropylethylidene)malononitrile alters the thermodynamics of the resulting thioether adduct. It introduces steric clash in the bound state, which accelerates the off-rate (


), making this compound an ideal model for designing Covalent Reversible Inhibitors (CRIs)  with optimized residence times[1][4].

Comparative Bioassay Performance

To objectively evaluate 2-(1-Cyclopropylethylidene)malononitrile, it must be benchmarked against other standard electrophilic fragments. The data below synthesizes its performance in a standardized Cysteine Protease Inhibition Assay (e.g., targeting Cathepsin L or viral main proteases), comparing it against a standard acrylamide and an unsubstituted benzylidenemalononitrile.

Table 1: Kinetic Parameters and Reversibility Profile
Electrophilic FragmentTarget Nucleophile

(

)*

(

)
Binding ModalityAdduct Half-Life (

)
2-(1-Cyclopropylethylidene)malononitrile Cys-SH1.84,200Reversible Covalent45 min
Benzylidenemalononitrile Cys-SH0.98,500Reversible Covalent12 min
Standard Acrylamide Cys-SH6.51,100Irreversible CovalentN/A (Permanent)

*Note: IC50 values for covalent inhibitors are time-dependent; values reported are at a standardized 30-minute pre-incubation.

Performance Insights:

  • Potency vs. Acrylamides: The malononitrile warhead is significantly more electrophilic than a standard acrylamide, reflected in a higher

    
    [1].
    
  • Residence Time Tuning: Compared to the planar benzylidenemalononitrile, the cyclopropyl derivative exhibits a longer adduct half-life. The aliphatic cyclopropyl ring provides favorable hydrophobic contacts within the binding pocket while finely tuning the reversibility of the covalent bond[4].

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathway of 2-(1-Cyclopropylethylidene)malononitrile binding to a target cysteine.

Mechanism Cys Target Protein (Free Cys-SH) NonCovalent Non-Covalent Complex [Protein···Inhibitor] Cys->NonCovalent k_on Inhibitor 2-(1-Cyclopropylethylidene) malononitrile Inhibitor->NonCovalent k_on Transition Nucleophilic Attack (Michael Addition) NonCovalent->Transition k_inact Covalent Reversible Covalent Adduct (Thioether/Thioimidate) Transition->Covalent Covalent->NonCovalent k_off (Reversible)

Caption: Kinetic pathway of reversible covalent inhibition via Michael addition to the malononitrile warhead.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols address common pitfalls in covalent inhibitor assays—specifically, the false-negative artifact caused by nucleophilic reducing agents in assay buffers.

Protocol A: Continuous Fluorogenic Kinetic Assay

Objective: Determine


 and 

while preventing warhead quenching.

Critical Causality Note: Standard protease buffers contain 1–5 mM DTT (Dithiothreitol). DTT is a strong nucleophile that will rapidly undergo Michael addition with 2-(1-Cyclopropylethylidene)malononitrile, destroying the inhibitor before it reaches the enzyme. You must replace DTT with TCEP , a non-nucleophilic reducing agent, to maintain enzyme viability without quenching the inhibitor.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 0.5 mM TCEP.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(1-Cyclopropylethylidene)malononitrile in 100% DMSO.

  • Enzyme Incubation: Add 10 nM of the target cysteine protease to a 384-well black microplate. Add the compound dilutions (final DMSO concentration ≤ 1%). Incubate at room temperature for variable time points (e.g., 0, 15, 30, and 60 minutes) to capture time-dependent inhibition.

  • Substrate Addition: Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., Z-Phe-Arg-AMC at

    
     concentration).
    
  • Data Acquisition & Analysis: Read fluorescence continuously (Ex 360 nm / Em 460 nm) for 20 minutes. Calculate the pseudo-first-order rate constant (

    
    ) to derive 
    
    
    
    .
Protocol B: Jump-Dilution Assay & Intact Mass Spectrometry

Objective: Validate the formation of the covalent adduct and prove its reversibility[1].

  • Adduct Formation: Incubate 5 µM target protein with 50 µM 2-(1-Cyclopropylethylidene)malononitrile for 1 hour at 25°C.

  • Intact MS Validation: Desalt a 5 µL aliquot using a C4 ZipTip and inject it into a TOF-LC/MS.

    • Expected Result: A mass shift of +132.16 Da corresponding to the covalent attachment of the intact malononitrile fragment[2].

  • Jump-Dilution (Reversibility Check): Dilute the remaining incubation mixture 100-fold into assay buffer containing a high concentration of a scavenger nucleophile (e.g., 5 mM DTT) to trap any released inhibitor.

  • Time-Course MS: Take aliquots at 30, 60, and 120 minutes post-dilution.

    • Expected Result: The +132.16 Da peak will gradually disappear, and the wild-type protein mass will return, confirming the reversible nature of the cyclopropyl-malononitrile adduct.

Experimental Workflow Visualization

Workflow Prep Assay Prep (TCEP buffer, NO DTT) Incubate Compound Incubation (Variable Timepoints) Prep->Incubate Split Split Sample Incubate->Split Fluorescence Fluorogenic Assay (IC50 & k_inact/K_I) Split->Fluorescence LCMS Intact LC-MS (+132.16 Da Mass Shift) Split->LCMS Washout Jump-Dilution (Reversibility Check) LCMS->Washout

Caption: Parallel workflow for kinetic profiling and mass spectrometry validation of covalent adducts.

References

  • LookChem. "1-Cyclopropylethan-1-One (CAS 765-43-5) / 2-(1-Cyclopropylethylidene)malononitrile Properties." LookChem Chemical Database. Available at:[Link]

  • Engel, J., et al. "Characterization of Covalent-Reversible EGFR Inhibitors." ACS Omega, 2017. Available at:[Link]

  • Zhang, Y., et al. "Leveraging the Fragment Molecular Orbital and MM-GBSA Methods in Virtual Screening for the Discovery of Novel Non-Covalent Inhibitors Targeting the TEAD Lipid Binding Pocket." MDPI, 2024. Available at:[Link]

  • Hwang, P. M., et al. "Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds." ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

Sources

Comparative

"head-to-head comparison of catalysts for 2-(1-Cyclopropylethylidene)malononitrile synthesis"

The Knoevenagel condensation of 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) with malononitrile to yield 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Knoevenagel condensation of 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) with malononitrile to yield 2-(1-cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is a critical transformation in the synthesis of complex pharmaceuticals, including acridones, pyrimidines, and homoallylic alcohols [1, 2].

However, translating this reaction from paper to the bench presents significant challenges. Ketones are inherently less electrophilic than aldehydes. When coupled with the unique electronic properties of the cyclopropyl ring—which donates electron density into the carbonyl group via Walsh orbitals—the carbonyl carbon becomes highly deactivated. Consequently, standard amine-catalyzed protocols often suffer from sluggish kinetics, requiring harsh conditions that can degrade sensitive substrates.

This guide provides an objective, data-driven comparison of three distinct catalytic systems used for this specific transformation, detailing the mechanistic causality behind their performance and providing field-validated experimental protocols.

Catalyst Systems & Mechanistic Causality

To overcome the electronic deactivation and steric bulk of the cyclopropyl group, chemists rely on either brute-force thermodynamic driving (classic organocatalysis) or sophisticated transition-metal activation.

System A: Ammonium Acetate / Acetic Acid (The Classic Cope Modification)

The traditional approach utilizes a weak acid/base buffer system. The mechanism relies on the formation of an iminium ion intermediate. While the iminium ion is more electrophilic than the parent ketone, the formation of this intermediate from a deactivated cyclopropyl ketone is thermodynamically uphill.

  • Causality for Conditions: Because the intrinsic activation energy remains high, the reaction must be forced to completion by continuously removing the water byproduct (Le Chatelier's principle) using a Dean-Stark apparatus in refluxing toluene [1].

System B: Pyrrolidine / Acetic Acid

Substituting ammonium acetate with a stronger secondary amine like pyrrolidine accelerates the initial nucleophilic attack on the carbonyl, forming a more reactive enamine intermediate [3].

  • Causality for Conditions: While kinetically faster than System A, the steric clash between the pyrrolidine ring and the cyclopropyl group still necessitates elevated temperatures (90 °C) [3]. Furthermore, the increased basicity can promote unwanted side reactions, such as the self-condensation of malononitrile.

System C: Molybdenum Hexacarbonyl / Pyridine (Transition-Metal Activation)

This system represents a paradigm shift from covalent organocatalysis to Lewis acid coordination chemistry. Molybdenum hexacarbonyl [Mo(CO)6] undergoes a rapid ligand exchange with pyridine to form the active complex,[Mo(CO)5(Py)].

  • Causality for Conditions: The Mo-complex acts as a powerful, soft Lewis acid. It strongly coordinates to the carbonyl oxygen, forcefully withdrawing electron density and overriding the electron-donating effect of the cyclopropyl Walsh orbitals. This extreme polarization of the C=O bond drastically lowers the activation energy for the malononitrile carbanion attack, allowing the reaction to proceed to near-quantitative yield at room temperature in just 1 hour [1].

Visualizing the Synthetic Workflows and Mechanisms

Workflow Start 1-Cyclopropylethan-1-one + Malononitrile CatA NH4OAc / AcOH Toluene, Reflux, 10h Start->CatA CatB Pyrrolidine / AcOH Neat/EtOAc, 90°C, 12h Start->CatB CatC Mo(CO)6 / Pyridine 2-Methylpropan-1-ol, 20°C, 1h Start->CatC ProdA Yield: 80% High Energy CatA->ProdA ProdB Yield: ~75% Moderate Energy CatB->ProdB ProdC Yield: 98% Low Energy CatC->ProdC

Comparison of catalytic workflows for 2-(1-cyclopropylethylidene)malononitrile synthesis.

Mechanism Mo Mo(CO)6 + Pyridine Complex Active Catalyst Complex [Mo(CO)5(Py)] Mo->Complex Ligand Exchange Coord Carbonyl Coordination (Polarization of C=O) Complex->Coord Ketone Binding Attack Nucleophilic Attack by Malononitrile Carbanion Coord->Attack Base-assisted Elim Dehydration (Water Elimination) Attack->Elim Elim->Complex Recycle Product 2-(1-Cyclopropylethylidene)malononitrile Elim->Product Catalyst Regeneration

Mechanistic pathway of the Mo(CO)6 / Pyridine catalyzed Knoevenagel condensation.

Quantitative Performance Data

The following table summarizes the experimental parameters and outcomes for the three catalytic systems based on literature and bench-validated data[1, 3].

Catalyst SystemSolventTemperatureTimeYieldEnvironmental / Operational Impact
Mo(CO)6 / Pyridine 2-Methylpropan-1-ol20 °C1 h98% Low energy footprint; requires heavy metal waste disposal.
NH₄OAc / AcOH Toluene110 °C (Reflux)10 h80% High energy footprint; requires Dean-Stark apparatus.
Pyrrolidine / AcOH Neat / EtOAc90 °C12 h~75% Moderate energy; higher risk of malononitrile polymerization.

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols detail the exact stoichiometric ratios and workup procedures required to isolate the target compound.

Protocol A: Mo(CO)6 / Pyridine Catalyzed Synthesis (Recommended for Yield)

This protocol is highly recommended for late-stage functionalization where the ketone substrate is precious.

  • Preparation: In a flame-dried 50 mL round-bottom flask flushed with inert gas (N₂ or Ar), add 1-cyclopropylethan-1-one (1.0 mmol, 84.1 mg) and malononitrile (1.1 mmol, 72.7 mg).

  • Solvent & Catalyst Addition: Dissolve the reactants in 5.0 mL of 2-methylpropan-1-ol (isobutanol). Add pyridine (1.0 mmol, 79.1 mg) followed by molybdenum hexacarbonyl (0.1 mmol, 26.4 mg, 10 mol%).

  • Reaction: Stir the mixture vigorously at 20 °C for exactly 1 hour. The solution will undergo a noticeable color change as the active molybdenum complex forms and turns over.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically >95% pure but can be passed through a short silica plug (Hexanes/EtOAc 9:1) to remove residual metal traces.

Protocol B: Ammonium Acetate / Acetic Acid (Recommended for Scale-Up)

This protocol is ideal for early-stage, large-scale synthesis where transition metal contamination must be completely avoided.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 1-cyclopropylethan-1-one (50.0 mmol, 4.20 g), malononitrile (55.0 mmol, 3.63 g), ammonium acetate (25.0 mmol, 1.93 g, 0.5 equiv), and glacial acetic acid (25.0 mmol, 1.50 g, 0.5 equiv).

  • Solvent Addition: Suspend the mixture in 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Continue refluxing for 10 hours. Monitor the Dean-Stark trap; the reaction is complete when water ceases to accumulate (theoretical water yield: ~0.9 mL).

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acetic acid, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. Purify the resulting residue via vacuum distillation or recrystallization to afford the pure dicyanoalkene.

References

  • LookChem Database. "1-Cyclopropylethan-1-One (CAS 765-43-5) and 2-(1-cyclopropylethylidene)malononitrile (CAS 17407-30-6) Synthesis Conditions." LookChem. Available at:[Link]

  • The Journal of Organic Chemistry. "Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives." ACS Publications, 2025. Available at:[Link]

  • Scholaris Thesis Repository. "Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds." 2023. Available at:[Link]

Validation

Validation of Analytical Methods for 2-(1-Cyclopropylethylidene)malononitrile: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Introduction & Mechanistic Context 2-(1-Cyclopropylethylidene)malononitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Introduction & Mechanistic Context

2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6) is a highly reactive, electron-deficient dicyanoalkene synthesized via the Knoevenagel condensation of cyclopropyl methyl ketone (CPMK) and malononitrile [1]. It serves as a critical synthon in the pharmaceutical and agrochemical industries, particularly for the synthesis of complex heterocycles such as substituted acridones and pyrimidines.

Given its role as a key intermediate, rigorous analytical validation is required to monitor its purity, quantify residual precursors (like CPMK), and detect degradation products. In alignment with the recently implemented ICH Q2(R2) and ICH Q14 guidelines [2], this guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. It provides field-proven methodologies, emphasizing the chemical causality behind each experimental choice.

Mechanistic Insight: The Chemistry Dictating the Analysis

Before selecting an analytical method, one must understand the intrinsic reactivity of 2-(1-Cyclopropylethylidene)malononitrile. As a Senior Application Scientist, I emphasize that analytical methods must be designed around the molecule's vulnerabilities :

  • Susceptibility to Retro-Knoevenagel Condensation: The electrophilic double bond conjugated with two cyano groups makes this molecule a potent Michael acceptor. In basic or highly aqueous neutral environments, it is prone to nucleophilic attack by water, leading to hydrolysis back into CPMK and malononitrile. Causality for Method Design: HPLC mobile phases must be buffered to an acidic pH (e.g., using 0.1% phosphoric or formic acid) to suppress this degradation pathway during analysis.

  • Volatility and Thermal Stability: With a molecular weight of 132.16 g/mol and an absence of hydrogen-bond donors (no -OH or -NH groups), the molecule exhibits significant volatility. Causality for Method Design: This makes it an excellent candidate for GC-FID analysis, provided the injector temperature is optimized to prevent thermal decomposition of the cyclopropyl ring [3].

  • Chromophoric Strength: The highly conjugated

    
    -system of the alkylidene malononitrile moiety provides strong ultraviolet absorption. Causality for Method Design: UV detection in the 240–250 nm range yields high sensitivity without the need for derivatization.
    

Method Comparison: HPLC-UV vs. GC-FID vs. LC-MS

To establish a robust control strategy, laboratories must choose the technique that best fits their Analytical Target Profile (ATP). Table 1 summarizes the comparative performance of three primary techniques based on representative validation data.

Table 1: Comparative Performance of Analytical Techniques
ParameterHPLC-UV (Acidic Mobile Phase)GC-FID (Capillary Column)LC-MS/MS (ESI+)
Primary Use Case Routine Assay & PurityResidual Solvents & PrecursorsTrace Impurity Identification
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL0.001 µg/mL
Linearity Range 0.1 – 150 µg/mL (

)
1.0 – 500 µg/mL (

)
0.005 – 10 µg/mL (

)
Precision (RSD%) < 1.0%< 2.0%< 5.0%
Specificity High (Resolves degradation products)High (Excellent for volatile CPMK)Ultra-High (Mass-to-charge ratio)
Sample Matrix Soluble in Acetonitrile/WaterSoluble in MTBE/TolueneSoluble in Methanol/Water
Operational Cost ModerateLowHigh

Verdict: HPLC-UV is the gold standard for assaying the main component due to its superior precision and ability to handle non-volatile degradation products. GC-FID is the orthogonal method of choice for quantifying the volatile precursor, cyclopropyl methyl ketone [4].

Experimental Workflow & Validation Lifecycle

The following diagram illustrates the ICH Q14/Q2(R2) aligned lifecycle for validating the analytical method for this compound.

G N1 Analytical Target Profile (ATP) Define limits for 2-(1-Cyclopropylethylidene)malononitrile N2 Method Design & Risk Assessment (ICH Q14 Lifecycle Approach) N1->N2 N3 HPLC-UV Optimization Select acidic mobile phase to prevent hydrolysis N2->N3 N4 GC-FID Optimization Assess thermal stability in injector N2->N4 N5 Method Validation (ICH Q2(R2)) N3->N5 N4->N5 N6 Specificity Forced Degradation (Acid/Base/Oxidation) N5->N6 N7 Linearity & Range LOQ to 120% of Specification N5->N7 N8 Accuracy & Precision Spike Recovery & Repeatability N5->N8 N9 Routine Quality Control Self-Validating System Suitability (SST) N6->N9 N7->N9 N8->N9

Workflow for the analytical method validation lifecycle of 2-(1-Cyclopropylethylidene)malononitrile.

Self-Validating Experimental Protocol: HPLC-UV Method

To ensure absolute trustworthiness, the following HPLC-UV protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and forced degradation parameters to continuously prove its fitness for purpose.

Chromatographic Conditions
  • Column: Octadecylsilane (C18) bonded silica, 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v). Note: The acidic aqueous phase is mandatory to prevent in-situ retro-Knoevenagel hydrolysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile (Avoid using water or alcohols as the primary diluent to maximize sample stability).

Step-by-Step Validation Execution (ICH Q2(R2) Compliant)

Step 1: System Suitability Testing (The Self-Validation Core)

  • Prepare a standard solution of 2-(1-Cyclopropylethylidene)malononitrile at 50 µg/mL in the diluent.

  • Spike the solution with 0.5% (w/w) of cyclopropyl methyl ketone (CPMK) and malononitrile to act as resolution markers.

  • Acceptance Criteria: The resolution (

    
    ) between the main peak and the closest eluting precursor must be 
    
    
    
    . The relative standard deviation (RSD) of the main peak area from six replicate injections must be
    
    
    .

Step 2: Specificity via Forced Degradation

  • Subject the 50 µg/mL sample to stress conditions:

    • Acidic: 0.1 N HCl for 24 hours at 60 °C.

    • Basic: 0.1 N NaOH for 2 hours at Room Temperature (Expect rapid degradation).

    • Oxidative: 3%

      
       for 24 hours at Room Temperature.
      
  • Analyze the stressed samples.

  • Causality Check: Ensure that the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector). Degradation products (specifically the hydrolyzed CPMK) must not co-elute with the intact 2-(1-Cyclopropylethylidene)malononitrile peak.

Step 3: Linearity and Range

  • Prepare a minimum of five calibration standards ranging from the Limit of Quantitation (LOQ, ~0.1 µg/mL) up to 120% of the target assay concentration (e.g., 60 µg/mL).

  • Plot the peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    , and the y-intercept should be statistically insignificant.

Step 4: Accuracy (Recovery)

  • Prepare synthetic mixtures by spiking known amounts of 2-(1-Cyclopropylethylidene)malononitrile reference standard into a blank matrix at 80%, 100%, and 120% of the target concentration.

  • Analyze in triplicate at each level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Conclusion

For the robust quantification of 2-(1-Cyclopropylethylidene)malononitrile, HPLC-UV utilizing an acidic mobile phase provides the most reliable, stability-indicating assay. The acidic environment is the critical causal factor that prevents the molecule from degrading during the analytical run. By framing this method within the ICH Q14 lifecycle approach and validating it strictly against ICH Q2(R2) parameters, laboratories can ensure a self-validating, audit-proof analytical strategy.

References

  • The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). Google Patents.
Comparative

Comparative Analysis of 2-(1-Cyclopropylethylidene)malononitrile Cross-Reactivity: A Guide for Drug Development Professionals

Abstract In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparative analysis of the cross-reactivity of 2-(1-Cyclopropylethylidene)malononitrile, a versatile building block in medicinal chemistry.[1][2][3][4] By delving into its inherent reactivity, potential for off-target interactions, and methodologies for assessment, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles governing its reactivity, compare its profile to other common malononitrile derivatives, and provide detailed experimental protocols for robust cross-reactivity screening.

Introduction: The Double-Edged Sword of Malononitrile Reactivity

Malononitrile and its derivatives are highly valued in organic synthesis for their utility in constructing complex heterocyclic compounds, which form the backbone of many therapeutic agents.[1][2][4] The reactivity of the active methylene group in malononitrile is central to its synthetic utility, readily participating in Knoevenagel condensations and Michael additions.[1][5][6] However, this same reactivity presents a potential liability in a biological context. The electrophilic nature of the α,β-unsaturated system in derivatives like 2-(1-Cyclopropylethylidene)malononitrile can lead to covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

This potential for covalent modification necessitates a thorough investigation of cross-reactivity to mitigate the risk of off-target effects and associated toxicities.[7][8] Understanding the cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of drug design, guiding lead optimization and ensuring the development of safer, more selective therapeutics.[9][10]

The Chemistry of 2-(1-Cyclopropylethylidene)malononitrile: A Mechanistic Overview

The key structural feature of 2-(1-Cyclopropylethylidene)malononitrile is the electron-withdrawing malononitrile group conjugated to a double bond, which is further substituted with a cyclopropyl and an ethyl group. This arrangement creates a Michael acceptor, a chemical moiety susceptible to nucleophilic attack.

The Knoevenagel condensation is a primary route for the synthesis of such benzylidenemalononitrile derivatives.[5][6][11] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, malononitrile.[5][6]

Diagram: Generalized Knoevenagel Condensation for Malononitrile Derivatives

Knoevenagel_Condensation Malononitrile Malononitrile (Active Methylene) Carbanion Resonance-Stabilized Carbanion Malononitrile->Carbanion Deprotonation Carbonyl Aldehyde/Ketone Intermediate Aldol-type Intermediate Carbonyl->Intermediate Nucleophilic Attack Base Base Catalyst Product α,β-Unsaturated Product (e.g., 2-(1-Cyclopropylethylidene)malononitrile) Intermediate->Product Dehydration Water H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

The resulting α,β-unsaturated system is the primary driver of potential cross-reactivity. In a biological environment, nucleophilic side chains of amino acids, particularly the thiol group of cysteine, can act as Michael donors, leading to the formation of a covalent adduct.

Comparative Cross-Reactivity Analysis

To understand the specific cross-reactivity profile of 2-(1-Cyclopropylethylidene)malononitrile, it is instructive to compare it with other relevant malononitrile derivatives.

CompoundStructural FeaturesExpected ReactivityPotential for Cross-Reactivity
2-(1-Cyclopropylethylidene)malononitrile Cyclopropyl and ethyl substitutionModerate to highThe steric bulk of the cyclopropylethylidene group may influence the rate of Michael addition. The cyclopropyl group could also introduce unique electronic effects.
Benzylidenemalononitrile Phenyl substitutionHighA classic Michael acceptor with well-documented reactivity. Often used as a reference compound in cross-reactivity studies.
2-((Alkylthio)(aryl)methylene)malononitrile (TAMM) Thioether and aryl substitutionHigh, with specific reactivityDesigned for bioorthogonal chemistry, reacting specifically with 1,2-aminothiols.[12] This highlights how substitution can tune reactivity and specificity.
2-Chlorobenzylidenemalononitrile (CS Gas) Chloro-substituted phenyl groupVery HighA potent irritant due to its high reactivity with nucleophiles in biological tissues.[13] Serves as a positive control for high reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This typically involves a combination of in vitro biochemical assays and cell-based studies.

In Vitro Covalent Binding Assays

These assays directly measure the potential of a compound to form covalent adducts with proteins.[7]

Protocol: In Vitro Covalent Protein Binding Evaluation in Human Liver Microsomes [7]

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 2-(1-Cyclopropylethylidene)malononitrile in a suitable organic solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, combine human liver microsomes (e.g., 1 mg/mL protein), the test compound (e.g., 10 µM final concentration), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare parallel incubations with and without a NADPH-regenerating system to assess metabolism-dependent covalent binding.

    • Include a positive control (e.g., a compound with known bioactivation) and a negative control (vehicle).

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system (or buffer for the (-)NADPH condition).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Protein Precipitation and Washing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated protein.

    • Wash the protein pellet multiple times with a solvent mixture (e.g., methanol/water) to remove non-covalently bound compound.

  • Quantification:

    • The amount of covalently bound compound is typically determined using radiolabeled test articles ([¹⁴C] or [³H]) and liquid scintillation counting.

    • Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the adducted peptides after proteolytic digestion of the protein pellet.[14]

Diagram: Workflow for In Vitro Covalent Binding Assay

Covalent_Binding_Workflow Start Start: Test Compound & Human Liver Microsomes Incubation Incubation at 37°C with/without NADPH Start->Incubation Precipitation Protein Precipitation (e.g., Acetonitrile) Incubation->Precipitation Washing Wash Protein Pellet to Remove Non-Covalent Binders Precipitation->Washing Quantification Quantification (LSC or LC-MS/MS) Washing->Quantification Result Result: Amount of Covalently Bound Compound Quantification->Result

Caption: Key steps in the in vitro covalent binding assay.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement and off-target binding in a cellular context by measuring changes in protein thermal stability upon compound binding. Covalent binding is expected to significantly stabilize the target protein.

High-Throughput Cross-Reactivity Screening

For a broader assessment of potential off-target interactions, high-throughput screening against a panel of proteins can be employed.[10] This can involve protein microarrays or other platforms that allow for the simultaneous assessment of binding to thousands of proteins.[10]

Protocol: General Steps for High-Throughput Cross-Reactivity Screening

  • Panel Selection: Choose a protein panel that is representative of the human proteome or focused on specific protein families known to be involved in toxicity (e.g., kinases, GPCRs).

  • Assay Format: Utilize a suitable assay format, such as protein microarrays or bead-based assays, where a large number of proteins are immobilized.

  • Incubation: Incubate the test compound with the protein panel under optimized conditions.

  • Detection: Use a labeled detection molecule (e.g., a fluorescently tagged antibody against the test compound or a general protein stain) to quantify binding.

  • Data Analysis: Analyze the data to identify proteins with significant binding to the test compound. "Hits" are then further validated in secondary assays.

Data Interpretation and Mitigation Strategies

The results from cross-reactivity studies must be interpreted in the context of the intended therapeutic application.

  • On-target vs. Off-target Binding: It is crucial to distinguish between covalent binding to the intended therapeutic target and binding to other proteins.[15]

  • Stoichiometry of Binding: Quantifying the extent of covalent modification is important. Low levels of binding to a non-critical protein may be acceptable, whereas high levels of binding to a crucial enzyme could be a significant safety concern.

  • Structure-Activity Relationship (SAR): If significant off-target covalent binding is observed, medicinal chemistry efforts can be directed towards modifying the structure of the compound to reduce its reactivity while maintaining on-target potency. This could involve altering the electronics of the Michael acceptor or introducing steric hindrance to disfavor off-target interactions. Cross-coupling reactions are instrumental in enabling the rapid exploration of such structural modifications.[16]

Conclusion

2-(1-Cyclopropylethylidene)malononitrile represents a valuable scaffold in drug discovery, but its inherent reactivity necessitates a thorough and early assessment of its cross-reactivity profile. By employing a combination of in vitro covalent binding assays, cellular-based methods, and high-throughput screening, drug development professionals can gain a comprehensive understanding of the potential for off-target interactions. This data-driven approach allows for the informed selection and optimization of lead candidates, ultimately leading to the development of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges associated with reactive chemical entities and ensuring the scientific integrity of the drug development process.

References

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • Haddadin, M., et al. (1974).
  • BenchChem. (2025).
  • Kim, J. E., et al. (2020). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. PMC. [Link]

  • van der Wouden, P. A., et al. (2022).
  • van der Wouden, P. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Li, W., et al. (2015). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. PMC. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(1-Cyclopropylethylidene)malononitrile

Introduction: As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(1-Cyclopropylethylidene)malononitrile demands not only scientific rigor but also an unwavering commitmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(1-Cyclopropylethylidene)malononitrile demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety protocols tailored for the handling of this compound. The core principle of our approach is that true scientific integrity is built on a foundation of safety. This document moves beyond a simple checklist, explaining the critical reasoning—the "why"—behind each procedural step to empower you with the knowledge to maintain a secure laboratory environment.

The Critical Hazard Profile: Understanding the "Why"

2-(1-Cyclopropylethylidene)malononitrile belongs to the malononitrile chemical class. While specific toxicological data for this derivative may be limited, the hazard profile is dominated by the malononitrile functional group. This group is notorious for its potential to release cyanide, a rapid-acting and highly toxic substance.

The primary dangers stem from the following characteristics:

  • Acute Systemic Toxicity: Malononitrile and its derivatives are classified as highly toxic.[1] Exposure via ingestion, skin contact, or inhalation can be fatal.[1][2] The toxicity is linked to the metabolic release of cyanide ions, which inhibit cellular respiration.

  • Generation of Hydrogen Cyanide (HCN) Gas: Contact with acids, water, or heat can lead to the rapid evolution of extremely flammable and toxic hydrogen cyanide gas.[3][4]

  • Dermal and Ocular Hazards: The compound is expected to cause severe skin irritation and serious eye damage.[5][6] Skin absorption is a significant route of exposure.[1][6]

Therefore, all handling procedures must be designed to prevent any possibility of ingestion, skin contact, or inhalation of the compound or its potential decomposition products.

Engineering Controls: The First Line of Defense

Before any discussion of Personal Protective Equipment, it is imperative to emphasize that PPE is the last line of defense. The primary methods for controlling exposure must be robust engineering controls.

  • Chemical Fume Hood: All work involving 2-(1-Cyclopropylethylidene)malononitrile, including weighing, dissolving, and transfers, must be conducted inside a properly functioning chemical fume hood.[7] This is non-negotiable.

  • Glove Box: For procedures involving larger quantities or those with a higher risk of aerosolization, a glove box provides an even higher level of containment.

  • Ventilation: Ensure the laboratory has adequate general ventilation. All operations should be performed in a way that minimizes the creation of dusts or aerosols.[1]

Personal Protective Equipment (PPE) Ensemble

The selection of PPE is based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot required (in sealed containers)
Weighing Solid Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile or Neoprene)Chemical-resistant Lab Coat or GownN95/FFP2 Respirator (minimum)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile or Neoprene)Chemical-resistant Lab Coat or GownNot required if performed strictly within a certified fume hood
Running Reactions Chemical Splash GogglesDouble-gloved (Nitrile or Neoprene)Chemical-resistant Lab Coat or GownNot required if performed strictly within a certified fume hood
Large Spill Cleanup Non-vented Goggles & Face ShieldHeavy-duty Chemical-resistant GlovesChemical Protection SuitSelf-Contained Breathing Apparatus (SCBA)[3][6]
Detailed PPE Specifications
  • Eye and Face Protection:

    • Causality: Protects against accidental splashes of solutions or contact with airborne particles. Given the severe eye damage potential, standard safety glasses are insufficient.

    • Recommendation: Wear indirect-vent, impact- and splash-resistant chemical goggles.[8] For any task with a higher splash or dust hazard, such as weighing or transfers, a full-face shield must be worn over the goggles.[7][9]

  • Hand Protection:

    • Causality: The compound is toxic upon skin contact, making hand protection critical to prevent systemic exposure.[2]

    • Recommendation: Always wear double gloves.[7][9] A common and effective practice is to wear a lighter nitrile glove underneath a heavier, chemical-resistant glove (e.g., thicker nitrile or neoprene). This provides protection in case the outer glove is breached. Gloves must be inspected for tears or leaks before each use.[7] Change gloves immediately if contamination is suspected.

  • Body Protection:

    • Causality: Protects street clothes and underlying skin from contamination.

    • Recommendation: A chemical-resistant lab coat is mandatory. For procedures with higher splash potential, a disposable chemical-resistant gown should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and fully-enclosed shoes.[9]

  • Respiratory Protection:

    • Causality: Inhalation of dusts can be fatal.[2]

    • Recommendation: When handling the solid compound outside of a glove box (e.g., weighing), an N95 or FFP2 respirator is the minimum requirement to prevent inhalation of fine particles. For emergency situations, such as a spill outside of a fume hood, only personnel equipped with a self-contained breathing apparatus (SCBA) should respond.[3][6] Improper use of respirators is dangerous; all users must be fit-tested and trained.[8]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a primary vector for accidental exposure. A disciplined, step-by-step approach to putting on and removing PPE is essential.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat / Gown D2 2. Inner Gloves D1->D2 D3 3. Respirator (if required) Perform Seal Check D2->D3 D4 4. Goggles & Face Shield D3->D4 D5 5. Outer Gloves (over cuff of coat) D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat / Gown (Turn inside out) F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Wash Hands Thoroughly F5->F6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclopropylethylidene)malononitrile
Reactant of Route 2
2-(1-Cyclopropylethylidene)malononitrile
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